molecular formula C36H50N4O7S2 B12375572 Sulfo-Cy3 amine

Sulfo-Cy3 amine

カタログ番号: B12375572
分子量: 714.9 g/mol
InChIキー: ZVOZJQQPUBRDRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sulfo-Cy3 amine is a useful research compound. Its molecular formula is C36H50N4O7S2 and its molecular weight is 714.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C36H50N4O7S2

分子量

714.9 g/mol

IUPAC名

(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47)

InChIキー

ZVOZJQQPUBRDRD-UHFFFAOYSA-N

異性体SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

正規SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

製品の起源

United States

Foundational & Exploratory

What is Sulfo-Cy3 amine and its chemical properties?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3 amine is a water-soluble fluorescent dye essential for labeling and tracking biomolecules in a multitude of research and diagnostic applications. Its high photostability and bright orange fluorescence make it a valuable tool in fields ranging from molecular biology to drug development. This guide provides an in-depth overview of its chemical properties, experimental protocols for its use in bioconjugation, and a visual representation of the labeling workflow.

Core Chemical and Physical Properties

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a sulfonate group and a primary amine. The sulfonate group imparts high water solubility, a critical feature for biological applications as it obviates the need for organic co-solvents that can denature sensitive biomolecules. The primary amine serves as a reactive handle for covalent attachment to various functional groups on target molecules.

The dye's fluorescence is characterized by a high extinction coefficient and a good quantum yield, resulting in bright, easily detectable signals. It is also known for its high photostability, allowing for prolonged exposure during imaging experiments with minimal signal loss.

Quantitative Data Summary

The key chemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₃₆H₅₀N₄O₇S₂[1]
Molecular Weight ~715 g/mol [1]
CAS Number 2183440-43-7[1]
Appearance Dark red solid[2]
Solubility Water, DMSO, DMF, Alcohols[1]
Excitation Maximum (λex) 548 nm[1]
Emission Maximum (λem) 563 nm[1]
Molar Extinction Coefficient (ε) 162,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.1[1]
Storage Conditions -20°C, protected from light, desiccated[1][3]

Bioconjugation and Experimental Protocols

The primary amine group of this compound is nucleophilic and can be conjugated to various electrophilic groups on biomolecules. A common application is the labeling of proteins through their carboxyl groups (e.g., on aspartic and glutamic acid residues) using carbodiimide (B86325) chemistry. This section provides a detailed, generalized protocol for such a conjugation.

Key Experiment: Protein Labeling via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein containing accessible carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

  • Protein to be labeled (in a suitable amine-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • (Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-7.5)

  • Quenching solution (e.g., 2-Mercaptoethanol (B42355) or hydroxylamine)

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.[1] Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.[1]

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and (Sulfo-)NHS to room temperature.

    • Add a molar excess of EDC and (Sulfo-)NHS to the protein solution. A common starting point is a 10-fold molar excess of each reagent over the protein.

    • Incubate the reaction for 15-30 minutes at room temperature. This step activates the carboxyl groups on the protein to form a more stable amine-reactive (Sulfo-)NHS ester.[4]

  • Quenching of Excess EDC (Optional but Recommended):

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench any unreacted EDC.[3][4] This prevents unwanted side reactions in the subsequent step.

  • Conjugation with this compound:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Dissolve this compound in a small amount of DMSO or water.

    • Add the this compound solution to the activated protein solution. A 10 to 20-fold molar excess of the dye over the protein is a typical starting point.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching of the Labeling Reaction:

    • Add a quenching solution such as hydroxylamine (B1172632) to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted (Sulfo-)NHS esters.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[1] The first colored fraction to elute will be the Sulfo-Cy3-labeled protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling process described above.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer activation Activate Protein Carboxyls (EDC/NHS) protein_prep->activation pH 4.5-6.0 dye_prep Dissolve this compound conjugation Add this compound & Incubate dye_prep->conjugation activation->conjugation Adjust to pH 7.2-7.5 quenching Quench Reaction conjugation->quenching purify Purify Conjugate (Size-Exclusion Chromatography) quenching->purify analyze Characterize Conjugate (Determine DOL) purify->analyze

Caption: Workflow for protein labeling with this compound.

Signaling Pathway Diagram

While this compound is a tool for visualizing biological processes rather than a participant in signaling pathways itself, it can be used to label components of a pathway to study their localization and interactions. The following is a generic representation of how a Sulfo-Cy3 labeled antibody could be used in immunofluorescence to detect a target protein within a simplified signaling cascade.

signaling_pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates target_protein Target Protein kinase1->target_protein Phosphorylates transcription_factor Transcription Factor target_protein->transcription_factor Regulates ligand Ligand ligand->receptor antibody Sulfo-Cy3 Labeled Antibody antibody->target_protein Binds to

References

Sulfo-Cy3 Amine: A Comprehensive Technical Guide to its Fluorescence Spectra and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cy3 amine, a widely used fluorescent dye. The document details its excitation and emission spectra, outlines experimental protocols for its use, and visualizes its application in common laboratory workflows.

Core Photophysical and Chemical Properties

This compound is a water-soluble cyanine (B1664457) dye known for its bright orange fluorescence and high photostability.[1] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[2][3] Its primary amine group allows for covalent conjugation to various electrophilic groups on target molecules, such as proteins and nucleic acids.[2][4]

The key spectral properties of this compound are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and ensuring optimal signal detection.

PropertyValueUnitNotes
Excitation Maximum (λex) ~548 - 555nmThe peak wavelength at which the dye most efficiently absorbs light.[5][6]
Emission Maximum (λem) ~563 - 572nmThe peak wavelength of the emitted fluorescence.[5][6]
Molar Extinction Coefficient (ε) ~162,000M-1cm-1A measure of how strongly the dye absorbs light at its excitation maximum.[5][6]
Fluorescence Quantum Yield (ΦF) ~0.1-The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[5][6]
Recommended Excitation Laser 532 nm or 555 nmnmCommonly available laser lines that provide efficient excitation.
Recommended Filter Set TRITC (tetramethylrhodamine)-Provides good separation of the excitation and emission signals.
Solubility Water, Methanol, DMSO, DMF-Highly soluble in aqueous buffers and common organic solvents.[6]
Storage -20°C, in the dark, desiccated-Protect from light and moisture to maintain stability.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the general procedure for acquiring the fluorescence spectra of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or methanol).

  • Dilute the stock solution to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

2. Instrumentation and Settings:

  • Use a calibrated spectrofluorometer.

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum (~565 nm) and scan a range of excitation wavelengths (e.g., 450 nm to 560 nm).

  • Emission Spectrum: Set the excitation monochromator to the determined excitation maximum (~550 nm) and scan a range of emission wavelengths (e.g., 560 nm to 700 nm).

  • Slit Widths: Use narrow excitation and emission slit widths (e.g., 2-5 nm) to ensure high spectral resolution.

  • Detector Voltage: Adjust the photomultiplier tube (PMT) voltage to obtain a strong signal without saturating the detector.

  • Scan Speed: Use a moderate scan speed to ensure a good signal-to-noise ratio.

3. Data Acquisition and Analysis:

  • Record the excitation and emission spectra.

  • Correct the spectra for instrument-specific variations in lamp intensity and detector response.

  • Identify the peak wavelengths for the excitation and emission maxima.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield of this compound can be determined relative to a well-characterized standard, such as Rhodamine 6G in ethanol (B145695) (ΦF = 0.95).

1. Prepare Solutions:

  • Prepare a series of five to six dilutions of both the this compound (in PBS, pH 7.4) and the Rhodamine 6G standard (in ethanol). The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength of the standard.

2. Measure Absorbance:

  • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength of the standard (for Rhodamine 6G, this is typically around 525 nm).

3. Measure Fluorescence Emission:

  • Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurements.

  • Record the emission spectrum for each solution, ensuring the entire emission band is captured.

4. Data Analysis:

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the Rhodamine 6G standard.

  • The plots should yield straight lines passing through the origin. Determine the slope (gradient) of each line.

  • Calculate the quantum yield of the this compound (ΦF,sample) using the following equation:

    ΦF,sample = ΦF,standard * (Gradientsample / Gradientstandard) * (nsample2 / nstandard2)

    Where:

    • ΦF,standard is the quantum yield of the standard.

    • Gradientsample and Gradientstandard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • nsample and nstandard are the refractive indices of the respective solvents.

Protein Labeling with Sulfo-Cy3 NHS Ester

Sulfo-Cy3 is often used in its N-hydroxysuccinimide (NHS) ester form for covalent labeling of primary amines on proteins.

1. Protein Preparation:

  • Dissolve the protein to be labeled (e.g., an antibody) in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

  • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate, as the reaction is most efficient at this pH.

2. Dye Preparation:

  • Dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to prepare a 10 mg/mL stock solution.

3. Conjugation Reaction:

  • Add a calculated amount of the dye stock solution to the protein solution. A molar ratio of dye to protein of 10:1 is a common starting point.

  • Gently mix and incubate the reaction for 1-2 hours at room temperature in the dark.

4. Purification:

  • Remove the unreacted dye from the labeled protein using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.

  • Collect the fractions containing the brightly colored, labeled protein.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a signaling pathway where this compound can be utilized.

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture 1. Cell Culture & Seeding fixation 2. Fixation cell_culture->fixation permeabilization 3. Permeabilization fixation->permeabilization blocking 4. Blocking permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab wash1 6. Washing primary_ab->wash1 secondary_ab 7. Sulfo-Cy3 Secondary Antibody Incubation wash1->secondary_ab wash2 8. Washing secondary_ab->wash2 mounting 9. Mounting wash2->mounting microscopy 10. Fluorescence Microscopy mounting->microscopy

Caption: Workflow for indirect immunofluorescence using a Sulfo-Cy3 conjugated secondary antibody.

gpcr_signaling ligand Ligand (e.g., Sulfo-Cy3 labeled) gpcr G-Protein Coupled Receptor (GPCR) ligand->gpcr Binding g_protein Heterotrimeric G-Protein (Gα-GDP, Gβγ) gpcr->g_protein Activation g_protein_active Active G-Protein (Gα-GTP and Gβγ) g_protein->g_protein_active GDP/GTP Exchange effector Effector Protein (e.g., Adenylyl Cyclase) g_protein_active->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream Activation

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway visualization.

References

Sulfo-Cy3 Amine: A Technical Guide to Water Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility and stability of Sulfo-Cy3 amine, a key fluorescent dye in various research and drug development applications. This document consolidates critical data, outlines experimental considerations, and visualizes core processes to facilitate its effective use in the laboratory.

Core Properties of this compound

This compound is a derivative of the cyanine (B1664457) 3 (Cy3) dye, engineered for enhanced aqueous solubility through the incorporation of sulfonate groups.[1] This modification makes it highly suitable for labeling biological molecules in aqueous buffers without the need for organic co-solvents.[2][3] The primary amine group provides a reactive handle for covalent conjugation to molecules containing carboxylic acids, activated esters (like NHS esters), or other carbonyl groups, typically through the formation of a stable amide bond.[4][5][6]

Water Solubility

The presence of sulfonate groups significantly enhances the hydrophilicity and, therefore, the water solubility of the Cy3 dye.[4][1] This is a critical feature for bioconjugation reactions, which are predominantly carried out in aqueous environments.

Solvent Solubility Molar Concentration
Water350 g/L0.49 M
DMSO125 mg/mL174.84 mM
DMFSolubleNot specified
AlcoholsSolubleNot specified

Data compiled from multiple sources.[5][7]

It is noted that for DMSO, the use of a newly opened container is recommended as hygroscopic DMSO can negatively impact solubility.[4] Ultrasonic assistance may also be required to achieve maximum solubility in DMSO.[4]

Stability Profile

The stability of this compound is a key factor in its utility for experimental procedures that may span several hours or days, as well as for the long-term storage of labeled conjugates.

Parameter Specification Notes
pH Stability Insensitive from pH 4 to pH 10.Stable fluorescence over a broad pH range allows for versatility in various experimental buffers.[8][6]
Photostability HighExhibits strong resistance to photobleaching, which is advantageous for imaging applications.[5][9][10]
Storage (Solid) -20°C, protected from light.Can be stored for up to 24 months under these conditions.[5][9] It is advised to desiccate the product.[7][9]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month.Stock solutions should be protected from light. Avoid repeated freeze-thaw cycles.[11]
Shipping Ambient temperature.Short-term exposure to ambient temperatures during shipping does not adversely affect the product.[5]

Experimental Protocols

While specific protocols for determining solubility and stability are not detailed in the provided literature, a general methodology can be outlined. Furthermore, a standard protocol for a primary application—protein labeling—is provided to illustrate its use.

General Protocol for Assessing Water Solubility
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 1 mL) at a controlled temperature (e.g., 25°C).

  • Equilibration: Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Protect the mixture from light.

  • Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant. Determine the concentration of the dissolved this compound using UV-Vis spectrophotometry by measuring the absorbance at its maximum absorption wavelength (~548-555 nm) and using the Beer-Lambert law (A = εcl), with a molar extinction coefficient of approximately 150,000-162,000 M⁻¹cm⁻¹.[8][5][7]

  • Calculation: Calculate the solubility in g/L or M based on the determined concentration.

General Protocol for Protein Labeling

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid groups.

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation of Carboxylic Acids: Add a 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 25-fold molar excess of N-Hydroxysuccinimide (NHS) to the protein solution. Incubate for 15 minutes at room temperature.

  • Dye Preparation: Dissolve this compound in the reaction buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution. Incubate for 2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~555 nm (for the dye).

Visualizations

Chemical Reaction Pathway

The core utility of this compound is its ability to covalently attach to biomolecules. The diagram below illustrates the fundamental chemical reaction for labeling a carboxylic acid-containing molecule, such as a protein, using EDC and NHS as activators.

G cluster_reactants Reactants cluster_intermediates Activation cluster_product Product Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS (NHS-ester) Protein_COOH->Activated_Protein + EDC, NHS Sulfo_Cy3_NH2 Sulfo-Cy3-NH2 Labeled_Protein Protein-CO-NH-Sulfo-Cy3 EDC EDC NHS NHS Activated_Protein->Labeled_Protein + Sulfo-Cy3-NH2 G A Prepare Protein in Buffer B Activate Carboxylic Acids (EDC, NHS) A->B C Add this compound B->C D Incubate (Conjugation Reaction) C->D E Purify Conjugate (e.g., Size-Exclusion Chromatography) D->E F Characterize Labeled Protein (Degree of Labeling) E->F

References

An In-Depth Technical Guide to Sulfo-Cy3 Amine Conjugation Chemistry with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of conjugating Sulfo-Cy3 to molecules containing primary amines. Sulfo-Cy3, a bright and water-soluble cyanine (B1664457) dye, is a popular choice for fluorescently labeling proteins, antibodies, peptides, and other biomolecules for a wide range of applications in research and drug development. This document details the underlying chemistry, provides structured experimental protocols, and offers visual representations of key processes to ensure successful and reproducible conjugation.

Core Principles of Sulfo-Cy3 Amine Conjugation

The most common method for labeling primary amines with Sulfo-Cy3 utilizes an N-hydroxysuccinimide (NHS) ester derivative of the dye. The chemistry is based on the reaction of the Sulfo-Cy3 NHS ester with a primary amine (-NH₂) on the target molecule, typically the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein. This reaction forms a stable amide bond, covalently linking the fluorescent dye to the target molecule.

The sulfonate groups on the Cy3 dye impart high water solubility, which is a significant advantage over non-sulfonated cyanine dyes. This hydrophilicity minimizes the need for organic co-solvents that can denature sensitive proteins and reduces the likelihood of aggregation-induced fluorescence quenching.

Reaction Mechanism

The conjugation reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. The NHS moiety is an excellent leaving group, facilitating the formation of a stable amide bond.

Caption: Reaction of Sulfo-Cy3 NHS ester with a primary amine.

Quantitative Data for Sulfo-Cy3 Conjugation

Successful conjugation requires careful control of several parameters. The following tables summarize key quantitative data for Sulfo-Cy3 NHS ester.

Table 1: Spectral Properties of Sulfo-Cy3

PropertyValue
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~570 nm
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.1
Correction Factor (CF₂₈₀)~0.08

Table 2: Recommended Reaction Conditions for Sulfo-Cy3 NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 8.0 - 9.0The reaction is pH-dependent. Higher pH increases the rate of amine reaction but also the rate of NHS ester hydrolysis. A pH of 8.3-8.5 is often optimal.[1]
Dye:Protein Molar Ratio 5:1 to 20:1This should be optimized for each specific protein and desired degree of labeling.[2]
Protein Concentration 2 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.[3]
Reaction Time 1 - 2 hoursAt room temperature. Longer times may be needed at lower pH or temperature.
Temperature Room Temperature (20-25°C)Can be performed at 4°C, but reaction times will be longer.
Buffer Composition Amine-free buffers (e.g., PBS, bicarbonate, borate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the dye.[3]

Table 3: Hydrolysis Rate of NHS Esters

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

This data highlights the importance of using freshly prepared dye solutions and performing the conjugation reaction promptly.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of Sulfo-Cy3 NHS ester to a primary amine-containing protein, purification of the conjugate, and calculation of the degree of labeling.

Experimental Workflow Overview

G start Start prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) start->prep_protein adjust_ph Adjust pH to 8.0-9.0 prep_protein->adjust_ph conjugation Conjugation Reaction (1-2 hours at room temperature) adjust_ph->conjugation prep_dye Prepare Sulfo-Cy3 NHS Ester Stock Solution (e.g., 10 mM in DMSO or water) prep_dye->conjugation purification Purify Conjugate (Size Exclusion Chromatography) conjugation->purification characterization Characterize Conjugate (Spectrophotometry) purification->characterization calculate_dol Calculate Degree of Labeling (DOL) characterization->calculate_dol end End calculate_dol->end

Caption: General experimental workflow for Sulfo-Cy3 conjugation.
Protocol 1: Conjugation of Sulfo-Cy3 NHS Ester to an Antibody

This protocol is an example for labeling 1 mg of an antibody (e.g., IgG, MW ~150 kDa).

Materials:

  • Antibody solution (1 mg)

  • Sulfo-Cy3 NHS ester

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO (if dye is not water-soluble)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve or dialyze 1 mg of the antibody into the amine-free reaction buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer does not contain any primary amines like Tris or glycine.

  • Prepare the Sulfo-Cy3 NHS Ester Solution:

    • Allow the vial of Sulfo-Cy3 NHS ester to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of dye in either the reaction buffer (for water-soluble forms) or anhydrous DMSO.

  • Perform the Conjugation Reaction:

    • Calculate the volume of the 10 mM dye stock solution needed for the desired dye:protein molar ratio (e.g., 10:1).

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Protocol 2: Purification of the Labeled Antibody

This protocol uses size exclusion chromatography to separate the labeled antibody from the unreacted dye.

Procedure:

  • Prepare the Chromatography Column:

    • Equilibrate a Sephadex G-25 column with PBS according to the manufacturer's instructions.

  • Separate the Conjugate:

    • Apply the entire reaction mixture from the conjugation step to the top of the equilibrated column.

    • Elute the column with PBS. The labeled antibody will be in the first colored fraction to elute, while the smaller, unreacted dye molecules will elute later.

    • Collect the fractions containing the purified conjugate.

Protocol 3: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy3 (~555 nm, Aₘₐₓ).

  • Calculate the DOL:

    • Use the following formulas to calculate the concentration of the protein and the dye:

      • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

      • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where:

      • A₂₈₀ = Absorbance at 280 nm

      • Aₘₐₓ = Absorbance at ~555 nm

      • CF₂₈₀ = Correction factor for the absorbance of the dye at 280 nm (~0.08 for Sulfo-Cy3)

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of Sulfo-Cy3 at ~555 nm (~150,000 M⁻¹cm⁻¹)

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 10.[4]

Application Example: Indirect Immunofluorescence

Sulfo-Cy3 labeled antibodies are widely used in immunofluorescence (IF) to visualize the localization of specific antigens in cells and tissues.

G cluster_0 Cellular Staining cluster_1 Detection Antigen Antigen in Fixed Cell PrimaryAb Primary Antibody (Unlabeled) Antigen->PrimaryAb Binds to SecondaryAb Sulfo-Cy3 Labeled Secondary Antibody PrimaryAb->SecondaryAb Binds to Excitation Excitation (~555 nm) SecondaryAb->Excitation Emission Emission (~570 nm) Excitation->Emission Microscope Fluorescence Microscope Emission->Microscope

Caption: Workflow for indirect immunofluorescence using a Sulfo-Cy3 conjugate.

In this application, an unlabeled primary antibody first binds to the target antigen. Then, a secondary antibody that is conjugated with Sulfo-Cy3 and recognizes the primary antibody is added. When excited with light at ~555 nm, the Sulfo-Cy3 emits fluorescence at ~570 nm, allowing for the visualization of the antigen's location within the cell.

This in-depth guide provides the necessary information for researchers, scientists, and drug development professionals to successfully implement this compound conjugation chemistry in their work. By understanding the core principles, optimizing reaction conditions, and following detailed protocols, high-quality fluorescently labeled biomolecules can be produced for a wide array of downstream applications.

References

An In-depth Technical Guide to the Amine-Reactive Chemistry of Sulfo-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the amine-reactive properties of Sulfo-Cy3, a widely used fluorescent dye in biological research. It delves into the core chemistry, optimal reaction conditions, and detailed protocols for the successful conjugation of Sulfo-Cy3 to proteins and other biomolecules.

Understanding the Amine-Reactive Moiety: The Role of the NHS Ester

The capacity of Sulfo-Cy3 to react with primary amines stems from its modification with an N-hydroxysuccinimidyl (NHS) ester. While "Sulfo-Cy3 amine" possesses a primary amine, making it reactive towards carboxyl groups or aldehydes, it is the Sulfo-Cy3 NHS ester that is specifically designed for labeling primary amines on target molecules like proteins.[1][2][3][4] The NHS ester is a highly efficient amine-reactive functional group that forms a stable and covalent amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[4][5]

The addition of sulfonate groups to the cyanine (B1664457) dye core significantly increases its water solubility, allowing for labeling reactions to be performed in aqueous buffers with minimal to no organic co-solvents.[3][6] This is particularly advantageous for proteins that are sensitive to organic solvents and prone to denaturation.[6]

Reaction Mechanism: Amine Acylation

The fundamental reaction between Sulfo-Cy3 NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Reaction_Mechanism Sulfo_Cy3 Sulfo-Cy3-NHS Ester Conjugate Sulfo-Cy3-Protein Conjugate (Stable Amide Bond) Sulfo_Cy3->Conjugate Reaction Protein Protein-NH₂ (Primary Amine) Protein->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS Release

Figure 1: Reaction of Sulfo-Cy3 NHS Ester with a primary amine.

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative parameters for Sulfo-Cy3 NHS ester, which are critical for accurate experimental design and data analysis.

Table 1: Spectroscopic Properties

PropertyValue
Excitation Maximum (λex)~555 nm[2][7]
Emission Maximum (λem)~570-572 nm[2][7]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[2][7]
Quantum Yield~0.1-0.2
Recommended Laser Line532 nm or 555 nm[2][7]
Recommended Filter SetTRITC (tetramethylrhodamine)[2][7]

Table 2: Physicochemical Properties

PropertyValue/Description
Molecular Weight~821.93 g/mol (protonated)[7]
SolubilityWater, DMSO, DMF[2][7]
Reactive GroupN-hydroxysuccinimidyl (NHS) Ester[2]
ReactivityPrimary amines[2][7]
Storage Conditions-20°C, desiccated and protected from light[7][8]

Table 3: Recommended Reaction Conditions

ParameterRecommended ValueNotes
pH 8.0 - 9.0 (Optimal: 8.5)[1]Reaction rate is significantly pH-dependent. Lower pH leads to protonation of amines, reducing reactivity. Higher pH increases the rate of NHS ester hydrolysis.[9][10]
Buffer Amine-free buffers (e.g., PBS, Sodium Bicarbonate, HEPES)[1][11]Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the dye.[1][11]
Protein Concentration >2 mg/mL (Optimal: 5-10 mg/mL)[1][11]Higher protein concentrations generally lead to greater labeling efficiency.[11]
Dye:Protein Molar Ratio 5:1 to 20:1 (empirically determined)[8][12]The optimal ratio depends on the protein and the desired degree of labeling (DOL). Over-labeling can lead to fluorescence quenching and loss of protein activity.[2]
Reaction Time 1-2 hoursCan be extended (e.g., overnight at 4°C) for certain applications.
Reaction Temperature Room Temperature (20-25°C)[12]Can be performed at 4°C to slow down hydrolysis of the NHS ester.

Detailed Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with Sulfo-Cy3 NHS ester and the subsequent purification of the conjugate. Optimization may be required for specific proteins and applications.

Preparation of Reagents
  • Protein Solution:

    • Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Ensure the protein concentration is at least 2 mg/mL. If necessary, concentrate the protein solution using an appropriate ultrafiltration device.

    • Remove any substances containing primary amines, such as Tris, glycine, or ammonium (B1175870) salts, as they will interfere with the labeling reaction.[1]

  • Sulfo-Cy3 NHS Ester Stock Solution:

    • Just prior to use, dissolve the Sulfo-Cy3 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • The reconstituted dye solution is unstable and should be used promptly.[12] It can be stored at -20°C for a limited time (up to two weeks), protected from light and moisture.[8]

Protein Labeling Procedure

Experimental_Workflow start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.5) start->prep_protein calc_ratio Calculate Dye:Protein Molar Ratio prep_protein->calc_ratio prep_dye Prepare Sulfo-Cy3 NHS Ester Stock (10 mg/mL in DMSO) prep_dye->calc_ratio add_dye Add Dye to Protein Solution (Dropwise, with stirring) calc_ratio->add_dye incubate Incubate (1-2 hours at RT, protected from light) add_dye->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify characterize Characterize Conjugate (Determine DOL) purify->characterize end End characterize->end

References

A Technical Guide to Sulfo-Cy3 Amine: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy3 amine, a water-soluble fluorescent dye widely utilized in biological and biomedical research. We will cover its core chemical and physical properties, detailed protocols for its use in labeling biomolecules, and its application in common analytical techniques.

Core Properties of this compound

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a sulfonate group and a reactive amine group. The sulfonate group imparts high water solubility, making it ideal for use in aqueous buffers without the need for organic solvents.[1][2] The amine functionality allows for its covalent conjugation to various biomolecules.[1] It is a bright, photostable orange-fluorescent dye.[3][4]

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₃₆H₅₀N₄O₇S₂[5][6][7]
Molecular Weight ~714.94 g/mol [6][7]
CAS Number 2183440-43-7[5][6][7]
Appearance Dark red solid[6][8]
Solubility Water, DMSO, DMF, Alcohols[5][6][8]
Excitation Maximum (λex) ~548 - 555 nm[4][5][6]
Emission Maximum (λem) ~563 - 572 nm[4][5][6]
Molar Extinction Coefficient ~162,000 M⁻¹cm⁻¹[5][6]
Fluorescence Quantum Yield ~0.1[5][6]
Purity ≥95%[5][6]

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules such as proteins, antibodies, and nucleic acids.[2] The amine group can be reacted with electrophiles like N-hydroxysuccinimide (NHS) esters to form a reactive intermediate that readily conjugates to primary amines on the target biomolecule.

Protocol 1: Protein and Antibody Labeling with Amine-Reactive Dyes

This protocol provides a general procedure for the covalent labeling of proteins (e.g., antibodies) with an amine-reactive form of Sulfo-Cy3 (such as Sulfo-Cy3 NHS ester).

Materials:

  • Protein (antibody) solution (2-10 mg/mL)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 1X PBS, pH 7.2-7.4)[8][9]

  • Sulfo-Cy3 NHS ester

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)[8]

  • Quenching buffer (optional, e.g., 1 M Tris-HCl or Glycine, pH 7.4)[1]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.[8]

    • If the protein buffer contains primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer.[9][10] The pH of the protein solution should be adjusted to 8.0-9.0.[9]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF immediately before use.[1][8]

  • Conjugation Reaction:

    • Slowly add the calculated amount of dye stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1 and should be optimized for each specific protein.[1][8]

    • Incubate the reaction for 60 minutes at room temperature in the dark.[1]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[1]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[8]

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~550 nm).[5]

Protocol 2: Immunofluorescence Staining of Cells

This protocol outlines the use of a Sulfo-Cy3-labeled antibody for staining cell surface markers for fluorescence microscopy.

Materials:

  • Cells in suspension or adhered to a coverslip

  • Sulfo-Cy3-labeled primary or secondary antibody

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Sample Preparation:

    • For adherent cells, grow them on coverslips. For suspension cells, harvest and wash them with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the Sulfo-Cy3-labeled antibody in the blocking buffer to its optimal working concentration.

    • Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Washing:

    • Wash the cells three times with PBS to remove unbound antibodies.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing DAPI.[3]

    • Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[3]

Protocol 3: Flow Cytometry Analysis

This protocol describes the use of a Sulfo-Cy3-labeled antibody for identifying cell populations via flow cytometry.

Materials:

  • Single-cell suspension (up to 1 x 10⁶ cells per tube)

  • Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)[2]

  • Fc receptor blocking solution (optional)

  • Sulfo-Cy3-labeled antibody

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension in ice-cold staining buffer.[2]

  • Fc Blocking (Optional):

    • To prevent non-specific binding to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at room temperature.[2]

  • Staining:

    • Add the predetermined optimal amount of Sulfo-Cy3-labeled antibody to the cell suspension.

    • Incubate for 30 minutes at room temperature in the dark.[2]

  • Washing:

    • Wash the cells twice with 2 mL of staining buffer by centrifuging at 300-350 x g for 5 minutes and decanting the supernatant.[2]

  • Data Acquisition:

    • Resuspend the cells in 200-400 µL of staining buffer.[2]

    • Analyze the sample on a flow cytometer equipped with a laser and detectors suitable for Cy3 excitation and emission.

Visualized Workflow: Biomolecule Labeling and Purification

The following diagram illustrates a typical workflow for labeling a biomolecule with an amine-reactive Sulfo-Cy3 dye and the subsequent purification of the conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_products Products Protein Protein Solution (Amine-Free Buffer, pH 8.0-9.0) Mix Conjugation (1 hr, RT, Dark) Protein->Mix Dye Sulfo-Cy3 NHS Ester (10 mM in DMSO) Dye->Mix Purify Size-Exclusion Chromatography Mix->Purify Reaction Mixture Conjugate Labeled Protein (Sulfo-Cy3 Conjugate) Purify->Conjugate Collect Fractions FreeDye Unreacted Dye Purify->FreeDye Discard

Biomolecule labeling and purification workflow.

References

A Technical Guide to the Photostability and Quantum Yield of Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of Sulfo-Cy3 amine, a widely utilized fluorescent dye in biological research and drug development. The focus is on two critical parameters: photostability and fluorescence quantum yield. Understanding these characteristics is paramount for designing robust and reproducible fluorescence-based assays, including high-resolution imaging, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.

Core Photophysical Properties of this compound

This compound is a water-soluble cyanine (B1664457) dye valued for its bright orange fluorescence and high extinction coefficient.[1][2][3] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments without causing aggregation.[3][4][5] The amine group allows for straightforward covalent conjugation to various biomolecules, such as proteins and nucleic acids, through reactions with electrophiles like activated esters.[4][6]

Quantitative Photophysical Data

The fluorescence quantum yield (Φf) and other key photophysical parameters of Sulfo-Cy3 and related Cy3 dyes are summarized below. It is crucial to note that these values are highly dependent on the dye's microenvironment, including solvent, temperature, and conjugation status.[7][8]

ParameterThis compoundFree Cy3 in Tris BufferCy3 attached to ssDNACy3 attached to dsDNAReference
Quantum Yield (Φf) 0.10.090.096 - 0.55 (temp. dependent)Decreases by a factor of 2.4 compared to ssDNA[1],[7]
Absorption Max (λabs) 548 nm~550 nmNot specifiedNot specified[1]
Emission Max (λem) 563 nm~570 nmNot specifiedNot specified[1]
Extinction Coefficient (ε) 162,000 M⁻¹cm⁻¹Not specifiedNot specifiedNot specified[1]
Fluorescence Lifetime (τ) Not specified180 ± 10 ps2.0 ns (dominant component)Faster decay than on ssDNA[7]

Note: The quantum yield and lifetime of Cy3 dyes can increase significantly upon conjugation to biomolecules, particularly single-stranded DNA (ssDNA), due to restricted photoisomerization.[7][8]

Photostability and Photobleaching Mechanism

The photostability of cyanine dyes like Sulfo-Cy3 is a critical factor for imaging applications that require prolonged or intense light exposure.[2][9] The primary mechanism of photobleaching for Cy3 dyes is a light-induced trans-cis isomerization from the excited singlet state.[7][8] This non-radiative decay pathway competes directly with fluorescence, reducing the quantum yield and leading to a non-fluorescent, transient "dark" state.

The rigidity of the dye's microenvironment plays a significant role in its photostability. When the dye's rotation is sterically hindered, for example, by binding to a biomolecule, the activation energy for photoisomerization increases.[7] This suppression of the non-radiative decay pathway leads to a higher fluorescence quantum yield and enhanced photostability.[7][8]

S0_trans Ground State (S0) (trans-isomer) S1_trans Excited State (S1) (trans-isomer) S0_trans->S1_trans Absorption S1_trans->S0_trans Fluorescence S0_cis Ground State (S0) (cis-isomer, dark) S1_trans->S0_cis Photoisomerization (Non-radiative decay) Photon_out Fluorescence Photon (hν') S0_cis->S0_trans Thermal Relaxation Photon_in Excitation Photon (hν)

Photophysical pathways of Sulfo-Cy3 dye.

Experimental Protocols

Accurate determination of photostability and quantum yield is essential for characterizing fluorescent probes. Below are detailed methodologies based on standard laboratory techniques.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is the most common approach for determining quantum yield.[10][11]

Principle: The quantum yield of a sample (QY_s) can be calculated relative to a standard (QY_std) with a known quantum yield by measuring their respective integrated fluorescence intensities and absorbances at the excitation wavelength.

Protocol:

  • Standard Selection: Choose a quantum yield standard with absorption and emission spectra that overlap with the this compound sample.[10] For Cy3, standards like Rhodamine 6G or Rhodamine 101 are often used, depending on the excitation wavelength.

  • Solution Preparation:

    • Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent.

    • The optical density (absorbance) of these solutions at the excitation wavelength must be kept low (typically < 0.1) to avoid inner filter effects.[10]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure that the excitation and emission slits are kept constant for all measurements of the sample and standard.[10]

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope (gradient, Grad) of the resulting linear fit is determined for both plots.

    • The quantum yield of the sample is calculated using the following equation: QY_s = QY_std * (Grad_s / Grad_std) * (n_s² / n_std²) where n is the refractive index of the solvent for the sample (s) and standard (std). If the same solvent is used, the refractive index term cancels out.[10]

prep Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) abs Measure Absorbance (Spectrophotometer) prep->abs fluor Measure Emission Spectra (Spectrofluorometer) prep->fluor plot Plot Integrated Intensity vs. Absorbance abs->plot integrate Integrate Emission Spectra (Calculate Area) fluor->integrate integrate->plot calc Calculate Slopes (Grad) & Quantum Yield plot->calc

Workflow for relative quantum yield measurement.
Measurement of Photostability (Photobleaching)

Photostability is typically assessed by measuring the decay of fluorescence intensity over time under continuous illumination.[12]

Principle: The rate of photobleaching is dependent on the excitation light intensity and the local environment of the fluorophore. By monitoring the fluorescence decay, a photobleaching rate or half-life can be determined.

Protocol:

  • Sample Preparation: Prepare a sample of the this compound conjugate (e.g., labeled protein or DNA) immobilized on a microscope slide or in a well plate. For solution-based measurements, a stirred cuvette in a spectrofluorometer can be used.

  • Instrumentation Setup:

    • Use a fluorescence microscope (for immobilized samples) or a spectrofluorometer equipped for time-course measurements.

    • Set the excitation source (laser or lamp) to the desired wavelength and a constant intensity that is relevant to the intended application. It is crucial to measure and report the excitation power.[12]

  • Time-Lapse Imaging/Measurement:

    • Acquire fluorescence images or intensity readings at regular intervals over a defined period.

    • The time interval and total duration should be chosen to capture a significant decay in fluorescence.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the sample at each time point.

    • Normalize the intensity data to the initial value (t=0).

    • Plot the normalized fluorescence intensity versus time.

    • The resulting curve can be fitted to an exponential decay function to determine the photobleaching rate constant or the time it takes for the fluorescence to decrease by 50% (t₁/₂).

prep Prepare Sample (e.g., Labeled Cells on Slide) setup Set Up Microscope (Constant Excitation Power) prep->setup acquire Acquire Time-Lapse Images (e.g., every 30s for 10 min) setup->acquire quantify Quantify Mean Intensity per Time Point acquire->quantify plot Plot Normalized Intensity vs. Time quantify->plot fit Fit Decay Curve (Calculate Rate or Half-Life) plot->fit

Workflow for photostability (photobleaching) measurement.

Conclusion

This compound is a versatile and powerful fluorescent probe for biological applications. Its photophysical properties, particularly its quantum yield and photostability, are intricately linked to its molecular environment. A thorough understanding and quantitative characterization of these parameters, using standardized protocols, are essential for the successful development and implementation of sensitive and reliable fluorescence-based assays in research and drug discovery. The environmental sensitivity of Cy3 dyes, while a potential source of variability, can also be exploited to probe molecular interactions and conformational changes.[7]

References

A Technical Guide to the Storage and Handling of Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage and handling of Sulfo-Cy3 amine, a water-soluble fluorescent dye. Adherence to these guidelines is crucial for maintaining the stability and reactivity of the dye, ensuring reproducible results in labeling experiments.

Core Properties and Storage Conditions

This compound is an analog of the Cy3® dye, modified with a sulfonate group to enhance its water solubility and an amine group for conjugation to electrophiles.[1] It is a bright, photostable dye with fluorescence emission in the orange-red region of the spectrum.[2]

Quantitative Data Summary

Proper storage is critical to prevent the degradation of the fluorescent properties and reactive amine group of Sulfo-Cy3. The following tables summarize the key storage and solubility parameters.

Table 1: Recommended Storage Conditions

ConditionSolid FormStock Solution
Temperature -20°C-20°C or -80°C
Duration Up to 24 monthsUp to 1 month at -20°C, Up to 6 months at -80°C[3]
Light Store in the dark. Avoid prolonged exposure to light.Protect from light.[3]
Moisture Desiccate.[4]Aliquot to avoid repeated freeze-thaw cycles.[5]
Transportation Shipped at room temperature (up to 3 weeks).N/A

Table 2: Solubility Specifications

SolventSolubility
WaterWell soluble (e.g., 0.49 M or 350 g/L)
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Dimethylformamide (DMF)Soluble
AlcoholsSoluble

Experimental Protocols

Reconstitution of this compound (Solid)

This protocol outlines the steps for preparing a stock solution from the lyophilized solid. Anhydrous solvents are recommended to prevent hydrolysis and maintain the stability of the dye.

Materials:

  • This compound (lyophilized solid)

  • Anhydrous, high-quality dimethyl sulfoxide (DMSO) or water

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[4]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or water to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial briefly to ensure the dye is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into single-use aliquots.[5]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[3] When stored at -20°C, it is recommended to use the solution within one month.[3] For longer-term storage, -80°C is preferable for up to six months.[3]

General Protocol for Antibody Labeling

This compound is reactive towards electrophiles such as activated esters (e.g., NHS esters) or can be used in reactions involving carboxylic acids in the presence of activators like EDC. The following is a general workflow for a typical protein labeling experiment. Note that specific protocols may need to be optimized for the particular protein and application.

Materials:

  • This compound stock solution

  • Antibody or protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • (If applicable) Activating agent (e.g., EDC)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer.[5] Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.[6]

  • pH Adjustment: Adjust the pH of the protein solution to a slightly basic range (pH 8.0-9.0) using a suitable buffer to ensure the target amino groups are deprotonated and reactive.[7]

  • Labeling Reaction: Add the this compound stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but often ranges from 5:1 to 20:1.[6] If required, add the activating agent according to its specific protocol.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6]

  • Purification: Remove the unreacted dye from the labeled protein conjugate using a size-exclusion chromatography column or dialysis.[6]

  • Storage of Conjugate: Store the purified labeled protein at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage, protected from light.

Visualized Workflows

The following diagrams illustrate the key workflows for handling and using this compound.

StorageHandlingWorkflow cluster_receipt Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_use Experimental Use Receive Receive Shipment (Room Temperature) StoreSolid Store Solid at -20°C (Desiccated, Dark) Receive->StoreSolid Upon Receipt Equilibrate Equilibrate Vial to Room Temp StoreSolid->Equilibrate For Use Reconstitute Reconstitute in Anhydrous Solvent (e.g., DMSO) Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot StoreStock Store Stock at -20°C or -80°C (Protected from Light) Aliquot->StoreStock Use Use in Labeling Reaction StoreStock->Use Retrieve Aliquot LabelingWorkflow cluster_materials Preparation cluster_reaction Conjugation cluster_purification Purification and Storage ProteinPrep Prepare Protein in Amine-Free Buffer (2-10 mg/mL) pH_Adjust Adjust pH to 8.0-9.0 ProteinPrep->pH_Adjust Mix Mix Dye and Protein (Optimize Molar Ratio) pH_Adjust->Mix DyePrep Prepare Sulfo-Cy3 Amine Stock Solution DyePrep->Mix Incubate Incubate 1-2 hours at Room Temperature (Protect from Light) Mix->Incubate Purify Purify Conjugate (e.g., Size Exclusion) Incubate->Purify StoreConj Store Labeled Protein (4°C or -20°C, Dark) Purify->StoreConj

References

A Technical Guide to Sulfo-Cy3 Amine and Cy3 Amine: Key Differences and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of Sulfo-Cy3 amine and Cy3 amine, two fluorescent dyes crucial for labeling biomolecules in research and drug development. We will explore their fundamental chemical differences, comparative quantitative data, and practical applications, offering detailed protocols to aid researchers in selecting and utilizing the optimal dye for their specific experimental needs.

Core Chemical and Physical Differences: The Role of Sulfonation

The primary distinction between this compound and Cy3 amine lies in the presence of sulfonate groups (-SO₃⁻) on the Sulfo-Cy3 molecule.[1][2] Cy3 amine is the non-sulfonated, parent fluorophore, while this compound is its sulfonated derivative.[3][4] This seemingly minor chemical modification has profound consequences on the dye's physical properties, particularly its solubility.

The addition of sulfonate groups drastically increases the hydrophilicity and water solubility of the dye.[1][2][4][] This makes this compound ideal for bioconjugation reactions in purely aqueous environments, which is often necessary when working with sensitive proteins that could be denatured by organic solvents.[6][7] Furthermore, its high water solubility helps prevent the aggregation of labeled biomolecules, a common issue with more hydrophobic dyes that can lead to fluorescence quenching and inaccurate quantification.[] In contrast, the non-sulfonated Cy3 amine is more hydrophobic and has only moderate solubility in water, typically requiring the use of organic co-solvents like DMSO or DMF for stock solutions.[8][9]

cluster_0 Core Structure & Modification cluster_1 Resulting Properties & Implications Cy3 Cy3 Amine (Hydrophobic) Sulfo + Sulfonate Groups (-SO₃⁻) Cy3->Sulfo SulfoCy3 This compound (Hydrophilic) Sulfo->SulfoCy3 Solubility Increased Water Solubility [4, 7] SulfoCy3->Solubility Aggregation Reduced Aggregation [29] Solubility->Aggregation Environment Ideal for Aqueous Buffers [33] Aggregation->Environment Applications Suited for Sensitive Proteins [35] Environment->Applications

Caption: Logical relationship between Cy3 amine and its sulfonated form.

Quantitative Data Comparison

The structural differences between the two dyes are reflected in their key physicochemical and spectral properties. The following table summarizes the quantitative data for easy comparison.

PropertyThis compoundCy3 Amine
Molecular Weight ~715 g/mol [3][10]~627.7 g/mol [8][9]
Molecular Formula C₃₆H₅₀N₄O₇S₂[3][10][11]C₃₆H₅₂Cl₂N₄O[8][9][12]
Solubility Excellent in water (up to 350 g/L), alcohols, DMSO, DMF[10][13]Moderate in water; good in DMSO, DMF, DCM[8][9]
Excitation Max (λex) ~548 nm[10][13]~555 nm[8][9][14]
Emission Max (λem) ~563 nm[10][13]~570 nm[8][9]
Molar Extinction Coefficient (ε) ~162,000 M⁻¹cm⁻¹[10][13]~150,000 M⁻¹cm⁻¹[8][9][14]
Fluorescence Quantum Yield (Φ) ~0.10[10][13]~0.31[8][9]

Bioconjugation Chemistry and Workflow

Both this compound and Cy3 amine possess a primary aliphatic amine group, which serves as the reactive handle for conjugation.[3][8] This amine group is nucleophilic and can be covalently linked to biomolecules containing electrophilic functional groups. Common targets include:

  • Carboxylic acids (-COOH): Found on proteins (aspartic acid, glutamic acid, C-terminus) and can be activated by carbodiimides like EDC to react with the amine dye.[14][15]

  • Activated esters (e.g., NHS esters): These are highly reactive towards primary amines and are a common way to label amine-modified oligonucleotides or other molecules.[8][10]

  • Aldehydes and Ketones: Can form a Schiff base with the amine, which is then reduced to a stable amine linkage.

The general workflow for labeling a protein that has accessible carboxyl groups involves activating the protein first, followed by the addition of the amine-containing dye.

cluster_workflow Bioconjugation Workflow: Labeling Carboxyl Groups start 1. Prepare Biomolecule (e.g., Protein with -COOH) activate 2. Activate Carboxyls (Add EDC/NHS) start->activate In amine-free buffer add_dye 3. Add Amine Dye (Sulfo-Cy3 or Cy3 Amine) activate->add_dye Creates reactive intermediate incubate 4. Incubate (Form Amide Bond) add_dye->incubate purify 5. Purify Conjugate (Remove excess dye) incubate->purify Reaction complete end Labeled Biomolecule purify->end

Caption: General experimental workflow for labeling biomolecules.

Detailed Experimental Protocols

The primary difference in the practical labeling protocols for this compound and Cy3 amine revolves around the preparation of the dye stock solution due to their differing solubilities.

This protocol provides a general methodology for conjugating an amine dye to a protein's carboxylic acid groups using EDC chemistry.

A. Materials and Reagents

  • Protein of interest (in an amine-free buffer like MES or PBS, pH 6.0)

  • This compound or Cy3 amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • (Optional) N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) (for Cy3 amine only)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction/Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

B. Reagent Preparation

  • Protein Solution: Prepare the protein at a concentration of 2-10 mg/mL in Activation Buffer.[16] The buffer must be free of primary amines (like Tris or glycine) which would compete in the reaction.[16]

  • EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL solution of EDC and (if used) NHS in cold, deionized water.

  • Dye Stock Solution:

    • For this compound: Prepare a 10 mg/mL stock solution by dissolving the dye directly in deionized water or Activation Buffer.[10][13]

    • For Cy3 Amine: Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[8][9]

C. Conjugation Reaction

  • Add the freshly prepared EDC/NHS solution to the protein solution. A typical starting point is a 10-fold molar excess of EDC over the protein.

  • Incubate the mixture for 15 minutes at room temperature to activate the protein's carboxyl groups.

  • Add the this compound or Cy3 amine stock solution to the activated protein solution. A 10 to 20-fold molar excess of dye over protein is a common starting point.[16] If using Cy3 amine in DMSO, ensure the final DMSO concentration in the reaction does not exceed 10% to minimize protein denaturation.

  • Incubate the reaction for 2 hours at room temperature, protected from light.

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for another 15 minutes.[17]

D. Purification

  • Separate the labeled protein conjugate from unreacted dye and byproducts.

  • For proteins, a desalting column (e.g., Sephadex G-25) is effective. Equilibrate the column with PBS buffer, pH 7.4.

  • Apply the reaction mixture to the column. The larger, labeled protein will elute first, while the smaller, unreacted dye molecules are retained and elute later.

  • Collect the colored fractions corresponding to the labeled protein.

  • Measure the absorbance at 280 nm (for protein) and the dye's absorption maximum (~548 nm for Sulfo-Cy3, ~555 nm for Cy3) to determine the protein concentration and degree of labeling.

Applications and Selection Criteria

Both dyes are widely used in fluorescence-based applications due to the bright and photostable signal of the Cy3 fluorophore.[4][18] Common applications include:

  • Immunofluorescence (IF) and Immunohistochemistry (IHC): Labeling antibodies to visualize the location of target proteins in cells and tissues.[19][20]

  • Flow Cytometry: Labeling cells for analysis and sorting.[19]

  • Fluorescence In Situ Hybridization (FISH): Labeling nucleic acid probes to detect specific DNA or RNA sequences.[19][20]

  • Microarrays: Labeling DNA or RNA for hybridization experiments.

  • Protein and Peptide Labeling: Tracking proteins or peptides in various biological assays.[2]

Selection Criteria:

  • Choose this compound when:

    • Your protein or biomolecule is sensitive to organic solvents.

    • The conjugation must be performed in a completely aqueous buffer system.[6]

    • You need to label a biomolecule at high concentration where the hydrophobicity of a non-sulfonated dye might induce aggregation.[]

  • Choose Cy3 Amine when:

    • The presence of a small amount of organic co-solvent (like DMSO) is tolerated by your biomolecule.

    • You are performing labeling in a more hydrophobic environment, such as studies involving cell membranes.

    • Cost is a primary concern, as non-sulfonated versions can sometimes be less expensive.

cluster_IF Immunofluorescence (IF) Application Workflow start Target Protein in a Cell primary_ab 1. Add Primary Antibody (Binds to Target) start->primary_ab secondary_ab 2. Add Labeled Secondary Ab (e.g., Goat anti-Mouse-Cy3) primary_ab->secondary_ab Wash unbound Ab visualize 3. Excite & Visualize (Fluorescence Microscope) secondary_ab->visualize Wash unbound Ab end Image of Protein Localization visualize->end

Caption: Use of a Cy3-labeled antibody in an immunofluorescence workflow.

Conclusion

The choice between this compound and Cy3 amine is primarily dictated by the experimental conditions and the nature of the biomolecule being labeled. This compound, with its superior water solubility, offers greater versatility and safety for labeling sensitive biomolecules in aqueous systems, effectively minimizing issues of aggregation and the need for organic solvents. Cy3 amine remains a viable and effective fluorophore for applications where its hydrophobicity is not a limiting factor. By understanding their core differences, researchers can make an informed decision to ensure the success of their conjugation and subsequent fluorescence-based analyses.

References

Sulfo-Cy3 Amine: An In-depth Technical Guide to Labeling Biological Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Sulfo-Cy3 amine, a versatile fluorescent dye for the covalent labeling of biological molecules. We will delve into its core properties, detailed experimental protocols for conjugation, and its applications in studying complex biological systems.

Introduction to this compound

This compound is a water-soluble, bright orange-red fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents, which can be crucial for maintaining the native conformation and activity of sensitive biological targets.[3][4] Its primary amine group provides a reactive handle for covalent attachment to various functional groups on target molecules, enabling their fluorescent detection and tracking.[2][5]

The key features of this compound include its high fluorescence quantum yield, excellent photostability, and pH insensitivity over a broad range (pH 4 to 10), making it a reliable tool for a multitude of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1]

Core Properties of this compound

The utility of a fluorophore is defined by its physicochemical and spectral properties. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₃₆H₅₀N₄O₇S₂[6]
Molecular Weight~715 g/mol [6]
SolubilityWater, DMSO, DMF, Alcohols[6]
Storage Conditions-20°C, protected from light, desiccated[5][6]
Table 2: Spectral Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex)~548 - 555 nm[6]
Emission Maximum (λem)~563 - 572 nm[6]
Molar Extinction Coefficient (ε)~162,000 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (Φ)~0.1[6]
Recommended Laser Line532 nm or 555 nm[1]
Common Filter SetTRITC (tetramethylrhodamine)[1]

Experimental Protocols for Labeling Biological Molecules

This compound's primary amine group can be conjugated to biological molecules through two main strategies: amide bond formation with carboxyl groups and reductive amination with aldehydes or ketones.

Labeling Carboxyl Groups via Amide Bond Formation (EDC/Sulfo-NHS Chemistry)

This is the most common method for labeling proteins and other molecules containing carboxylic acid groups (e.g., aspartic acid, glutamic acid, C-terminus). The reaction proceeds in two steps, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group, and N-hydroxysulfosuccinimide (sulfo-NHS) to create a more stable amine-reactive intermediate.[7]

Materials:

  • Biological molecule (e.g., protein) with accessible carboxyl groups

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Preparation of the Biological Molecule:

    • Dissolve the protein to be labeled in Activation Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and carboxylates. If necessary, perform buffer exchange by dialysis or using a desalting column.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer or water.

    • Add EDC and sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the protein.[8]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7]

  • Removal of Excess EDC (Optional but Recommended):

    • To prevent unwanted cross-linking of the biomolecule, it is advisable to remove excess EDC. This can be achieved by adding 2-mercaptoethanol (B42355) to a final concentration of 20 mM and incubating for 10 minutes, or by buffer exchange using a desalting column equilibrated with Coupling Buffer.[9][10]

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 10 to 20-fold molar excess of the dye over the protein is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted sulfo-NHS esters.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the Sulfo-Cy3 labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[11] Hydrophobic Interaction Chromatography (HIC) can also be a valuable purification method.[12]

    • Collect the colored fractions corresponding to the labeled protein.

EDC_Sulfo_NHS_Labeling cluster_activation Carboxyl Activation (pH 6.0) cluster_conjugation Amine Coupling (pH 7.2-8.0) cluster_purification Purification Protein_COOH Protein-COOH Activated_Protein Protein-CO-Sulfo-NHS Protein_COOH->Activated_Protein 15-30 min, RT EDC_SulfoNHS EDC + Sulfo-NHS EDC_SulfoNHS->Activated_Protein Labeled_Protein Protein-CO-NH-Sulfo-Cy3 Activated_Protein->Labeled_Protein 2h, RT Sulfo_Cy3_Amine Sulfo-Cy3-NH2 Sulfo_Cy3_Amine->Labeled_Protein Purification Size-Exclusion Chromatography Labeled_Protein->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

EDC/Sulfo-NHS labeling workflow.
Labeling Aldehydes and Ketones via Reductive Amination

This method is ideal for labeling glycoproteins, as the carbohydrate moieties can be oxidized to generate aldehyde groups. It can also be used for molecules that naturally contain or have been engineered to have aldehyde or ketone groups. The reaction involves the formation of a Schiff base between the amine of Sulfo-Cy3 and the carbonyl group, which is then reduced to a stable secondary amine linkage.[3]

Materials:

  • Glycoprotein (B1211001) (e.g., antibody)

  • This compound

  • Oxidation Buffer: 100 mM Sodium acetate, 150 mM NaCl, pH 5.5

  • Labeling Buffer: PBS, pH 6.5-7.5

  • Sodium meta-periodate (NaIO₄)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)

  • Quenching Solution (for oxidation): Ethylene (B1197577) glycol or glycerol

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Oxidation of Carbohydrates (if necessary):

    • Dissolve the glycoprotein in Oxidation Buffer.

    • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes.

    • Remove excess periodate (B1199274) and quenching reagent by buffer exchange into Labeling Buffer using a desalting column.

  • Conjugation and Reduction:

    • Dissolve this compound in Labeling Buffer.

    • Add a 20 to 50-fold molar excess of this compound to the oxidized glycoprotein solution.[13]

    • Add a reducing agent. Sodium cyanoborohydride is commonly used at a final concentration of 5-10 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled glycoprotein from unreacted dye and reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.

Reductive_Amination_Workflow cluster_oxidation Carbohydrate Oxidation (pH 5.5) cluster_conjugation Reductive Amination (pH 6.5-7.5) cluster_purification Purification Glycoprotein Glycoprotein (vicinal diols) Aldehyde_Protein Protein-CHO (Aldehydes) Glycoprotein->Aldehyde_Protein 15-30 min, RT, dark Periodate NaIO₄ Periodate->Aldehyde_Protein Labeled_Protein Protein-CH2-NH-Sulfo-Cy3 Aldehyde_Protein->Labeled_Protein 2-4h, RT Sulfo_Cy3_Amine Sulfo-Cy3-NH2 Sulfo_Cy3_Amine->Labeled_Protein Reducer NaBH₃CN Reducer->Labeled_Protein Purification Size-Exclusion Chromatography Labeled_Protein->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Reductive amination workflow.

Characterization of Sulfo-Cy3 Labeled Molecules

After purification, it is crucial to characterize the conjugate to determine the concentration and the degree of labeling.

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to each biomolecule. It can be determined spectrophotometrically.[1][14][15]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy3 (~550 nm, Aₘₐₓ).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration.

  • Determine the DOL.

Formula: The DOL is calculated using the following equation:[16]

DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF)) × ε_dye]

Where:

  • Aₘₐₓ = Absorbance of the conjugate at the λₘₐₓ of the dye.

  • A₂₈₀ = Absorbance of the conjugate at 280 nm.

  • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[14]

  • ε_dye = Molar extinction coefficient of Sulfo-Cy3 at λₘₐₓ (~162,000 M⁻¹cm⁻¹).

  • CF (Correction Factor) = A₂₈₀ of the free dye / Aₘₐₓ of the free dye.

For most antibodies, an optimal DOL is typically between 2 and 10.[1][14]

Applications in Studying Signaling Pathways

Sulfo-Cy3 labeled molecules are invaluable tools for elucidating complex cellular signaling pathways. Fluorescently labeled ligands, inhibitors, or antibodies can be used to visualize receptor localization, track protein-protein interactions, and measure enzymatic activity.

Probing G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled ligands for GPCRs allow for the direct visualization and quantification of receptor binding, trafficking, and oligomerization in living cells.[2][11]

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Sulfo-Cy3 Labeled Ligand Ligand->GPCR Binding & Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

GPCR signaling pathway investigation.
Investigating Kinase Signaling Cascades

Fluorescently labeled kinase inhibitors can be used as probes to study kinase activity, localization, and target engagement within cells.[6][17][18] This is particularly relevant in cancer research and drug development.

Kinase_Signaling_Pathway cluster_cascade MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activation GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylation CellularResponse Gene Expression, Cell Proliferation TranscriptionFactor->CellularResponse FluorescentInhibitor Sulfo-Cy3 Labeled Inhibitor FluorescentInhibitor->MEK Binding & Inhibition

Kinase signaling pathway analysis.

Conclusion

This compound is a robust and versatile fluorescent probe for labeling a wide array of biological molecules. Its excellent water solubility, bright fluorescence, and reactive primary amine group make it an ideal choice for researchers in cell biology, biochemistry, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in elucidating complex biological processes.

References

Methodological & Application

Application Notes: Sulfo-Cy3 Antibody Conjugation for High-Performance Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins and other antigens within cells and tissues.[1][2][3] The choice of fluorophore is critical for achieving high-quality, reproducible results. Sulfo-Cy3, a sulfonated cyanine (B1664457) dye, is an excellent choice for antibody conjugation due to its bright orange fluorescence, high water solubility, and pH insensitivity.[4][5][6][7] This document provides a detailed protocol for conjugating Sulfo-Cy3 NHS ester to primary or secondary antibodies and their subsequent application in immunofluorescence staining.

The N-hydroxysuccinimide (NHS) ester is the most popular amine-reactive group for labeling the primary amines (e.g., lysine (B10760008) residues) of antibodies.[4][6][][9][10] The addition of sulfonate groups to the Cy3 core increases the dye's hydrophilicity, which helps to prevent aggregation of the conjugated antibody and reduces non-specific background staining.[7]

Section 1: Properties and Characteristics of Sulfo-Cy3 NHS Ester

Sulfo-Cy3 is a bright, orange-fluorescent dye that is well-suited for immunofluorescence applications. Its key characteristics are summarized in the table below.

PropertyValueReferences
Excitation Maximum (λex)555 nm[5][6]
Emission Maximum (λem)570 - 572 nm[5][6]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[5][6]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[4][5]
ReactivityPrimary amines (e.g., lysine)[6][9]
SolubilityWater, DMSO, DMF[5][6]

Note: Sulfo-Cy3 conjugates can be effectively excited by 532 nm or 555 nm laser lines and visualized using TRITC (tetramethylrhodamine) filter sets.[4][6]

Section 2: Protocol for Sulfo-Cy3 Conjugation to Antibodies

This protocol describes the steps for conjugating Sulfo-Cy3 NHS ester to an antibody, typically an IgG.

Required Materials
  • Antibody (purified, in an amine-free buffer like PBS)

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium carbonate buffer, pH 8.3-8.5[10]

  • Purification Column: Sephadex G-25 spin column or equivalent size-exclusion chromatography medium[11]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Pre-Conjugation Antibody Preparation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the antibody for reaction with the NHS ester and must be removed.[12][13] Dialyze the antibody against PBS if necessary.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS.[13] For optimal labeling, a concentration of at least 2 mg/mL is recommended.[13]

Conjugation Reaction
  • Prepare Sulfo-Cy3 Stock Solution: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[14][15]

  • Adjust Reaction Buffer pH: Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH for optimal conjugation.[16]

  • Calculate Molar Ratio: Determine the volume of Sulfo-Cy3 stock solution to add to the antibody solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to antibody.[11] This ratio may need to be optimized for different antibodies.[14]

  • Reaction Incubation: Add the calculated volume of Sulfo-Cy3 stock solution to the antibody solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.[11][14]

Purification of the Conjugate
  • Prepare Spin Column: Equilibrate a Sephadex G-25 spin column (or similar) according to the manufacturer's instructions, typically by washing with PBS.[13]

  • Separate Free Dye: Apply the conjugation reaction mixture to the center of the spin column.[17] Centrifuge according to the manufacturer's protocol to elute the larger, labeled antibody while retaining the smaller, unconjugated dye molecules.[11]

  • Collect Conjugate: The purified Sulfo-Cy3-conjugated antibody will be in the eluate.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[11] Adding a carrier protein like BSA (0.1%) can improve stability for long-term storage.[14]

Characterization: Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[18][19] The optimal DOL for antibodies is typically between 2 and 10.[14][19]

  • Measure Absorbance: Dilute the purified conjugate in PBS and measure the absorbance at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

  • Calculate DOL: Use the following formula to calculate the DOL:

    DOL = (A₅₅₅ × ε_Ab) / [(A₂₈₀ - (A₅₅₅ × CF₂₈₀)) × ε_Dye]

    Where:

    • A₅₅₅ = Absorbance of the conjugate at 555 nm.

    • A₂₈₀ = Absorbance of the conjugate at 280 nm.

    • ε_Ab = Molar extinction coefficient of the antibody at 280 nm (typically 210,000 M⁻¹cm⁻¹ for IgG).

    • ε_Dye = Molar extinction coefficient of Sulfo-Cy3 at 555 nm (150,000 M⁻¹cm⁻¹).

    • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (typically ~0.08 for Cy3).

ParameterValue
IgG Molar Extinction Coefficient (ε_Ab at 280 nm)210,000 M⁻¹cm⁻¹
Sulfo-Cy3 Molar Extinction Coefficient (ε_Dye at 555 nm)150,000 M⁻¹cm⁻¹
Sulfo-Cy3 Correction Factor (CF₂₈₀)~0.08

Section 3: Protocol for Immunofluorescence Staining

This protocol provides a general workflow for immunofluorescence staining of adherent cells using a Sulfo-Cy3 conjugated antibody.

Required Materials
  • Sulfo-Cy3 conjugated antibody

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS[2][11]

  • Blocking Buffer: 10% Normal Serum (from the same species as the secondary antibody, if applicable) or 1-3% BSA in PBS[20]

  • Antifade Mounting Medium

Staining Procedure
  • Cell Preparation:

    • Gently wash cells cultured on coverslips three times with PBS.[2][11]

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[11]

    • Wash the cells three times with PBS.[11]

  • Permeabilization (for intracellular targets):

    • If targeting an intracellular antigen, incubate the fixed cells with Permeabilization Buffer for 10 minutes.[11]

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[11][20]

  • Antibody Incubation:

    • Direct Immunofluorescence: Dilute the Sulfo-Cy3 conjugated primary antibody to its optimal concentration in Blocking Buffer. Apply to the cells and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[11][20]

    • Indirect Immunofluorescence:

      • Incubate with the primary antibody (unconjugated) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.[11]

      • Wash the cells three times with PBS.[11]

      • Incubate with the Sulfo-Cy3 conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.[11]

  • Final Washes:

    • Wash the cells three times with PBS to remove unbound antibodies.[11][20]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Section 4: Visualizations

Diagram 1: Antibody Conjugation Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & QC cluster_final Final Product Ab_prep 1. Antibody Preparation (Buffer Exchange, Concentration) React 3. Conjugation Reaction (Mix Ab + Dye, Incubate 1 hr) Ab_prep->React Dye_prep 2. Dye Preparation (Dissolve in DMSO) Dye_prep->React Purify 4. Purification (Size-Exclusion Chromatography) React->Purify DOL 5. Characterization (Calculate DOL) Purify->DOL Final_Ab Sulfo-Cy3 Labeled Antibody DOL->Final_Ab G cluster_direct Direct Immunofluorescence cluster_indirect Indirect Immunofluorescence Antigen1 Antigen Primary_Cy3 Sulfo-Cy3 Primary Ab Antigen1->Primary_Cy3 Binds to Antigen2 Antigen Primary_Unlabeled Unlabeled Primary Ab Antigen2->Primary_Unlabeled Binds to Secondary_Cy3 Sulfo-Cy3 Secondary Ab Primary_Unlabeled->Secondary_Cy3 Binds to (Signal Amplification)

References

Application Notes and Protocols for Sulfo-Cy3 Amine Coupling using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. This document provides detailed application notes and protocols for the coupling of Sulfo-Cy3 amine, a bright and water-soluble cyanine (B1664457) dye, to carboxyl-containing molecules using the robust and widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry. This method facilitates the formation of a stable amide bond between the primary amine of the dye and a carboxyl group on a target molecule, such as a protein, antibody, or carboxylated nanoparticle.

The protocols outlined below describe a two-step crosslinking procedure. This approach enhances control over the reaction and minimizes the potential for self-conjugation of molecules that contain both carboxyl and amine groups.[1] The inclusion of Sulfo-NHS in the reaction mixture stabilizes the amine-reactive intermediate, increasing the efficiency of the coupling reaction.[2][3]

Principle of the Reaction

The EDC/NHS coupling reaction is a two-stage process that activates carboxyl groups for reaction with primary amines.

  • Activation of Carboxyl Groups: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][4]

  • Formation of a Stable NHS Ester: The addition of Sulfo-NHS results in the conversion of the O-acylisourea intermediate into a more stable, amine-reactive Sulfo-NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions.[1][3]

  • Amine Coupling: The Sulfo-NHS ester reacts with the primary amine of this compound to form a stable amide bond. This reaction is most efficient at a pH between 7.2 and 8.5.[5][6]

Data Presentation

Recommended Reaction Conditions
ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0MES buffer is a common choice as it lacks amines and carboxyls.[4]
Coupling pH 7.2 - 8.5Phosphate-buffered saline (PBS) or borate (B1201080) buffer are suitable. Avoid buffers containing primary amines (e.g., Tris, Glycine).
Temperature Room Temperature (20-25°C)Reactions can be performed at 4°C, which may require longer incubation times.[7]
Reaction Time (Activation) 15 - 30 minutesSufficient for the formation of the Sulfo-NHS ester.[4]
Reaction Time (Coupling) 2 hours to overnightLonger incubation times may increase coupling efficiency.[2]
Molar Ratios for Optimal Coupling

The optimal molar ratios of EDC, Sulfo-NHS, and this compound relative to the carboxyl-containing molecule are crucial for achieving high coupling efficiency. The following are suggested starting points for optimization.

ReactantMolar Excess (relative to Carboxyl Groups)Rationale
EDC 10 - 50 foldA higher excess is often used to drive the activation reaction forward, especially for molecules with low carboxyl content.[8]
Sulfo-NHS 2 - 5 fold (relative to EDC)Stabilizes the activated intermediate and improves coupling efficiency.[2]
This compound 1 - 20 foldThe optimal ratio depends on the desired degree of labeling and the number of available carboxyl groups.

Experimental Protocols

Protocol 1: Two-Step Coupling of this compound to a Carboxyl-Containing Protein

This protocol is a general guideline for labeling a protein with this compound. The amounts and concentrations should be optimized for each specific application.

Materials:

  • Carboxyl-containing protein (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as their reactivity decreases over time in aqueous solutions.

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing protein in Activation Buffer to a concentration of 1-10 mg/mL.

    • Add EDC and Sulfo-NHS to the protein solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[4]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent the reaction of EDC with the amine group of Sulfo-Cy3, it is advisable to remove excess EDC and Sulfo-NHS.

    • Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the fractions containing the activated protein.

  • Coupling of this compound:

    • Immediately add this compound to the activated protein solution. The molar ratio of this compound to the protein should be optimized, with a 10 to 20-fold molar excess being a good starting point.

    • Ensure the pH of the reaction mixture is between 7.2 and 8.5 by using the Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted Sulfo-NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

Protocol 2: Quantitative Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure Absorbance:

    • After purification, measure the absorbance of the Sulfo-Cy3 labeled protein solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy3 (approximately 550 nm, A550).

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is contributed by both the protein and the conjugated dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. For Cy3, a typical CF is around 0.08.

    • Protein Concentration (M) = [A280 - (A550 × CF)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A550 / ε_dye

      • ε_dye is the molar extinction coefficient of Sulfo-Cy3 at 550 nm (typically around 150,000 M⁻¹cm⁻¹).

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualization

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Carboxyl Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester Sulfo-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + this compound Sulfo_Cy3 This compound (-NH2) Byproduct Sulfo-NHS byproduct Experimental_Workflow start Start prep Prepare Reagents (Protein, EDC, Sulfo-NHS, Buffers) start->prep activation Activate Carboxyl Groups (Add EDC/Sulfo-NHS, 15-30 min, RT) prep->activation purify1 Optional: Purify Activated Protein (Desalting Column) activation->purify1 Recommended coupling Couple this compound (Add dye, 2h-overnight, RT or 4°C) activation->coupling Direct purify1->coupling quench Quench Reaction (Add Tris or Hydroxylamine) coupling->quench purify2 Purify Conjugate (Desalting Column) quench->purify2 analyze Analyze Conjugate (Spectrophotometry for DOL) purify2->analyze end End analyze->end

References

Sulfo-Cy3 Amine for Fluorescent Labeling of Oligonucleotides and Nucleic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 is a bright, photostable, and water-soluble fluorescent dye belonging to the cyanine (B1664457) family. It exhibits a distinct orange-red fluorescence with an excitation maximum around 554 nm and an emission maximum at approximately 568 nm.[1] The inclusion of sulfonate groups enhances its hydrophilicity, making it an excellent choice for labeling biological molecules in aqueous environments without the need for organic co-solvents, which can be detrimental to the structure and function of nucleic acids.[][3]

This document provides detailed application notes and protocols for the fluorescent labeling of oligonucleotides and nucleic acids using the Sulfo-Cy3 dye system. While "Sulfo-Cy3 amine" is specified, the most prevalent and reliable method for labeling oligonucleotides involves the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester-activated Sulfo-Cy3 dye. The primary amine on the Sulfo-Cy3 molecule is typically used to create derivatives, such as the NHS ester, that readily react with amine-modified oligonucleotides. This guide will focus on this robust and widely adopted labeling strategy.

Physicochemical and Spectroscopic Properties of Sulfo-Cy3

A summary of the key properties of Sulfo-Cy3 is presented in the table below for easy reference. These parameters are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and quantifying the degree of labeling.

PropertyValueReference
Excitation Maximum (λex)~554 nm[1]
Emission Maximum (λem)~568 nm[1]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ)~0.1[5]
Recommended pH range for labeling8.0 - 9.0[6][7]
SolubilityHigh in aqueous buffers, DMSO, DMF[5]

Experimental Workflow for Labeling Amine-Modified Oligonucleotides

The overall process for labeling amine-modified oligonucleotides with Sulfo-Cy3 NHS ester involves the reaction of the amine-modified nucleic acid with the dye, followed by purification of the labeled product and subsequent quality control.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Oligo Amine-Modified Oligonucleotide Reaction Conjugation Reaction (Room Temperature, 2-4 hours) Oligo->Reaction Dye Sulfo-Cy3 NHS Ester Dye->Reaction Buffer Labeling Buffer (pH 8.0-9.0) Buffer->Reaction Purify Purification (e.g., HPLC, Gel Filtration) Reaction->Purify QC Quality Control (Spectrophotometry, Electrophoresis) Purify->QC Final Labeled Oligonucleotide QC->Final

Caption: Workflow for oligonucleotide labeling with Sulfo-Cy3.

Detailed Experimental Protocols

I. Preparation of Reagents

1. Amine-Modified Oligonucleotide:

  • Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a stock concentration of 1-10 mM.

  • The concentration should be confirmed by UV-Vis spectrophotometry at 260 nm.

2. Sulfo-Cy3 NHS Ester Solution:

  • Sulfo-Cy3 NHS ester is moisture-sensitive.[8] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mg/mL.[7]

3. Labeling Buffer:

  • Prepare a 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer and adjust the pH to 8.5.[6][8]

  • Buffers containing primary amines, such as Tris, should be avoided as they will compete with the oligonucleotide for reaction with the NHS ester.[9]

II. Labeling Reaction Protocol

This protocol is optimized for a 0.1 to 1 µmole scale synthesis of a 5'-amine-modified oligonucleotide.

  • In a microcentrifuge tube, combine the following:

    • Amine-modified oligonucleotide solution (from a concentrated stock).

    • 10X Labeling Buffer (to a final concentration of 1X).

    • Nuclease-free water to adjust the final volume.

  • Add a 5-20 molar excess of the dissolved Sulfo-Cy3 NHS ester to the oligonucleotide solution. The optimal ratio may need to be determined empirically.

  • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.[7]

III. Purification of the Labeled Oligonucleotide

Purification is critical to remove unreacted dye and unlabeled oligonucleotides.[10] High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.[11][12]

HPLC Purification Protocol:

  • Column: C18 reverse-phase column.[11]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at both 260 nm (for the oligonucleotide) and 554 nm (for Sulfo-Cy3).[13]

The labeled oligonucleotide will elute later than the unlabeled oligonucleotide due to the hydrophobicity of the Cy3 dye.[12] Collect the fractions corresponding to the dual-absorbance peak.

IV. Quality Control and Characterization

1. Spectrophotometric Analysis:

  • Measure the absorbance of the purified labeled oligonucleotide at 260 nm and 554 nm.

  • The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.

  • The concentration of the Sulfo-Cy3 dye is determined using its extinction coefficient at 554 nm (~150,000 M⁻¹cm⁻¹).

  • The degree of labeling (DOL), or the dye-to-oligonucleotide ratio, can be calculated as follows: DOL = (A_max × ε_oligo) / (A_260 - (A_max × CF_260)) × ε_dye Where A_max is the absorbance at 554 nm, A_260 is the absorbance at 260 nm, ε are the respective molar extinction coefficients, and CF_260 is a correction factor for the dye's absorbance at 260 nm.

2. Gel Electrophoresis:

  • Run the labeled oligonucleotide on a denaturing polyacrylamide gel.

  • Visualize the gel using a fluorescence scanner with the appropriate excitation and emission filters for Cy3.

  • A successful labeling reaction will show a fluorescent band corresponding to the molecular weight of the oligonucleotide.

Alternative Labeling Strategies for this compound

While the NHS ester chemistry is standard, this compound can theoretically be used in other labeling strategies:

  • Enzymatic Labeling: Certain enzymes, such as transglutaminases, can incorporate amine-containing molecules into proteins and peptides.[14] Similar enzymatic approaches could potentially be adapted for nucleic acids, for instance, by using terminal deoxynucleotidyl transferase (TdT) to incorporate a carboxylate-modified nucleotide, which could then be coupled to the this compound.

  • Carbodiimide (B86325) Chemistry: If the oligonucleotide is synthesized with a carboxyl group, a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to form an amide bond with the this compound.

The workflow for such a carbodiimide-mediated conjugation is outlined below.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & QC Oligo Carboxylated Oligonucleotide Activation Carboxyl Activation (with EDC) Oligo->Activation Dye This compound Conjugation Amide Bond Formation Dye->Conjugation EDC EDC Crosslinker EDC->Activation Activation->Conjugation Purify_QC Purification and Quality Control Conjugation->Purify_QC Final Labeled Oligonucleotide Purify_QC->Final

Caption: Carbodiimide-mediated labeling workflow.

Stability and Storage

Fluorescently labeled oligonucleotides are more sensitive to photobleaching than unmodified oligonucleotides.[15] To ensure the longevity and performance of your Sulfo-Cy3 labeled nucleic acids, follow these storage recommendations:

  • Store lyophilized or dried labeled oligonucleotides at -20°C in the dark.[15]

  • For reconstituted oligonucleotides, store in a slightly basic buffer (e.g., TE buffer, pH 8.0) at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[15]

  • Protect all solutions containing the labeled oligonucleotide from light by using amber tubes or wrapping tubes in aluminum foil.[16]

Conclusion

The use of Sulfo-Cy3 for labeling oligonucleotides and nucleic acids provides a robust and sensitive method for a wide range of applications, including fluorescence in situ hybridization (FISH), microarrays, and single-molecule studies. By following the detailed protocols for labeling, purification, and quality control outlined in this document, researchers can generate high-quality fluorescent probes for their specific needs. While the primary amine of Sulfo-Cy3 offers versatility for various conjugation chemistries, the reaction of an amine-modified oligonucleotide with a Sulfo-Cy3 NHS ester remains the most reliable and widely used approach.

References

Application Notes and Protocols for Live-Cell Imaging Using Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 amine is a water-soluble, bright orange-fluorescent dye valuable for labeling biomolecules in aqueous environments.[1][2] Its high water solubility, conferred by sulfonate groups, makes it particularly suitable for labeling proteins and nucleic acids without the need for organic co-solvents.[2][3] The primary amine group on Sulfo-Cy3 allows for its conjugation to molecules containing reactive groups such as carboxylic acids or activated esters (e.g., NHS esters), forming stable amide bonds. This dye is characterized by its bright fluorescence, high extinction coefficient, and good photostability, making it a robust tool for various fluorescence-based applications, including fluorescence microscopy and flow cytometry.[2][4]

In live-cell imaging, the sulfonated nature of Sulfo-Cy3 renders it membrane-impermeant.[5][6] This property is advantageous for specifically labeling cell-surface proteins and studying their dynamics, such as trafficking, localization, and involvement in signaling pathways. When investigating intracellular targets, Sulfo-Cy3-labeled molecules must be introduced into cells via methods like microinjection, transfection, or by conjugation to cell-penetrating peptides.[7][8] Careful consideration of the delivery method is crucial for successful intracellular imaging and interpretation of results.[7][9]

Data Presentation

Table 1: Spectral and Physicochemical Properties of Sulfo-Cy3
PropertyValueReferences
Excitation Maximum (λex) ~555 nm[3]
Emission Maximum (λem) ~570 nm[3]
Extinction Coefficient 150,000 cm⁻¹M⁻¹[10]
Quantum Yield ~0.1[10]
Molecular Weight 672.86 g/mol [10]
Solubility Water, DMSO, DMF[10]
Reactivity Aldehydes, ketones, carboxylic acids[10]
Table 2: Recommended Starting Concentrations for Live-Cell Imaging
ApplicationTargetRecommended ConcentrationIncubation TimeReferences
Cell Surface Protein Labeling Genetically encoded protein tags100 nM30 minutes[6]
siRNA Transfection Intracellular delivery5 nM (of labeled siRNA)4-6 hours (post-transfection)[8]
General Protein Labeling Purified proteins10 mg/mL (protein)1 hour[11]

Experimental Protocols

Protocol 1: Labeling of Purified Protein with Sulfo-Cy3 NHS Ester

This protocol describes the labeling of a purified protein containing primary amines (e.g., lysine (B10760008) residues) with Sulfo-Cy3 NHS ester (a common derivative for amine reactivity).

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES, MES)

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate

  • Ultra-pure water

  • Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of at least 2 mg/mL, with an optimal concentration of 10 mg/mL.[11]

    • The buffer must be free of primary amines (e.g., Tris, glycine). If necessary, exchange the buffer using dialysis or a desalting column.[11]

    • Adjust the pH of the protein solution to 8.0-9.0 by adding an appropriate volume of 1 M sodium bicarbonate to a final concentration of 100 mM.[11]

  • Dye Preparation:

    • Shortly before use, prepare a 10 mg/mL stock solution of Sulfo-Cy3 NHS ester in anhydrous DMF or DMSO.[11] Vortex until fully dissolved. Protect from light.

  • Labeling Reaction:

    • Add the Sulfo-Cy3 NHS ester stock solution to the protein solution. A typical starting molar ratio is 10-20 moles of dye per mole of protein. This should be optimized for your specific protein.

    • For a 10 mg/mL protein solution, a common starting point is to add 10 µL of the 10 mg/mL dye solution to 100 µL of the protein solution.[11]

    • Incubate the reaction for 1 hour at room temperature with gentle shaking, protected from light.[11]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column, dialysis, or a spin concentrator.[11]

    • The purified, labeled protein conjugate is now ready for use in live-cell imaging experiments. Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Protocol 2: Live-Cell Imaging of Sulfo-Cy3 Labeled Cell-Surface Proteins

This protocol is for imaging cell-surface proteins on live, adherent cells using a protein that has been pre-labeled with Sulfo-Cy3.

Materials:

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium supplemented with serum and nutrients)

  • Sulfo-Cy3 labeled protein (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Confocal or widefield fluorescence microscope equipped for live-cell imaging with appropriate filter sets for Cy3.

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Labeling of Live Cells:

    • Wash the cells twice with warm PBS.

    • Prepare a solution of the Sulfo-Cy3 labeled protein in live-cell imaging medium at the desired final concentration (e.g., 10-100 nM).

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a cell culture incubator.

    • Wash the cells three times with warm live-cell imaging medium to remove unbound labeled protein.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the dish or slide on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Acquire images using the appropriate laser line (e.g., 561 nm) and emission filter (e.g., 570-620 nm).

    • To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.[12][13] Consider using time-lapse imaging to observe the dynamics of the labeled protein over time.

Mandatory Visualization

experimental_workflow cluster_labeling Protocol 1: Protein Labeling cluster_imaging Protocol 2: Live-Cell Imaging p_prep Protein Preparation (Amine-free buffer, pH 8-9) reaction Labeling Reaction (1 hr, RT, protected from light) p_prep->reaction d_prep Dye Preparation (Sulfo-Cy3 NHS ester in DMSO) d_prep->reaction purify Purification (Remove free dye) reaction->purify c_label Labeling of Live Cells (Incubate with labeled protein) purify->c_label Labeled Protein c_prep Cell Preparation (Culture on glass-bottom dish) c_prep->c_label wash Washing (Remove unbound protein) c_label->wash imaging Image Acquisition (Confocal/Widefield Microscope) wash->imaging

Caption: Experimental workflow for labeling a protein with Sulfo-Cy3 and subsequent live-cell imaging.

ADAM17_pathway adam17 ADAM17 (TACE) substrate Membrane Protein (e.g., TNF-α, EGFR ligands) adam17->substrate Cleaves shed_domain Shed Ectodomain (Soluble) substrate->shed_domain Releases extracellular Extracellular Space sulfo_cy3 Sulfo-Cy3 (Labeled Antibody) sulfo_cy3->substrate Binds to Ectodomain

Caption: Signaling pathway of ADAM17-mediated ectodomain shedding studied with Sulfo-Cy3.

References

Application Note: Sulfo-Cy3 Amine for Super-Resolution Microscopy (STORM/PALM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 amine is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2][3] Its bright fluorescence, high photostability, and water solubility make it a valuable tool for labeling biomolecules such as proteins and nucleic acids.[1][4][5] In the field of super-resolution microscopy, particularly in techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), the photophysical properties of fluorophores are critical for achieving nanoscale resolution. This application note details the use of this compound in STORM and PALM, providing protocols for labeling and imaging.

Sulfo-Cy3 is a sulfonated version of the Cy3 dye, which enhances its hydrophilicity.[1] The amine group allows for covalent conjugation to electrophiles, such as activated esters (e.g., NHS esters) on proteins or other biomolecules.[2][5] While often used in a dye pair with a photoswitchable reporter dye like Cy5 or Alexa Fluor 647 in STORM, Cy3 dyes themselves can exhibit photoswitching behavior under specific imaging conditions, making them suitable for dSTORM (direct STORM).[6]

Physicochemical and Spectral Properties of Sulfo-Cy3

A summary of the key properties of Sulfo-Cy3 is presented in the table below. These properties are essential for designing and executing successful super-resolution imaging experiments.

PropertyValueReference
Molecular Formula C₃₆H₅₀N₄O₇S₂[3]
Excitation Maximum (λex) ~548 - 554 nm[3][4]
Emission Maximum (λem) ~563 - 568 nm[3][4]
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹[1]
Solubility Water, DMSO, DMF[5]
Reactivity Carbonyls (aldehydes, ketones), activated esters (e.g., NHS esters)[5]

Application in Super-Resolution Microscopy

In STORM and PALM, the ability of a fluorophore to be switched between a fluorescent "on" state and a dark "off" state is paramount. This allows for the temporal separation of signals from individual molecules, enabling their precise localization.

Role in STORM:

  • As an Activator Dye: In classical STORM, Sulfo-Cy3 can be used as an "activator" dye in conjunction with a "reporter" dye (e.g., Alexa Fluor 647 or Cy5). Upon excitation with a specific laser wavelength, the activator dye facilitates the return of the nearby reporter dye from a long-lived dark state back to an emissive state.

  • As a dSTORM Dye: In direct STORM (dSTORM), single fluorophores are induced to blink (switch between on and off states) in the presence of a specific imaging buffer. While less common than far-red dyes for this purpose, Cy3 dyes can be used for dSTORM imaging, often benefiting from specific buffer compositions to optimize their blinking characteristics.[7][8]

Suitability for PALM:

PALM typically utilizes photoactivatable or photoconvertible fluorescent proteins. However, the term is sometimes used more broadly to include localization microscopy with organic dyes. The principles of single-molecule localization are the same, and this compound can be used to label target proteins for imaging with this approach.

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol describes the conjugation of this compound to antibodies. For STORM, a low degree of labeling (DOL) is often preferred to ensure that individual blinking events are from single fluorophores.

Materials:

  • This compound

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL.[9] Ensure the buffer is free of primary amines like Tris or glycine.[9]

  • Prepare Dye Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Activate Carboxylic Acids (if necessary): If labeling a molecule with available carboxylic acids, pre-activate it with EDC and NHS according to standard protocols. For labeling primary amines on an antibody, this step is not needed.

  • Conjugation Reaction:

    • Add the this compound solution to the antibody solution. The optimal molar ratio of dye to protein for STORM is typically lower than for standard fluorescence microscopy and may need to be optimized. A starting point is a 5-10 fold molar excess of the dye.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye by gel filtration, dialysis, or spin filtration.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (~550 nm).

Protocol 2: dSTORM Imaging of Sulfo-Cy3 Labeled Samples

This protocol outlines the general steps for performing dSTORM imaging with Sulfo-Cy3.

Materials:

  • Sulfo-Cy3 labeled sample (e.g., cells with labeled antibodies)

  • dSTORM imaging buffer (see below for formulation)

  • Microscope equipped for super-resolution imaging (TIRF or highly inclined illumination is recommended)

  • High-power lasers (e.g., 561 nm for excitation)

  • Sensitive EMCCD or sCMOS camera

dSTORM Imaging Buffer Formulation:

The composition of the imaging buffer is critical for inducing and maintaining the blinking of cyanine dyes. A common formulation includes an oxygen scavenging system and a thiol.

  • GLOX Buffer:

    • 10% (w/v) Glucose

    • 0.5 mg/mL Glucose oxidase

    • 40 µg/mL Catalase

    • in PBS or other suitable buffer

  • Thiol:

    • 10-100 mM Mercaptoethylamine (MEA) or 10-50 mM β-mercaptoethanol (BME)

Imaging Procedure:

  • Sample Mounting: Mount the sample in the dSTORM imaging buffer.

  • Microscope Setup:

    • Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).

    • Illuminate the sample with the 561 nm laser at a high power density to induce photoswitching.

  • Image Acquisition:

    • Acquire a stream of thousands of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).

    • Ensure that only a sparse subset of fluorophores is in the "on" state in each frame.

  • Data Analysis:

    • Process the raw image stack with a localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software).

    • The software will identify and fit the point spread function (PSF) of each blinking event to determine the precise coordinates of the fluorophore.

    • Reconstruct the final super-resolved image from the localized coordinates.

Visualizations

STORM_Workflow cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Analysis Antibody Antibody LabeledAb Labeled Antibody Antibody->LabeledAb Conjugation SulfoCy3 This compound SulfoCy3->LabeledAb Sample Labeled Sample Microscope STORM Microscope Sample->Microscope RawData Raw Image Stack Microscope->RawData Localization Localization Software RawData->Localization SuperRes Super-Resolved Image Localization->SuperRes

Fig. 1: Experimental workflow for STORM using this compound.

dSTORM_Principle Ground State Ground State Excited State Excited State Ground State->Excited State Excitation (561 nm) Excited State->Ground State Fluorescence Dark State Dark State Excited State->Dark State Photoswitching Dark State->Ground State Spontaneous/ Buffer-mediated recovery

Fig. 2: Simplified Jablonski diagram for dSTORM photoswitching.

Conclusion

This compound is a versatile and robust fluorescent probe for super-resolution microscopy. Its bright fluorescence and water solubility make it an excellent choice for labeling biological structures with high precision. By carefully optimizing labeling conditions and imaging buffer composition, researchers can harness the photoswitching properties of Sulfo-Cy3 for high-quality STORM and PALM imaging, enabling the visualization of cellular structures at the nanoscale. Further characterization of its specific photoswitching kinetics in various STORM buffers will continue to refine its application in quantitative super-resolution studies.

References

Application Notes and Protocols for Sulfo-Cy3 Amine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine3 (Sulfo-Cy3) is a water-soluble, orange-fluorescent dye widely utilized for labeling biomolecules in various research and diagnostic applications.[1] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2] This bioconjugation process results in a fluorescently labeled biomolecule that can be used for detection and analysis in techniques like fluorescence microscopy, flow cytometry, and immunoassays.[3] The sulfonate groups on the Cy3 dye enhance its water solubility, minimizing the need for organic co-solvents and reducing the risk of protein denaturation during labeling.[4][5]

These application notes provide a comprehensive, step-by-step guide to performing Sulfo-Cy3 amine bioconjugation, including detailed protocols, data tables for easy reference, and visual workflows to ensure successful and reproducible results.

Chemical Principle of Bioconjugation

The core of this compound bioconjugation is the reaction between the Sulfo-Cy3 NHS ester and a primary amine on the target biomolecule. This reaction is most efficient under slightly basic conditions (pH 8.5 ± 0.5), which deprotonates the primary amine, increasing its nucleophilicity.[2] The amine then attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[6]

G cluster_reactants Reactants cluster_products Products Biomolecule Biomolecule-NH₂ (Primary Amine) Conjugate Biomolecule-NH-CO-Sulfo-Cy3 (Stable Amide Bond) Biomolecule->Conjugate pH 8.5 - 9.5 SulfoCy3 Sulfo-Cy3-NHS Ester SulfoCy3->Conjugate NHS N-hydroxysuccinimide (Byproduct) SulfoCy3->NHS Released

Caption: Reaction scheme of Sulfo-Cy3 NHS ester with a primary amine.

Experimental Protocols

This section provides a detailed methodology for labeling proteins (using IgG as an example) with Sulfo-Cy3 NHS ester.

Materials and Reagents
  • Protein to be labeled (e.g., IgG)

  • Sulfo-Cy3 NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification resin (e.g., Sephadex® G-25)

  • Spin columns

  • Spectrophotometer

Step 1: Preparation of Protein Solution
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed.[3] This can be achieved through dialysis or by using a desalting column.

  • Concentration Adjustment: For optimal labeling, adjust the protein concentration to 2-10 mg/mL.[7][8] If the protein concentration is below 2 mg/mL, the labeling efficiency may be significantly reduced.[7][8]

  • pH Adjustment: Add 1 M Sodium Bicarbonate buffer (pH 8.5-9.5) to the protein solution to constitute 5-10% of the final reaction volume.[9] This will raise the pH of the reaction mixture to the optimal range for the conjugation reaction.

Step 2: Preparation of Sulfo-Cy3 NHS Ester Stock Solution
  • Allow the vial of Sulfo-Cy3 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mg/mL or 10 mM stock solution.[7][10] Vortex briefly to ensure the dye is fully dissolved.

  • This stock solution should be used promptly.[10] For short-term storage, it can be kept at < -15°C for up to two weeks, protected from light and moisture.[9]

Step 3: Conjugation Reaction
  • Molar Ratio Calculation: Determine the optimal molar ratio of Sulfo-Cy3 NHS ester to protein. A common starting point is a 10:1 molar ratio, with optimization often performed using ratios from 5:1 to 20:1.[9] The ideal ratio can vary depending on the protein and the desired degree of labeling.

  • Reaction Incubation: Add the calculated volume of the Sulfo-Cy3 stock solution to the pH-adjusted protein solution. Mix gently by pipetting. Ensure that the volume of DMSO added is less than 10% of the total reaction volume to avoid protein denaturation.[9]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8][9] Continuous gentle mixing during incubation can improve labeling efficiency.

Step 4: Purification of the Conjugate
  • Column Preparation: Prepare a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Sample Loading: Load the entire reaction mixture onto the center of the prepared column.

  • Elution: Centrifuge the column to separate the larger, labeled protein from the smaller, unconjugated dye molecules. The fluorescently labeled protein will be in the eluate.

  • The purified conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound bioconjugation protocol.

ParameterRecommended Range/ValueReference(s)
Protein Concentration2 - 10 mg/mL[7][8]
Reaction Buffer pH8.5 - 9.5[7][9]
Sulfo-Cy3 Stock Solution10 mg/mL or 10 mM in anhydrous DMSO[9][10]
Molar Ratio (Dye:Protein)5:1 to 20:1 (start with 10:1)[9]
Incubation Time1 hour[8][9]
Incubation TemperatureRoom Temperature[8][9]
DMSO in Reaction Volume< 10%[9]
Excitation Maximum (λex)~554 nm[1][12]
Emission Maximum (λem)~568 nm[1][12]
Molar Extinction Coeff.~150,000 cm⁻¹M⁻¹ at 555 nm[11]
Storage of Conjugate4°C (short-term), -20°C to -80°C (long-term)[9][11]

Characterization of the Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring reproducibility. The optimal DOL for antibodies is typically between 2 and 10.[10]

Protocol for DOL Calculation
  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy3, which is approximately 555 nm (A₅₅₅).

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ reading for the absorbance of the dye at this wavelength. A common correction factor for Sulfo-Cy3 is 0.08.

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ x 0.08)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

      • where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₅₅₅ / ε_dye

      • where ε_dye is the molar extinction coefficient of Sulfo-Cy3 at 555 nm (≈ 150,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visual Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (Amine-free buffer, pH 8.5-9.5) C Mix Protein and Sulfo-Cy3 (Target Molar Ratio) A->C B Prepare Sulfo-Cy3 Stock (10 mg/mL in DMSO) B->C D Incubate for 1 hour at RT (Protect from light) C->D E Purify via Spin Column (e.g., Sephadex G-25) D->E F Measure Absorbance (A₂₈₀ and A₅₅₅) E->F G Calculate Degree of Labeling (DOL) F->G G cluster_adjust Optimization rect_node rect_node start Initial Labeling (10:1 ratio) check_dol Is DOL Optimal (2-10)? start->check_dol low_dol Increase Molar Ratio (e.g., 15:1 or 20:1) check_dol->low_dol No (Too Low) high_dol Decrease Molar Ratio (e.g., 5:1) check_dol->high_dol No (Too High) end_node Proceed with Application check_dol->end_node Yes low_dol->start Re-run Labeling high_dol->start Re-run Labeling

References

Application Notes and Protocols for Determining the Degree of Labeling (DOL) of Sulfo-Cy3 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the Degree of Labeling (DOL), also known as the dye-to-protein ratio, is a critical step in the characterization of fluorescently labeled protein conjugates. This value represents the average number of dye molecules covalently bound to a single protein molecule.[1][2][3] An accurate DOL is essential for ensuring the quality, consistency, and reproducibility of experiments involving fluorescent conjugates.[4]

Under-labeling can result in a weak fluorescent signal, while over-labeling can lead to fluorescence quenching and potentially alter the biological activity of the protein.[2] For most antibodies, the optimal DOL typically falls between 2 and 10.[4] This application note provides a detailed protocol for calculating the DOL of proteins conjugated with Sulfo-Cy3 amine, a bright, water-soluble fluorescent dye.[5]

Principle

The DOL is calculated using the Beer-Lambert law, which relates absorbance to concentration. By measuring the absorbance of the conjugate at two specific wavelengths—one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of the dye (around 555 nm for Sulfo-Cy3)—the concentrations of both the protein and the dye can be determined.[2][6] A correction factor is necessary to account for the dye's absorbance at 280 nm.[6][7]

The formula for calculating the Degree of Labeling is:

Where:

  • A_dye_max is the absorbance of the conjugate at the maximum absorbance wavelength of Sulfo-Cy3 (~555 nm).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • CF_280 is the correction factor for the dye's absorbance at 280 nm.

  • ε_dye is the molar extinction coefficient of Sulfo-Cy3 at its maximum absorbance wavelength (in M⁻¹cm⁻¹).

Data Presentation

Quantitative data required for and obtained from the DOL calculation should be organized for clarity and traceability.

Table 1: Molar Extinction Coefficients and Correction Factor for Sulfo-Cy3

ParameterValue
Maximum Absorbance Wavelength (λ_max)555 nm[8]
Molar Extinction Coefficient (ε_dye) at λ_max150,000 M⁻¹cm⁻¹[8]
Correction Factor (CF_280)0.073[8]

Table 2: Molar Extinction Coefficients of Common Proteins at 280 nm

ProteinMolecular Weight (Da)Molar Extinction Coefficient (ε_protein) (M⁻¹cm⁻¹)
IgG~150,000210,000[9]
Bovine Serum Albumin (BSA)~66,40043,824[9]
Avidin~68,000103,360
Streptavidin~53,000170,000

Table 3: Experimental Data and DOL Calculation

Sample IDA_280A_555Calculated Protein Concentration (M)Calculated Dye Concentration (M)Degree of Labeling (DOL)
Conjugate Batch 1
Conjugate Batch 2

Experimental Protocols

This section details the step-by-step methodology for determining the DOL of a this compound-protein conjugate.

Materials and Equipment
  • This compound-protein conjugate

  • Purification buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

Purification of the Conjugate

It is imperative to remove all non-conjugated, free this compound from the conjugate solution prior to absorbance measurements.[2][7] Failure to do so will result in an overestimation of the DOL. Common methods for purification include:

  • Gel filtration chromatography (e.g., Sephadex G-25)

  • Extensive dialysis

Spectrophotometric Measurement
  • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Set the spectrophotometer to read absorbance at 280 nm and 555 nm.

  • Blank the spectrophotometer using the purification buffer.

  • Measure the absorbance of the purified this compound-protein conjugate at both 280 nm (A_280) and 555 nm (A_555).

    • Note: If the absorbance reading at either wavelength is above 2.0, dilute the sample with the purification buffer and re-measure. Remember to account for the dilution factor in your calculations.

Calculation of Degree of Labeling (DOL)
  • Calculate the concentration of the protein:

    • Corrected A_280 = A_280 - (A_555 * CF_280)

    • Protein Concentration (M) = Corrected A_280 / ε_protein

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_555 / ε_dye

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

    Alternatively, use the combined formula provided in the "Principle" section.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_calculation DOL Calculation conjugate Sulfo-Cy3 Protein Conjugate purification Purify Conjugate (Gel Filtration/Dialysis) conjugate->purification Remove free dye spectrophotometer UV-Vis Spectrophotometer purification->spectrophotometer measure_280 Measure Absorbance at 280 nm (A_280) spectrophotometer->measure_280 measure_555 Measure Absorbance at 555 nm (A_555) spectrophotometer->measure_555 calc_protein Calculate Protein Concentration measure_280->calc_protein measure_555->calc_protein calc_dye Calculate Dye Concentration measure_555->calc_dye calc_dol Calculate DOL calc_protein->calc_dol calc_dye->calc_dol

Caption: Experimental workflow for DOL determination.

Logical Relationship for DOL Calculation

dol_calculation cluster_inputs Inputs cluster_processing Calculations cluster_output Output A280 A_280 CorrectedA280 Corrected A_280 = A_280 - (A_555 * CF_280) A280->CorrectedA280 A555 A_555 A555->CorrectedA280 DyeConc Dye Conc. = A_555 / ε_dye A555->DyeConc eProt ε_protein ProtConc Protein Conc. = Corrected A_280 / ε_protein eProt->ProtConc eDye ε_dye eDye->DyeConc CF CF_280 CF->CorrectedA280 CorrectedA280->ProtConc DOL DOL ProtConc->DOL DyeConc->DOL

Caption: Logical flow of DOL calculation.

References

Troubleshooting & Optimization

How to improve low labeling efficiency of Sulfo-Cy3 amine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the labeling efficiency of Sulfo-Cy3 dyes.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy3 amine and how is it different from Sulfo-Cy3 NHS ester?

A1: this compound is a derivative of the Cy3 dye that contains a primary amine group.[1][2] This amine group makes the dye reactive towards electrophilic groups such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of activators).[3][4] In contrast, Sulfo-Cy3 NHS ester is an amine-reactive form of the dye.[5][6] The NHS ester group readily reacts with primary amines (like the side chain of lysine (B10760008) residues) on proteins and other biomolecules.[7] It is a common misconception to refer to the labeling of proteins with an amine-reactive dye as using "this compound." This guide primarily addresses issues related to using amine-reactive Sulfo-Cy3 (like the NHS ester) to label proteins.

Q2: What is the optimal pH for labeling proteins with amine-reactive Sulfo-Cy3?

A2: The optimal pH for labeling proteins with amine-reactive dyes like Sulfo-Cy3 NHS ester is between 8.3 and 8.5.[7][8] At this slightly basic pH, the primary amino groups on the protein are deprotonated and more nucleophilic, facilitating the reaction.[7] At a much higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce labeling efficiency.[8]

Q3: Can I use buffers like Tris or glycine (B1666218) for my labeling reaction?

A3: No, you should avoid buffers that contain primary amines, such as Tris and glycine.[8][9] These buffer components will compete with the primary amines on your target molecule for reaction with the amine-reactive dye, leading to significantly lower labeling efficiency.[7] Recommended amine-free buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[10]

Q4: How should I store my Sulfo-Cy3 dye?

A4: Sulfo-Cy3 dyes, particularly the amine-reactive NHS esters, are moisture-sensitive. They should be stored at -20°C, desiccated, and protected from light.[5][11] For stock solutions, it is recommended to dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[7] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution and store it at -20°C or -80°C for short periods (up to a month at -20°C).[1][9]

Q5: What could be the reason for my labeled protein precipitating?

A5: Protein precipitation during or after labeling can be caused by several factors. One common reason is an excessive dye-to-protein ratio, which can alter the protein's properties and lead to aggregation.[7][12] Another cause could be the use of organic co-solvents like DMSO or DMF, which might denature the protein.[13] To mitigate this, it is advisable to use a more water-soluble dye like Sulfo-Cy3 and to optimize the dye-to-protein molar ratio.[7]

Troubleshooting Guide

Low labeling efficiency with Sulfo-Cy3 can be attributed to several factors. The following guide provides solutions to common problems encountered during the labeling process.

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Inactive (hydrolyzed) dyeUse a fresh vial of the dye. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[7]
Low protein concentrationEnsure the protein concentration is at least 2 mg/mL for optimal results.[7][8][9]
Incorrect buffer pH or compositionUse an amine-free buffer (e.g., PBS, borate buffer) with a pH of 8.3-8.5.[7][8]
Insufficient dye-to-protein ratioIncrease the molar ratio of dye to protein in the reaction. A starting point for optimization is often a 5:1 to 20:1 molar ratio.[7]
High Degree of Labeling (DOL) / Protein Precipitation Excessive dye-to-protein ratioDecrease the molar ratio of dye to protein.[7]
Protein aggregationPerform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein is properly folded and soluble before labeling.[7]
Low Fluorescence Signal of Labeled Protein Low DOLOptimize the labeling reaction to achieve a higher DOL (see above).[7]
Self-quenching of the dye at high DOLA very high degree of labeling can lead to fluorescence quenching. Determine the DOL and aim for an optimal range for your application.[12]
Photobleaching of the dyeProtect the dye and the labeled protein from light during the reaction and storage.[13]

Experimental Protocols

Protocol: Protein Labeling with Sulfo-Cy3 NHS Ester

This protocol provides a general guideline for labeling proteins with an amine-reactive Sulfo-Cy3 NHS ester.

1. Protein Preparation:

  • The protein to be labeled should be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be dialyzed against the labeling buffer or purified using a desalting column.[7]

  • The recommended protein concentration is 2-10 mg/mL.[14]

2. Dye Preparation:

  • Allow the vial of Sulfo-Cy3 NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] Vortex briefly to ensure complete dissolution.

3. Labeling Reaction:

  • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[7][15]

  • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]

4. Purification of the Labeled Protein:

  • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a spin desalting column) equilibrated with a suitable storage buffer (e.g., PBS).[7]

  • The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.[7]

5. Determination of Degree of Labeling (DOL):

  • The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (~555 nm for Cy3).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) labeling Labeling Reaction (1-2h, RT, dark) protein_prep->labeling dye_prep Dye Preparation (Anhydrous DMSO/DMF) dye_prep->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification analysis Analysis (Determine DOL) purification->analysis

Caption: Experimental workflow for protein labeling with Sulfo-Cy3 NHS ester.

signaling_pathway cluster_reaction Reaction Conditions protein Protein (with Primary Amine, e.g., Lysine) labeled_protein Labeled Protein (Stable Amide Bond) protein->labeled_protein + sulfo_cy3 Sulfo-Cy3 NHS Ester sulfo_cy3->labeled_protein nhs_leaving_group NHS Leaving Group sulfo_cy3->nhs_leaving_group + conditions pH 8.3-8.5 Amine-free buffer

References

Reducing non-specific binding of Sulfo-Cy3 amine conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Sulfo-Cy3 amine conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding with this compound conjugates?

Non-specific binding of this compound conjugates can primarily be attributed to two main factors:

  • Hydrophobic Interactions: The aromatic structure of the cyanine (B1664457) dye can lead to hydrophobic interactions with various surfaces, including membranes, plastics, and hydrophobic regions of proteins. This is a significant contributor to non-specific binding.

  • Electrostatic Interactions: Sulfo-Cy3 is an anionic dye due to its sulfonate groups.[1][2] These negative charges can interact with positively charged molecules or surfaces on cells and tissues, leading to electrostatic-based non-specific binding.

Q2: How does the charge of Sulfo-Cy3 contribute to non-specific binding?

The presence of sulfonate groups gives Sulfo-Cy3 a net negative charge. While this enhances its water solubility, the negative charges can lead to electrostatic attraction to positively charged sites on tissues, cells, or other biomolecules, resulting in non-specific background staining.

Q3: Is the fluorescence of Sulfo-Cy3 sensitive to pH?

The fluorescence intensity of Sulfo-Cy3 is stable across a wide pH range, typically from pH 4 to 10.[3] This means that variations in buffer pH within this range during your experiment should not significantly impact the dye's fluorescence output.[4]

Q4: What is the importance of removing unconjugated Sulfo-Cy3 dye?

It is critical to remove all unconjugated (free) Sulfo-Cy3 dye after the labeling reaction. Free dye can bind non-specifically to various components in your assay, leading to high background fluorescence and making it difficult to distinguish the true signal from your target. Purification methods like size-exclusion chromatography or dialysis are essential.

Troubleshooting Guide

This guide provides solutions to common problems encountered with non-specific binding of this compound conjugates.

Problem: High background fluorescence obscuring the specific signal.

High background is a common issue and can arise from several factors. The following troubleshooting steps and workflow can help identify and resolve the source of non-specific binding.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_conjugate Conjugate Quality Control cluster_blocking Blocking Strategies cluster_antibodies Antibody Optimization cluster_washing Washing Protocol cluster_buffer Buffer Conditions start High Background Observed check_conjugate 1. Check Conjugate Quality start->check_conjugate optimize_blocking 2. Optimize Blocking Step check_conjugate->optimize_blocking Conjugate OK conjugate_qc1 Ensure removal of free dye check_conjugate->conjugate_qc1 adjust_antibodies 3. Adjust Antibody Concentrations optimize_blocking->adjust_antibodies Blocking Optimized blocking1 Increase blocking time/temperature optimize_blocking->blocking1 optimize_washing 4. Optimize Washing Steps adjust_antibodies->optimize_washing Antibodies Titrated antibodies1 Titrate primary and secondary antibodies adjust_antibodies->antibodies1 buffer_composition 5. Modify Buffer Composition optimize_washing->buffer_composition Washing Optimized washing1 Increase number and duration of washes optimize_washing->washing1 result Reduced Background buffer_composition->result Buffer Adjusted buffer1 Increase salt concentration buffer_composition->buffer1 conjugate_qc2 Check degree of labeling (DOL) blocking2 Try different blocking agents antibodies2 Run secondary antibody only control washing2 Add detergent (e.g., Tween-20) to wash buffer buffer2 Adjust pH

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Troubleshooting Steps

1. Evaluate the Sulfo-Cy3 Conjugate

  • Issue: Presence of free, unconjugated Sulfo-Cy3 dye is a major source of non-specific binding.

  • Solution: Ensure the conjugate has been properly purified after labeling. Use size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis to remove all unconjugated dye.

2. Optimize the Blocking Step

  • Issue: Incomplete blocking of non-specific binding sites on the sample.

  • Solution: The choice of blocking agent is critical.[5] Different agents work better for different sample types and antibodies.[6] It may be necessary to test several options to find the most effective one for your experiment.[6]

    • Increase Incubation Time and Temperature: Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).

    • Try Different Blocking Agents: If one blocking agent is not effective, try others. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, normal serum from the species of the secondary antibody, and commercial blocking buffers.

Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Good general-purpose blocker. Preferred for phospho-specific antibodies.Can have lot-to-lot variability. Some antibodies may cross-react with BSA.[6]
Non-Fat Dry Milk 1-5% (w/v)Inexpensive and effective for many applications.Not suitable for detecting phosphoproteins (contains casein, a phosphoprotein) or biotinylated antibodies (contains biotin).[6]
Normal Serum 5-10% (v/v)Very effective as it contains a mixture of proteins that can block a wide range of non-specific sites. Use serum from the same species as the secondary antibody.More expensive than BSA or milk.
Fish Gelatin 0.1-0.5% (w/v)Less cross-reactivity with mammalian antibodies compared to BSA or milk.May not be as effective as serum for all applications.
Commercial Blocking Buffers VariesOften optimized for low background in fluorescent applications and can offer better consistency.[5]Can be more expensive.

3. Titrate Primary and Secondary Antibodies

  • Issue: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding.

  • Solution: Perform a titration experiment to determine the optimal antibody concentration that gives a strong specific signal with low background. Start with the manufacturer's recommended dilution and test a range of higher dilutions. Always run a "secondary antibody only" control to check for non-specific binding of the secondary antibody.

4. Optimize Washing Steps

  • Issue: Insufficient washing can leave behind unbound or weakly bound antibodies.

  • Solution:

    • Increase the Number and Duration of Washes: Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes).

    • Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer can help to reduce non-specific interactions.

5. Modify Buffer Composition

  • Issue: Suboptimal buffer conditions can promote non-specific binding.

  • Solution:

    • Increase Salt Concentration: Increasing the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in the antibody incubation and wash buffers can help to disrupt weak, non-specific ionic interactions.

    • Adjust pH: While Sulfo-Cy3 fluorescence is stable over a wide pH range, the charge of your target protein and other sample components can be pH-dependent. Empirically testing a slightly different pH for your incubation and wash buffers (e.g., pH 7.2-7.8) may help reduce electrostatic non-specific binding.

Experimental Protocols

Detailed Immunofluorescence Staining Protocol to Reduce Non-Specific Binding

This protocol provides a general framework for immunofluorescence staining with a focus on minimizing non-specific binding of this compound conjugates.

IF_Workflow cluster_tips Key Optimization Points start Start: Sample Preparation fixation 1. Fixation start->fixation permeabilization 2. Permeabilization (if required) fixation->permeabilization blocking 3. Blocking (Critical Step) permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab tip_blocking Test different blocking agents (e.g., 5% Normal Goat Serum in PBS-T) blocking->tip_blocking wash1 5. Washing primary_ab->wash1 tip_ab Titrate antibody concentrations primary_ab->tip_ab secondary_ab 6. Sulfo-Cy3 Secondary Antibody Incubation wash1->secondary_ab tip_wash Increase wash duration and number (e.g., 3x 10 min with PBS-T) wash1->tip_wash wash2 7. Final Washing secondary_ab->wash2 mounting 8. Mounting wash2->mounting imaging 9. Imaging mounting->imaging

Caption: Immunofluorescence experimental workflow with key optimization steps.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Tween-20 (PBS-T))

  • Primary Antibody (diluted in blocking buffer)

  • Sulfo-Cy3 conjugated Secondary Antibody (diluted in blocking buffer)

  • Wash Buffer (PBS with 0.1% Tween-20 (PBS-T))

  • Antifade Mounting Medium

Procedure:

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections.

  • Fixation: Wash cells briefly with PBS. Fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate with Blocking Buffer for at least 1 hour at room temperature or overnight at 4°C in a humidified chamber. This is a critical step to reduce non-specific binding.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with Wash Buffer for 10-15 minutes each with gentle agitation.

  • Secondary Antibody Incubation: Dilute the Sulfo-Cy3 conjugated secondary antibody to its optimal concentration in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Washing: Wash three times with Wash Buffer for 10-15 minutes each with gentle agitation, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm).

Western Blotting Protocol to Reduce Non-Specific Binding

Materials:

  • Transfer Buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T))

  • Primary Antibody (diluted in blocking buffer)

  • Sulfo-Cy3 conjugated Secondary Antibody (diluted in blocking buffer)

  • Wash Buffer (TBS-T)

Procedure:

  • Protein Transfer: After SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Incubate the membrane in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10-15 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the Sulfo-Cy3 conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Final Washing: Wash the membrane three to five times for 10-15 minutes each with Wash Buffer.

  • Imaging: Scan the membrane on a fluorescent imaging system using the appropriate laser and emission filter for Cy3.

References

How to prevent photobleaching of Sulfo-Cy3 amine in microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Sulfo-Cy3 amine in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to photobleaching?

This compound is a water-soluble cyanine (B1664457) dye commonly used for fluorescently labeling biomolecules.[1] Like most fluorophores, it is prone to photobleaching, which is the irreversible loss of fluorescence due to light-induced chemical damage. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that degrade the dye molecule.[2]

Q2: What are the primary strategies to minimize photobleaching of this compound?

There are four main approaches to reduce photobleaching:

  • Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light.[2][3]

  • Use Antifade Reagents: Incorporate chemical scavengers of reactive oxygen species into your mounting medium.[2][4]

  • Choose the Right Imaging System: Employ sensitive detectors and microscope systems that minimize light exposure.[3]

  • Consider Alternative Fluorophores: For demanding applications requiring high photostability, alternative dyes may be more suitable.[5][6][7]

Q3: How much more photostable are alternative dyes compared to Cy3?

For applications requiring extended imaging times, alternative dyes such as Alexa Fluor 555 and ATTO 550 offer significantly higher photostability than Cy3.[5][8] While specific photobleaching rates can vary based on experimental conditions, studies have consistently shown that Alexa Fluor 555 is more resistant to photobleaching than Cy3.[5][8][9]

Q4: Are there any antifade reagents that should be used with caution with this compound?

Yes, p-phenylenediamine (B122844) (PPD), a common component in some antifade formulations, has been reported to react with cyanine dyes, potentially splitting the molecule and reducing fluorescence.[10][11][12][13][14] While effective for other fluorophores, it is advisable to use PPD with caution or choose alternative antifade agents for Sulfo-Cy3.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid signal loss during image acquisition High Excitation Light Intensity: The laser or lamp power is too high.Reduce the excitation intensity to the lowest level that provides an adequate signal-to-noise ratio.[3][4]
Prolonged Exposure Time: The duration of light exposure for each frame is too long.Decrease the exposure time. You can compensate for a weaker signal by increasing the camera gain or using a more sensitive detector.[3]
Absence or Ineffectiveness of Antifade Reagent: The mounting medium lacks a protective agent, or the agent has degraded.Prepare fresh antifade mounting medium or use a commercially available one. Ensure proper storage of the antifade reagent (e.g., protected from light, at the recommended temperature).
High background fluorescence Autofluorescence: The specimen or mounting medium has intrinsic fluorescence.Use a mounting medium with low autofluorescence. You can also perform a pre-acquisition photobleaching step on a region outside your area of interest to reduce background.
Degraded Antifade Reagent: Some antifade reagents, like p-phenylenediamine, can darken and increase background fluorescence when they oxidize.[15]Prepare fresh antifade solution and store it properly in the dark at -20°C.[15]
Inconsistent fluorescence between samples Variable Photobleaching: Different samples are exposed to light for varying durations before or during imaging.Standardize your imaging protocol. Minimize light exposure while focusing and locating the region of interest.[4] For quantitative studies, create a photobleaching curve to normalize your data.[4]
Signal is initially bright but fades over a few seconds Oxygen-Mediated Photodamage: The presence of molecular oxygen is accelerating photobleaching.Use an antifade reagent that scavenges oxygen or consider using an oxygen-depleting system for live-cell imaging.
High Fluorophore Concentration: High local concentrations of the dye can lead to self-quenching and faster photobleaching.Optimize your labeling protocol to avoid excessive labeling of your target molecule.

Quantitative Data: Photostability Comparison

The selection of a fluorophore is a critical aspect of experimental design. While Sulfo-Cy3 is a versatile dye, for experiments requiring high photostability, other options may be more suitable.

FluorophoreRelative PhotostabilityKey Characteristics
Cy3 ModerateA widely used and cost-effective dye.[16]
Alexa Fluor 555 HighGenerally more photostable and brighter than Cy3.[6][7][8][9]
ATTO 550 HighMarketed as having increased photostability compared to cyanine-based dyes.[5]

Note: Photostability is highly dependent on the experimental conditions, including the mounting medium, excitation intensity, and the local chemical environment.

Experimental Protocols

Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple method for preparing an effective antifade mounting medium.

Materials:

  • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)

  • Glycerol (B35011) (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Prepare a 1X PBS solution: Dilute your 10X PBS stock with deionized water.

  • Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 ml of DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.

  • Prepare the antifade mounting medium:

    • In a 50 ml conical tube, combine 9 ml of glycerol with 1 ml of 10X PBS.

    • While stirring vigorously, slowly add 100 µl of the 20% n-propyl gallate stock solution dropwise.

  • Storage: Aliquot the final solution into light-protected tubes and store at -20°C. The medium is stable for several months.

Protocol 2: Quantifying Photobleaching of this compound

This protocol outlines a general procedure to measure the photobleaching rate of this compound under your specific experimental conditions.

Objective: To determine the photobleaching half-life of this compound.

Materials:

  • Your this compound-labeled sample mounted on a slide.

  • Fluorescence microscope with a stable light source and appropriate filter set for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare your this compound-labeled specimen and mount it using your chosen mounting medium.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Select a region of interest (ROI) containing a representative fluorescent signal.

    • Set your imaging parameters (e.g., laser power, exposure time) to the values you intend to use for your experiment.

  • Time-Lapse Acquisition:

    • Acquire a time-lapse series of images of the ROI. The time interval between frames should be as short as possible.

    • Continue acquiring images until the fluorescence intensity has decreased to at least 50% of its initial value.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Measure the mean fluorescence intensity of your ROI for each frame.

    • Normalize the intensity values to the first frame (I/I₀).

    • Plot the normalized intensity as a function of time.

    • Fit the data to a single exponential decay curve to calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Visualizations

Photobleaching_Mechanism Simplified Photobleaching Pathway of Sulfo-Cy3 S0 Sulfo-Cy3 (Ground State) S1 Excited Singlet State S0->S1 Light Excitation (e.g., 550 nm) Bleached Bleached Sulfo-Cy3 (Non-fluorescent) S1->S0 Fluorescence (~570 nm) T1 Excited Triplet State S1->T1 Intersystem Crossing T1->S0 Quenching ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->S0 Oxidative Damage Antifade Antifade Reagent Antifade->T1 Quenches Antifade->ROS Scavenges

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Troubleshooting_Workflow Troubleshooting Rapid Photobleaching of Sulfo-Cy3 Start Start: Rapid Photobleaching Observed Check_Light Is Excitation Light Minimized? Start->Check_Light Reduce_Light Action: Reduce Laser/Lamp Power and Decrease Exposure Time Check_Light->Reduce_Light No Check_Antifade Is an Effective Antifade Reagent Being Used? Check_Light->Check_Antifade Yes Reduce_Light->Check_Antifade Use_Antifade Action: Use a Freshly Prepared Antifade Medium (e.g., NPG-based) Check_Antifade->Use_Antifade No Consider_Dye Is Photostability Still Insufficient? Check_Antifade->Consider_Dye Yes Use_Antifade->Consider_Dye Switch_Dye Action: Consider a More Photostable Dye (e.g., Alexa Fluor 555) Consider_Dye->Switch_Dye Yes End Problem Resolved Consider_Dye->End No Switch_Dye->End

Caption: A logical troubleshooting flow for addressing rapid photobleaching.

Experimental_Workflow Workflow for Assessing Photostability Start Start: Prepare Labeled Sample Setup_Microscope Set Imaging Parameters (Excitation, Exposure) Start->Setup_Microscope Acquire_Timelapse Acquire Time-Lapse Image Series Setup_Microscope->Acquire_Timelapse Analyze_Intensity Measure Mean Fluorescence Intensity per Frame Acquire_Timelapse->Analyze_Intensity Normalize_Data Normalize Intensity Data to the First Frame Analyze_Intensity->Normalize_Data Plot_Curve Plot Normalized Intensity vs. Time Normalize_Data->Plot_Curve Calculate_Halflife Fit Exponential Decay Curve and Calculate Photobleaching Half-Life Plot_Curve->Calculate_Halflife End End: Photostability Quantified Calculate_Halflife->End

Caption: Workflow for quantifying and optimizing Sulfo-Cy3 photostability.

References

Technical Support Center: Optimizing Sulfo-Cy3 Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy3 amine labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Sulfo-Cy3 NHS ester labeling of primary amines?

The optimal pH for the reaction between a Sulfo-Cy3 NHS ester and a primary amine on a protein or other biomolecule is between 8.3 and 8.5.[1][2][3][4] At this pH, the primary amino groups are sufficiently deprotonated and therefore nucleophilic enough to react efficiently with the NHS ester.[3][4] A significantly lower pH will result in the protonation of the amines, reducing their reactivity, while a higher pH increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction.[1][2][4]

Q2: Which buffers are recommended for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for the dye.[3][4][5] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[1][4][6]

  • 0.1 M Phosphate buffer (pH 8.3-8.5)[2][4]

  • 50 mM Sodium Borate (pH 8.5)[4]

  • HEPES buffer can also be used.[3]

Q3: Can I use Tris buffer for the labeling reaction?

No, it is generally not recommended to use buffers containing primary amines, such as Tris, because they will compete with the target biomolecule for reaction with the Sulfo-Cy3 NHS ester, thereby reducing labeling efficiency.[3][4][5] However, Tris buffer can be used to quench the reaction after the desired incubation time.[4][7]

Q4: What is the recommended protein concentration for labeling?

For optimal labeling efficiency, a final protein concentration range of 2-10 mg/mL is recommended.[8][9] The efficiency of the labeling reaction is strongly dependent on concentration, and using a protein concentration lower than 2 mg/mL can significantly decrease the labeling efficiency.[3][8] If your protein solution is too dilute, consider concentrating it using a spin concentrator.[3]

Q5: How should I prepare and store the Sulfo-Cy3 NHS ester stock solution?

Sulfo-Cy3 NHS ester should be dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mM or 10 mg/mL.[5][8][10] It is critical to use high-quality, amine-free DMF.[2] The dye stock solution should be prepared immediately before use.[5][11] Unused stock solution can be stored at -20°C for a few weeks, protected from light and moisture.[1][6][12] Aqueous solutions of the NHS ester are not stable and should be used immediately.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Degree of Labeling (DOL) Inactive (hydrolyzed) dye.Prepare fresh dye stock solution in anhydrous DMSO or DMF immediately before use.[5]
Low protein concentration.Ensure the protein concentration is at least 2 mg/mL.[3][5] Concentrate the protein if necessary.
Incorrect buffer pH or composition.Use a primary amine-free buffer (e.g., sodium bicarbonate, phosphate) with a pH of 8.3-8.5.[3][5] Avoid buffers containing Tris or glycine.
Insufficient dye-to-protein ratio.Increase the molar ratio of dye to protein. A starting point of a 5:1 to 20:1 molar ratio is recommended for optimization.[5]
High Degree of Labeling (DOL) / Protein Precipitation Excessive dye-to-protein ratio.Decrease the molar ratio of dye to protein in the reaction.[5]
Protein aggregation.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[5] Ensure the protein is properly folded and soluble before labeling.
Low Fluorescence Signal of Labeled Protein Low DOL.Optimize the labeling reaction to achieve a higher DOL (see above).
Self-quenching of the dye at high DOL.Optimize for a lower DOL if self-quenching is suspected. The optimal DOL for most antibodies is between 2 and 10.[8]
Photobleaching of the dye.Protect the dye and labeled conjugate from light.[11][13] Use appropriate antifade reagents during imaging.
Non-specific Staining in Application Unremoved free dye.Ensure thorough purification of the labeled protein using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or a spin column.[3][8]
Aggregates of labeled protein.Centrifuge the labeled protein solution to remove any aggregates before use.[5]

Experimental Protocols

General Protocol for Sulfo-Cy3 NHS Ester Labeling of Proteins

This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be required for different proteins.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Sulfo-Cy3 NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[8]

    • Ensure the buffer does not contain any primary amines (e.g., Tris, glycine) or sodium azide.[3][5] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar excess of 8-10 fold of dye to protein is a good starting point for mono-labeling.[1][2]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction at room temperature for 1-4 hours or overnight on ice.[1][2][14] Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, you can add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 50-100 mM.[4][7] Incubate for an additional 30-60 minutes.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[8]

    • Equilibrate the column with an appropriate storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically elute first as a colored band.

  • Characterization:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule. This can be calculated from the absorbance of the dye and the protein.

Data Presentation

Table 1: Recommended Buffer Conditions for this compound Labeling

ParameterRecommended Range/ValueNotes
pH 8.3 - 8.5Critical for efficient reaction of primary amines.[1][2][3][4]
Buffer Type Sodium Bicarbonate, Phosphate, BorateMust be free of primary amines.[1][2][3][4]
Buffer Concentration 0.1 MA common and effective concentration.[1][2][4][6]

Table 2: Key Reaction Parameters for Optimization

ParameterStarting RecommendationRange for Optimization
Protein Concentration 2-10 mg/mLHigher concentrations generally improve efficiency.[3][8]
Dye:Protein Molar Ratio 10:15:1 to 20:1
Reaction Time 1-4 hours at Room TemperatureCan be extended overnight at 4°C.[1][2][14]
Reaction Temperature Room Temperature4°C for sensitive proteins.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Logic prep_protein Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) mix Mix Protein and Dye (Target Molar Ratio) prep_protein->mix prep_dye Prepare Sulfo-Cy3 Stock (10 mg/mL in anhydrous DMSO/DMF) prep_dye->mix incubate Incubate (1-4h at RT or overnight at 4°C, protected from light) mix->incubate quench Quench Reaction (Optional) (Add Tris buffer) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze (Determine DOL) purify->analyze check_dol DOL Optimal? analyze->check_dol low_dol Low DOL check_dol->low_dol No high_dol High DOL check_dol->high_dol No final_product Store Labeled Protein (4°C short-term, -20°C long-term) check_dol->final_product Yes adjust_ratio Adjust Dye:Protein Ratio Increase for low DOL, Decrease for high DOL low_dol->adjust_ratio high_dol->adjust_ratio adjust_ratio->mix

Caption: Workflow for optimizing this compound labeling.

signaling_pathway cluster_reactants Reactants cluster_conditions Optimal Reaction Conditions cluster_products Products protein Protein with Primary Amine (-NH2) conjugate Fluorescently Labeled Protein protein->conjugate dye Sulfo-Cy3 NHS Ester dye->conjugate byproduct N-hydroxysuccinimide (NHS) dye->byproduct Hydrolysis (Side Reaction) conditions pH 8.3-8.5 Amine-Free Buffer (e.g., Bicarbonate) conditions->conjugate Facilitates Reaction

Caption: Reaction scheme for this compound labeling.

References

Technical Support Center: Post-Labeling Purification of Sulfo-Cy3 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated Sulfo-Cy3 amine following protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?

The removal of unconjugated this compound is a critical step for several reasons. Firstly, its presence can lead to high background fluorescence, which can obscure the specific signal from your labeled protein, making accurate quantification and imaging difficult. Secondly, the presence of free dye can interfere with downstream applications by non-specifically binding to other molecules or surfaces. Lastly, accurate determination of the degree of labeling (DOL), which is the molar ratio of dye to protein, is only possible after all the unbound dye has been removed.[1][2]

Q2: What are the common methods for removing unconjugated this compound?

The most common and effective methods for removing small molecules like unconjugated this compound from larger biomolecules such as proteins and antibodies are based on size differences. These include:

  • Gel Filtration Chromatography (Desalting Columns): This method separates molecules based on their size as they pass through a column packed with a porous resin.[3] Larger molecules (the labeled protein) pass through quickly, while smaller molecules (the free dye) are trapped in the pores and elute later.

  • Dialysis: This technique involves placing the labeling reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The free dye diffuses out into a larger volume of buffer, while the larger labeled protein is retained.

  • Ultrafiltration (Spin Columns): This method uses centrifugal force to pass the sample through a membrane with a defined MWCO. The smaller, unconjugated dye passes through the membrane, while the larger, labeled protein is retained.

Q3: How do I choose the best removal method for my experiment?

The choice of method depends on several factors, including the volume of your sample, the amount of protein, the required final concentration, and the available equipment. The following table provides a general comparison to aid in your decision-making process.

Method Principle Advantages Disadvantages Typical Protein Recovery Typical Dye Removal Efficiency
Gel Filtration Size exclusionFast, simple, and effective for small to medium sample volumes. Can also be used for buffer exchange.Can lead to sample dilution. Resin can sometimes interact non-specifically with the protein or dye.>90%>95%
Dialysis Diffusion across a semi-permeable membraneGentle on proteins, suitable for large sample volumes, and effective for buffer exchange.Time-consuming (can take hours to days). Can result in significant sample dilution.>90%>99% (with multiple buffer changes)
Ultrafiltration Centrifugal filtration through a semi-permeable membraneFast, simple, and allows for sample concentration.Potential for protein loss due to non-specific binding to the membrane. Can cause protein aggregation at high concentrations.80-95%>95% (with multiple wash steps)

Troubleshooting Guides

This section addresses common problems encountered during the removal of unconjugated this compound.

Problem 1: High background fluorescence persists after purification.
Possible Cause Troubleshooting Step
Incomplete removal of unconjugated dye. * Gel Filtration: Ensure the column is properly equilibrated and that the sample volume does not exceed the column's capacity. Consider using a longer column or a resin with a smaller pore size. Some dye-resin interactions might occur; try a different brand of desalting column.
* Dialysis: Increase the dialysis time and the number of buffer changes. Ensure the volume of the dialysis buffer is at least 100-fold greater than the sample volume for each change. Use a dialysis membrane with an appropriate MWCO (typically 2-10 kDa for removing small dyes).
* Ultrafiltration: Perform additional wash steps by adding fresh buffer to the concentrated sample and repeating the centrifugation.
Precipitation of the labeled protein. Some proteins may precipitate after labeling, trapping free dye. Centrifuge the sample before purification to pellet any precipitate. Solubilize the pellet with a suitable buffer and re-purify.
Non-specific binding of the dye to the protein. This is less common with hydrophilic dyes like Sulfo-Cy3 but can occur. This may indicate a problem with the labeling reaction itself, leading to non-covalent dye association. Consider optimizing the labeling conditions (e.g., pH, dye-to-protein ratio).
Problem 2: Low recovery of the labeled protein.
Possible Cause Troubleshooting Step
Non-specific binding to the purification matrix. * Gel Filtration: Pre-treat the column with a blocking agent like bovine serum albumin (BSA) if you suspect non-specific binding.
* Ultrafiltration: Choose a spin column with a low-protein-binding membrane (e.g., PES). Consider pre-treating the membrane by passing a BSA solution through it.
Protein precipitation during concentration (Ultrafiltration). Reduce the centrifugation speed or time. Elute the protein in a larger final volume to avoid high concentrations that can lead to aggregation.
Incorrect MWCO of the dialysis or ultrafiltration membrane. Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your protein to prevent its loss. A general rule is to choose a MWCO that is at least 2-3 times smaller than the molecular weight of the protein of interest.

Experimental Protocols

Here are detailed methodologies for the three main methods of removing unconjugated this compound.

Protocol 1: Gel Filtration using a Desalting Spin Column

This protocol is suitable for rapid cleanup of small sample volumes (typically up to 100 µL).

Materials:

  • Desalting spin column (e.g., with a 5-10 kDa MWCO resin)

  • Collection tubes

  • Microcentrifuge

  • Equilibration buffer (e.g., PBS)

Procedure:

  • Prepare the spin column by removing the storage buffer. Place the column in a collection tube and centrifuge according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes).

  • Equilibrate the column by adding 300-500 µL of equilibration buffer to the top of the resin bed. Centrifuge again at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this step 2-3 times.

  • Place the equilibrated spin column into a new, clean collection tube.

  • Slowly apply the labeling reaction mixture (e.g., 50-100 µL) to the center of the resin bed.

  • Centrifuge the column at 1,000 x g for 2-3 minutes to collect the purified, labeled protein. The unconjugated dye will be retained in the resin.

  • The purified protein is now in the collection tube. Store appropriately.

Protocol 2: Dialysis using Tubing or Cassettes

This protocol is ideal for larger sample volumes and when a high degree of purity is required.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5-7 kDa)

  • Dialysis clips (for tubing)

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS), pre-chilled to 4°C

Procedure:

  • Cut a piece of dialysis tubing of the appropriate length and hydrate (B1144303) it in dialysis buffer for at least 15-30 minutes.

  • Secure one end of the tubing with a dialysis clip.

  • Load the labeling reaction mixture into the dialysis tubing, leaving some space for potential volume increase.

  • Secure the other end of the tubing with a second clip, ensuring there are no leaks.

  • Place the sealed dialysis tubing in a large beaker containing at least 100 times the sample volume of cold dialysis buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4-6 hours, or overnight for optimal results.

  • Change the dialysis buffer at least 2-3 times to ensure complete removal of the unconjugated dye.

  • After the final buffer change, carefully remove the sample from the dialysis tubing.

Protocol 3: Ultrafiltration using a Spin Column

This method is rapid and also allows for the concentration of the labeled protein.

Materials:

  • Centrifugal filter unit (spin column) with an appropriate MWCO (e.g., 10-30 kDa)

  • Microcentrifuge with a rotor that can accommodate the spin columns

  • Wash buffer (e.g., PBS)

Procedure:

  • Place the spin column into a collection tube.

  • Add the labeling reaction mixture to the sample reservoir of the spin column.

  • Centrifuge the unit according to the manufacturer's instructions (e.g., 4,000 x g for 10-30 minutes). The exact time will depend on the sample volume and the desired final concentration.

  • The unconjugated dye will pass through the membrane into the collection tube, while the labeled protein is retained on the filter. Discard the flow-through.

  • To perform a wash step (diafiltration), add a volume of wash buffer to the concentrated sample in the reservoir and repeat the centrifugation step. This can be repeated 2-3 times for more complete removal of the free dye.

  • After the final spin, the concentrated, purified labeled protein can be recovered from the sample reservoir by pipetting.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described purification methods.

Gel_Filtration_Workflow Start Labeling Reaction (Protein + Sulfo-Cy3) Prepare_Column Prepare & Equilibrate Desalting Column Start->Prepare_Column Load_Sample Load Sample onto Column Prepare_Column->Load_Sample Centrifuge Centrifuge Load_Sample->Centrifuge Collect_Protein Collect Purified Labeled Protein Centrifuge->Collect_Protein Waste Unconjugated Dye Retained in Column Centrifuge->Waste

Gel Filtration Workflow

Dialysis_Workflow Start Labeling Reaction (Protein + Sulfo-Cy3) Load_Dialysis Load Sample into Dialysis Device Start->Load_Dialysis Dialyze Dialyze against Buffer (multiple changes) Load_Dialysis->Dialyze Recover_Protein Recover Purified Labeled Protein Dialyze->Recover_Protein Waste Unconjugated Dye Diffuses into Buffer Dialyze->Waste

Dialysis Workflow

Ultrafiltration_Workflow Start Labeling Reaction (Protein + Sulfo-Cy3) Load_Spin_Column Load Sample into Spin Column Start->Load_Spin_Column Centrifuge Centrifuge Load_Spin_Column->Centrifuge Wash Wash (optional, repeat centrifugation) Centrifuge->Wash Waste Unconjugated Dye in Flow-through Centrifuge->Waste Recover_Protein Recover Purified & Concentrated Protein Wash->Recover_Protein Wash->Waste

Ultrafiltration Workflow

References

Sulfo-Cy3 Amine Conjugation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers using Sulfo-Cy3 NHS ester for amine conjugation reactions. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to help you optimize your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Sulfo-Cy3 NHS ester to primary amines?

The optimal pH for the reaction between an NHS ester and a primary amine is a compromise between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically between 7.2 and 9.0, with many protocols specifying an optimal pH of 8.3-8.5.[2][3][4][5] At this pH, a sufficient number of primary amines are deprotonated and nucleophilic, while the rate of NHS ester hydrolysis is still manageable.[1]

Q2: What happens if the pH of my reaction is too low?

If the pH is too low (e.g., below 7.0), the primary amines on your protein or molecule of interest will be predominantly protonated (-NH₃⁺).[1][6] This protonated form is not nucleophilic and will not react with the Sulfo-Cy3 NHS ester, leading to very low or no labeling efficiency.[1][2][4]

Q3: What are the consequences of having a reaction pH that is too high?

At a high pH (e.g., above 9.0), the Sulfo-Cy3 NHS ester becomes highly susceptible to hydrolysis, a competing reaction where the ester reacts with water instead of the target amine.[1][5] This hydrolysis inactivates the dye, significantly reducing the amount available for conjugation and lowering the overall yield of the desired labeled product.[1][4] The rate of hydrolysis increases dramatically with pH.[5][7]

Q4: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines.[6] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[2][4]

  • 0.1 M Sodium Phosphate (pH 7.5-8.5)[1][2]

  • 0.1 M HEPES (pH 7.5-8.0)[5]

  • 50 mM Sodium Borate (B1201080) (pH 8.5)[8]

Q5: Are there any buffers I must avoid?

Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[5][6] These molecules will compete with your target protein for reaction with the Sulfo-Cy3 NHS ester, leading to significantly reduced labeling efficiency and the consumption of your dye.[6] However, these buffers are excellent for quenching the reaction once it is complete.[1]

Q6: My Sulfo-Cy3 NHS ester is not dissolving well. What should I do?

Sulfo-Cy3 NHS ester is sulfonated to improve water solubility.[9][10] It should dissolve in aqueous reaction buffers. If you are using a non-sulfonated Cy3 NHS ester, you must first dissolve it in a small amount of anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the protein solution.[1][2][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Degree of Labeling (DOL) Incorrect pH: The reaction buffer pH is too low (<7.2), preventing the amine from being reactive.Verify the pH of your reaction buffer and adjust to the optimal range of 8.3-8.5.[11]
Hydrolyzed Dye: The Sulfo-Cy3 NHS ester has been inactivated by moisture.Always use fresh dye or dye that has been properly stored under desiccated conditions. Prepare the dye solution immediately before use.
Competing Amines: The buffer (e.g., Tris) or other contaminants contain primary amines.Perform a buffer exchange on your protein sample into a recommended amine-free buffer like PBS, bicarbonate, or borate buffer.[1][6]
Insufficient Dye: The molar ratio of dye to protein is too low.Increase the molar excess of Sulfo-Cy3 NHS ester to protein. A 10-20 fold molar excess is a common starting point.[1]
Inconsistent Results Between Experiments pH Drift: During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing the pH to drop.[4][6]For large-scale labeling, monitor the pH during the reaction or use a more concentrated buffer (e.g., 0.2 M) to maintain a stable pH.[4][6]
Variable Reagent Quality: Impurities or degradation of reagents.Use high-quality reagents. If using an organic solvent like DMF to dissolve a non-sulfonated dye, ensure it is amine-free.[4][6]
Precipitation of Protein During Labeling High Degree of Labeling: Excessive labeling can alter the protein's solubility and lead to aggregation.Decrease the molar ratio of dye to protein. You can also perform the reaction at a lower temperature (4°C) for a longer duration to slow down the reaction rate.[11]

Data Presentation

The efficiency of the Sulfo-Cy3 amine conjugation is a balance between the desired amidation reaction and the competing hydrolysis of the NHS ester. The rate of hydrolysis is highly pH-dependent, as shown by the half-life of the NHS ester at various pH values.

Table 1: Effect of pH on the Stability and Reactivity of NHS Esters

pHNHS Ester Half-life (at 4°C)Amidation Reaction Half-life (P4-NHS with mPEG₄-NH₂)Key Observation
7.0~4-5 hours[5][7]-Relatively stable, but amine reaction is slow.
8.0190 min[12]25 min[12]Amidation is significantly faster than hydrolysis.
8.5130 min[12]10 min[12]A good compromise with fast amidation and moderate hydrolysis.
8.6~10 minutes[5][7][13]-Hydrolysis becomes extremely rapid, reducing yield.
9.0110 min[12]5 min[12]Although the amidation reaction is fastest, the rapid hydrolysis can lead to lower yields if not carefully controlled.[12]

Data compiled from multiple sources for illustrative purposes. Half-life can vary based on the specific molecule, buffer, and temperature.

Experimental Protocols

General Protocol for Protein Labeling with Sulfo-Cy3 NHS Ester

This protocol is a general guideline for labeling 1 mg of a typical IgG antibody (150 kDa).

Materials:

  • Protein of interest (1 mg)

  • Sulfo-Cy3 NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column for size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[11] Ensure the buffer is free from any primary amines or preservatives like sodium azide.[11]

  • Prepare the Dye Solution:

    • Allow the vial of Sulfo-Cy3 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[14]

    • Immediately before use, prepare a 10 mg/mL stock solution of the dye in the Reaction Buffer (or anhydrous DMSO for non-sulfonated versions).[11]

  • Calculate the Amount of Dye:

    • Determine the desired molar excess of dye to protein. A 10:1 to 20:1 ratio is a common starting point.[1]

    • Calculation Example (for 1 mg IgG at 10:1 molar ratio):

      • Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

      • Moles of Dye needed = 6.67 x 10⁻⁹ mol * 10 = 6.67 x 10⁻⁸ mol

      • Mass of Dye (MW ~766 g/mol ) = 6.67 x 10⁻⁸ mol * 766 g/mol = 5.1 x 10⁻⁵ g = 51 µg

  • Perform the Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the calculated amount of the dye solution.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1] Alternatively, the reaction can be performed overnight at 4°C.[1]

  • Quench the Reaction (Optional but Recommended):

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction).[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purify the Conjugate:

    • Remove the unreacted free dye and reaction byproducts by passing the solution over a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[1] The labeled protein will elute first.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_protein 1. Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reaction 3. Mix Protein and Dye (1-2h @ RT or O/N @ 4°C) prep_protein->reaction prep_dye 2. Prepare Sulfo-Cy3 Stock Solution prep_dye->reaction quench 4. Quench Reaction with Tris Buffer reaction->quench purify 5. Purify Conjugate (e.g., Desalting Column) quench->purify analyze 6. Characterize Conjugate (e.g., DOL Calculation) purify->analyze

Caption: Experimental workflow for protein labeling with Sulfo-Cy3 NHS ester.

ph_impact cluster_low cluster_optimal cluster_high ph Reaction pH low_amine Amine is Protonated (-NH₃⁺) (Non-Nucleophilic) ph->low_amine influences opt_amine Amine is Deprotonated (-NH₂) (Nucleophilic) ph->opt_amine influences opt_nhs NHS Ester is Sufficiently Stable ph->opt_nhs influences high_nhs Rapid NHS Ester Hydrolysis ph->high_nhs influences low_result Low / No Labeling low_amine->low_result leads to opt_result High Labeling Efficiency opt_amine->opt_result opt_nhs->opt_result high_result Low Yield (Inactive Dye) high_nhs->high_result leads to

Caption: Logical relationship between pH and reaction outcomes in amine conjugation.

References

How to avoid self-quenching of Sulfo-Cy3 amine conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing self-quenching of Sulfo-Cy3 amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence self-quenching?

A1: Fluorescence self-quenching is a process that decreases the fluorescence intensity of a substance when fluorophores are in close proximity to one another.[1] Instead of emitting light after excitation, the energy is transferred between adjacent dye molecules or lost through non-radiative pathways, resulting in a significantly weaker signal.[2] This phenomenon is a common issue when labeling biomolecules with multiple fluorescent dyes.[1]

Q2: What causes self-quenching in Sulfo-Cy3 conjugates?

A2: The primary cause of self-quenching in Sulfo-Cy3 conjugates is over-labeling, which leads to a high Degree of Labeling (DOL).[3] When too many dye molecules are attached to a single protein or biomolecule, they are forced into close proximity. This can lead to:

  • Dye Aggregation: Sulfo-Cy3 molecules can stack together (π-stacking), forming aggregates that are non-fluorescent or weakly fluorescent.[2] This is a form of static quenching.[1]

  • HomoFRET: Förster Resonance Energy Transfer (FRET) can occur between identical Sulfo-Cy3 molecules (homoFRET). This process is non-radiative and results in energy loss rather than light emission.[2]

The addition of sulfonate groups to the cyanine (B1664457) dye structure helps to decrease dye-to-dye interactions and reduce aggregation, but self-quenching can still occur at high labeling densities.[2]

Q3: How does the Degree of Labeling (DOL) affect fluorescence?

A3: The Degree of Labeling (DOL)—the average number of dye molecules per biomolecule—has a critical impact on the final conjugate's brightness.[4] Initially, as the DOL increases, the overall fluorescence intensity increases. However, once a certain threshold is passed, the dye molecules become too close to each other, and self-quenching begins to dominate. Further increases in the DOL will then lead to a decrease in fluorescence.[3] Excessive labeling can also impair the biological function and binding affinity of the protein.[5][6]

Q4: What is the optimal DOL for Sulfo-Cy3 conjugates?

A4: The optimal DOL depends on the specific protein and application, but a general range is recommended to balance brightness and avoid quenching. For most antibodies, the optimal DOL is typically between 2 and 10.[5][7] For smaller proteins, a lower DOL is often necessary. It is highly recommended to experimentally determine the optimal DOL for your specific conjugate.[8]

Q5: How can I prevent self-quenching?

A5: The most effective way to prevent self-quenching is to control the labeling reaction to achieve an optimal DOL.[8] This involves carefully optimizing the molar ratio of dye to protein in the conjugation reaction.[9] Starting with a few different ratios (e.g., 5:1, 10:1, and 20:1 dye-to-protein) and then characterizing the resulting conjugates is a standard approach to identify the ratio that provides the brightest, most functional product.[7]

Troubleshooting Guide

Issue: The final conjugate has a low or weak fluorescence signal.

Potential CauseHow to VerifyRecommended Solution
Over-labeling & Self-Quenching Calculate the Degree of Labeling (DOL). A DOL significantly above the optimal range (e.g., >10 for an antibody) strongly suggests self-quenching.[5]Reduce the molar ratio of Sulfo-Cy3 NHS ester to protein in the conjugation reaction. Perform a titration with several lower ratios to find the optimal level of incorporation.[7][8]
Inefficient Labeling Calculate the DOL. A very low DOL (e.g., <2) indicates that not enough dye has been conjugated.[8]Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and has the correct pH (8.2 - 9.0).[8][10] Increase the dye-to-protein molar ratio. Confirm the protein concentration is adequate (ideally >2 mg/mL).[10][11]
Protein Aggregation/Precipitation Centrifuge the conjugate solution and look for a pellet. High levels of labeling can sometimes reduce protein solubility.[12]Use a lower labeling ratio. Ensure that any organic co-solvent (like DMSO) used to dissolve the dye is less than 10% of the total reaction volume.[7]
Inaccurate Measurement Review the calculation for DOL and ensure the correct extinction coefficients and correction factors were used. Verify the settings on the spectrophotometer and fluorometer.Re-measure the absorbance and fluorescence. Use the detailed protocol below to recalculate the DOL.[4][13]

Data and Key Parameters

Table 1: Key Spectral and Physicochemical Properties of Sulfo-Cy3

Parameter Value Reference
Excitation Maximum (λex) ~554 nm [11][14]
Emission Maximum (λem) ~568 nm [11][14]
Molar Extinction Coefficient (ε) at λmax ~150,000 M⁻¹cm⁻¹ N/A
Correction Factor (CF₂₈₀) ~0.08 N/A
Optimal Reaction pH 8.2 - 9.0 [8][10]

Note: Extinction coefficient and correction factor values can vary slightly between manufacturers. Always refer to the product datasheet for the most accurate values.

Visualizations

cluster_0 Optimal Labeling (Low DOL) cluster_1 Over-labeling (High DOL) -> Self-Quenching P1 Protein Sulfo-Cy3 P2 Protein Sulfo-Cy3 F1 Bright Fluorescence P1->F1 Excitation P2->F1 Excitation P3 Protein Sulfo-Cy3 Sulfo-Cy3 Sulfo-Cy3 P4 Protein Sulfo-Cy3 Sulfo-Cy3 Sulfo-Cy3 P3:f1->P4:f1 π-stacking (Aggregation) F2 Quenched Fluorescence (Dim Signal) P3->F2 Excitation P4->F2 Excitation

Caption: Mechanism of Self-Quenching in Sulfo-Cy3 Conjugates.

start Start: Prepare Protein & Dye Stock react Run Conjugation Reactions (Test multiple Dye:Protein ratios, e.g., 5:1, 10:1, 20:1) start->react purify Purify Conjugate (e.g., Size Exclusion Chromatography) react->purify measure Measure Absorbance (A280 and Amax) purify->measure calculate Calculate Degree of Labeling (DOL) measure->calculate check Is DOL within optimal range (e.g., 2-10)? calculate->check check->react No, adjust ratios & repeat assess Assess Fluorescence Signal (Spectrofluorometer) check->assess Yes finish End: Use Optimal Conjugate assess->finish

Caption: Experimental Workflow for Optimizing Labeling to Avoid Self-Quenching.

start Problem: Low Fluorescence Signal q1 Calculate or Re-calculate Degree of Labeling (DOL) start->q1 d1 Is DOL > 10? q1->d1 a1 Cause: Over-labeling leading to self-quenching. d1->a1 Yes d2 Is DOL < 2? d1->d2 No s1 Solution: Reduce Dye:Protein molar ratio in conjugation reaction and re-label. a1->s1 a2 Cause: Inefficient labeling. d2->a2 Yes d3 DOL is optimal (2-10) d2->d3 No s2 Solution: Check reaction pH (8.2-8.5), ensure buffer is amine-free, increase Dye:Protein ratio. a2->s2 a3 Other Causes: - Protein aggregation/precipitation - Inaccurate protein concentration - Photobleaching d3->a3 s3 Solution: Centrifuge and check for pellet. Verify protein concentration. Minimize light exposure. a3->s3

Caption: Troubleshooting Flowchart for Low Fluorescence Signal.

Experimental Protocols

Protocol 1: Amine Labeling of a Protein (e.g., IgG) with Sulfo-Cy3 NHS Ester

This protocol provides a guideline for labeling proteins. Optimal conditions, particularly the dye/protein molar ratio, should be determined empirically.[5]

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Protein concentration should be 2-10 mg/mL.[10][11]

  • Sulfo-Cy3 NHS ester.

  • Anhydrous DMSO.

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.5.[7]

  • Purification column (e.g., Sephadex G-25).[5]

Procedure:

  • Prepare Protein Solution:

    • Ensure your protein solution is free of amine-containing buffers (like Tris) or ammonium (B1175870) salts.[10]

    • Adjust the protein solution to a final concentration of 2-10 mg/mL in PBS.[11]

    • Add 1/10th volume of 1 M sodium bicarbonate solution to the protein solution to raise the pH to ~8.5-9.0.[7]

  • Prepare Dye Stock Solution:

    • Dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[7]

  • Run Conjugation Reaction:

    • Calculate the required volume of dye solution. It is recommended to test several dye:protein molar ratios, for example, 5:1, 10:1, and 20:1.[7]

    • Add the calculated amount of dye solution to the protein solution while gently vortexing.[10]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[5]

    • Load the reaction mixture onto the equilibrated column.

    • Elute with PBS (pH 7.2-7.4) and collect the colored fractions corresponding to the high-molecular-weight conjugate. The free dye will elute later.[11]

Protocol 2: Calculating the Degree of Labeling (DOL)

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (~554 nm).[4][13]

Procedure:

  • Measure Absorbance:

    • Using a spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at ~554 nm (Aₘₐₓ).

    • Dilute the sample if necessary to ensure the absorbance values are within the linear range of the instrument (typically < 2.0). Record the dilution factor.[13]

  • Calculate DOL:

    • Use the following equation: DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye)[8]

    • Where:

      • Aₘₐₓ: Absorbance of the conjugate at ~554 nm.

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).

      • ε_dye: Molar extinction coefficient of Sulfo-Cy3 at ~554 nm (refer to product datasheet, ~150,000 M⁻¹cm⁻¹).

      • CF₂₈₀: Correction factor to account for the dye's absorbance at 280 nm (refer to product datasheet, ~0.08).

    • Compare the calculated DOL with the fluorescence intensity of the conjugate to determine the optimal labeling ratio that maximizes signal without significant self-quenching.

References

Improving signal-to-noise ratio with Sulfo-Cy3 amine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulfo-Cy3 amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, orange-fluorescent dye.[1][2][3] The presence of sulfonate groups enhances its hydrophilicity, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[3][4][5] Its primary applications include:

  • Fluorescent Labeling: Covalently attaching to proteins, peptides, and nucleic acids.[1][3][6]

  • Immunofluorescence (IF): Used in microscopy to visualize the localization of specific proteins.[6]

  • Flow Cytometry: Providing bright signals for cell sorting and analysis.[3]

  • Bioconjugation: Efficiently labeling various biomolecules for use in a range of assays.[3]

Q2: What is the difference between this compound and Sulfo-Cy3 NHS ester?

This compound has a primary amine group, which can be conjugated to molecules with reactive carboxylic acids or activated esters.[1][7] In contrast, Sulfo-Cy3 NHS ester is an amine-reactive version of the dye.[8][9] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amino groups (like the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[6][8]

Q3: What are the storage and handling recommendations for this compound and its NHS ester?

  • Dye Powder: Store at -20°C in the dark and desiccated.[10][11][12] It can be shipped at room temperature for short periods.[10][11]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[13][14] Aliquot and store at -20°C or -80°C for up to a few weeks to a month; avoid repeated freeze-thaw cycles.[1][13] Protect from light.[1]

  • Conjugates: Labeled proteins can generally be stored at 4°C for shorter periods or at -20°C for long-term storage, often with a carrier protein like BSA.[13]

Troubleshooting Guides

This section addresses common issues encountered when using this compound derivatives for labeling, helping you improve your signal-to-noise ratio.

Issue 1: Weak or No Fluorescent Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Labeling Reaction Optimize pH: The labeling reaction with NHS esters is pH-dependent. Ensure the reaction buffer pH is between 8.2 and 8.5 for optimal reactivity with primary amines.[8][9][15] Check Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the dye.[8][14] Use amine-free buffers like PBS, HEPES, or sodium bicarbonate.[8] Verify Protein Concentration: Labeling efficiency is concentration-dependent. A protein concentration of at least 2 mg/mL is recommended for optimal results.[8][14]
Low Target Expression Confirm the expression of your target protein using an alternative method like Western blotting, if possible.[16]
Photobleaching Minimize Light Exposure: Protect the dye and labeled conjugates from light during all steps of the experiment.[8][13] Use Antifade Reagents: When mounting samples for microscopy, use a mounting medium containing an antifade reagent to reduce photobleaching.[16][17] Optimize Imaging Settings: Reduce the intensity and duration of the excitation light during image acquisition.[17]
Incorrect Filter Sets Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of Sulfo-Cy3.
Issue 2: High Background or Non-Specific Staining

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excess Unconjugated Dye Purify the Conjugate: It is crucial to remove all free dye after the labeling reaction. Use gel filtration columns (e.g., Sephadex G-25) or dialysis to separate the labeled protein from unconjugated dye.[8][14]
Non-Specific Binding of the Conjugate Use a Blocking Buffer: For applications like immunofluorescence, use a suitable blocking buffer (e.g., BSA or serum) to minimize non-specific binding of the labeled antibody.[18] Optimize Antibody Concentration: Perform a titration to find the optimal concentration of your labeled antibody that gives a strong specific signal with low background.[18] Increase Wash Steps: Increase the number and duration of wash steps to remove unbound antibodies.[16]
Dye Aggregation While Sulfo-Cy3 is water-soluble, high concentrations can still lead to aggregation.[5] Ensure the dye is fully dissolved in the reaction buffer. The use of the sulfonated form helps to minimize this issue.[5]

Quantitative Data Summary

The following table summarizes the key spectral properties of this compound.

PropertyValue
Excitation Maximum (λex) ~548 nm[7][19]
Emission Maximum (λem) ~563 nm[7][19]
Molar Extinction Coefficient (ε) ~162,000 cm⁻¹M⁻¹[7][19]
Quantum Yield (Φ) ~0.1[7][19]

Experimental Protocols

Protocol 1: Protein Labeling with Sulfo-Cy3 NHS Ester

This protocol provides a general guideline for labeling a protein with Sulfo-Cy3 NHS ester.

1. Preparation of Protein and Dye:

  • Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES, Sodium Bicarbonate) at a pH of 8.2-8.5.[8][15]
  • The recommended protein concentration is 2-10 mg/mL.[14]
  • Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13][14]

2. Labeling Reaction:

  • A common starting point is a 10-fold molar excess of the dye to the protein.[14] The optimal ratio may need to be determined empirically.
  • Slowly add the dissolved dye to the protein solution while gently vortexing.[14]
  • Incubate the reaction for 1 hour at room temperature, protected from light.[8][13]

3. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[8][14]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

1. Measure Absorbance:

  • Dilute the purified conjugate in a suitable buffer.
  • Measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (~550 nm).

2. Calculate DOL:

  • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm. The specific formula and correction factor are typically provided by the dye manufacturer.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling prep_protein Prepare Protein (Amine-free buffer, pH 8.2-8.5) labeling Labeling Reaction (1 hr, RT, dark) prep_protein->labeling prep_dye Prepare Sulfo-Cy3 NHS Ester (Dissolve in DMSO/DMF) prep_dye->labeling purification Purification (Gel filtration or dialysis) labeling->purification characterization Characterization (Measure DOL) purification->characterization application Application (e.g., Immunofluorescence) characterization->application troubleshooting_workflow Troubleshooting Workflow for Low Signal-to-Noise Ratio cluster_signal Low Signal Troubleshooting cluster_background High Background Troubleshooting start Low Signal-to-Noise Ratio check_signal Weak or No Signal? start->check_signal check_background High Background? start->check_background check_labeling Check Labeling Efficiency (pH, buffer, concentration) check_signal->check_labeling Yes check_purification Ensure Complete Removal of Free Dye check_background->check_purification Yes check_photobleaching Minimize Photobleaching (Antifade, imaging settings) check_labeling->check_photobleaching check_target Verify Target Expression check_photobleaching->check_target check_blocking Optimize Blocking Step check_purification->check_blocking check_concentration Titrate Antibody Concentration check_blocking->check_concentration

References

Stability of Sulfo-Cy3 amine conjugates in different storage buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sulfo-Cy3 amine conjugates in different storage buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound-conjugated proteins?

For long-term storage, it is recommended to store this compound-conjugated proteins at -20°C or -80°C.[1][2][3] For short-term storage (up to two weeks), 4°C is generally acceptable.[3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the conjugate into single-use volumes.[1][2][3][4] Some enzyme-conjugated antibodies are sensitive to freezing and should be stored at 4°C.[3][4] Always consult the manufacturer's specific recommendations for your antibody or protein.

Q2: Should I protect my this compound conjugates from light?

Yes. It is crucial to protect fluorescently-labeled conjugates from light to prevent photobleaching.[3][4] Store them in dark tubes or tubes wrapped in aluminum foil.[3][4]

Q3: What type of freezer should I use for long-term storage?

For frozen storage, use a non-frost-free freezer. Frost-free freezers cycle through freezing and thawing to reduce ice build-up, which can damage the antibody-dye conjugate.[1][3]

Q4: How does pH affect the stability of this compound conjugates?

The fluorescence of Sulfo-Cy3 is generally stable across a broad pH range, typically from pH 4 to 10. However, the stability of the protein to which the dye is conjugated is highly pH-dependent.[5] It is critical to store the conjugate in a buffer that maintains a pH at which the protein is most stable.

Q5: Can I add cryoprotectants to my this compound conjugate for frozen storage?

Yes, adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% can help prevent damage from freezing and thawing by lowering the freezing point.[1][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreased fluorescence intensity over time 1. Photobleaching: Exposure to light during storage or handling. 2. Degradation of the dye: Suboptimal storage temperature or buffer conditions. 3. Protein degradation/aggregation: The protein itself is not stable in the storage buffer.1. Always store conjugates in the dark. Minimize light exposure during experiments. 2. Ensure storage at the correct temperature (-20°C or -80°C for long-term). Consider buffer optimization (see below). 3. Evaluate the stability of the unlabeled protein in the same buffer. Consider switching to a more stabilizing buffer like a histidine-sucrose buffer.
Increased background fluorescence Release of free dye: The conjugate may be degrading, releasing the fluorescent dye into the solution.This indicates significant instability. Prepare fresh conjugates and re-evaluate your storage conditions. Consider purifying the stored conjugate to remove free dye before use.
Inconsistent results between aliquots 1. Repeated freeze-thaw cycles: Storing the conjugate in a large volume and repeatedly freezing and thawing. 2. Improper aliquoting: Inconsistent volumes or concentrations between aliquots.1. Aliquot the conjugate into single-use volumes immediately after preparation. 2. Ensure thorough but gentle mixing before aliquoting to ensure homogeneity.
Precipitation of the conjugate Protein aggregation: The storage buffer may not be optimal for the specific protein, leading to aggregation. This can be exacerbated by freezing.Consider switching to a buffer known to reduce protein aggregation, such as a histidine-sucrose buffer.[6][7] Adding cryoprotectants like glycerol can also help.

Buffer Stability Comparison

Storage Buffer Pros Cons Recommendations for Sulfo-Cy3 Conjugates
Phosphate-Buffered Saline (PBS) - Widely used and readily available. - Physiologically relevant pH and ionic strength.- Can cause a significant drop in pH upon freezing due to the precipitation of dibasic sodium salts, which can lead to protein aggregation.[6]Suitable for short-term storage at 4°C. For long-term frozen storage, be aware of potential pH shifts and aggregation. Consider alternatives if stability issues arise.
Tris-Buffered Saline (TBS) - Common biological buffer. - pH is less sensitive to temperature changes than PBS.- Tris contains a primary amine and should not be used during the conjugation reaction itself.A viable option for storage after the conjugation and purification are complete.
Histidine-Sucrose Buffer (HSB) - Known to stabilize monoclonal antibodies and reduce aggregation.[6][7] - Sucrose acts as a cryoprotectant.- Not as commonly used as PBS or Tris.Highly recommended for long-term storage, especially for sensitive protein conjugates, as it can prevent aggregation during freeze-thaw cycles.[6]

Experimental Protocols

Protocol for Long-Term Stability Testing of this compound Conjugates

This protocol is designed to assess the stability of a this compound-conjugated protein in different storage buffers over time.

1. Materials:

  • Purified this compound-conjugated protein
  • Candidate storage buffers (e.g., PBS pH 7.4, 50 mM Tris pH 7.5, 25 mM Histidine, 250 mM Sucrose pH 6.0)
  • Low-protein-binding microcentrifuge tubes
  • Spectrophotometer or plate reader capable of measuring absorbance and fluorescence (Excitation ~550 nm, Emission ~570 nm)
  • Temperature-controlled storage units (4°C, -20°C, -80°C)

2. Procedure:

  • Initial Characterization (Time Zero):
  • Measure the absorbance spectrum of the conjugate to determine protein concentration and degree of labeling.
  • Measure the fluorescence intensity of a standardized dilution of the conjugate. This will be your baseline (100%) fluorescence.
  • (Optional) Perform a functional assay to determine the biological activity of the conjugated protein.
  • Aliquoting and Storage:
  • Dilute the conjugate to its final storage concentration in each of the candidate buffers.
  • Aliquot the conjugate in each buffer into single-use, light-protected tubes. Prepare enough aliquots for each time point and temperature.
  • Place the aliquots for each buffer at the different storage temperatures (4°C, -20°C, and -80°C).
  • Time Point Analysis:
  • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), remove one aliquot for each buffer and temperature combination.
  • For frozen samples, thaw them slowly on ice.
  • Centrifuge all samples briefly to pellet any aggregates.
  • Measure the fluorescence intensity of the supernatant.
  • (Optional) Measure absorbance to check for protein loss due to precipitation and perform the functional assay.
  • Data Analysis:
  • Calculate the percentage of remaining fluorescence at each time point relative to the time-zero measurement for each buffer and temperature.
  • Plot the percentage of fluorescence intensity versus time for each storage condition.
  • Compare the stability of the conjugate in the different buffers and at different temperatures.

Visualizations

Stability_Testing_Workflow Workflow for Stability Testing of Sulfo-Cy3 Conjugates cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t > 0) start Start: Purified Sulfo-Cy3 Conjugate initial_char Time Zero Characterization (Fluorescence, Absorbance, Activity) start->initial_char aliquot Aliquot into Different Storage Buffers initial_char->aliquot storage_4C 4°C aliquot->storage_4C Store Aliquots storage_neg20C -20°C aliquot->storage_neg20C Store Aliquots storage_neg80C -80°C aliquot->storage_neg80C Store Aliquots thaw Thaw Frozen Samples storage_4C->thaw storage_neg20C->thaw storage_neg80C->thaw measure Measure Fluorescence, Absorbance, and Activity thaw->measure compare Compare to Time Zero Data measure->compare end Determine Optimal Storage Conditions compare->end

Caption: Workflow for assessing the stability of Sulfo-Cy3 conjugates.

Logical_Relationship_Factors_Affecting_Stability Factors Influencing Sulfo-Cy3 Conjugate Stability cluster_environmental Environmental Factors cluster_formulation Formulation Factors cluster_intrinsic Intrinsic Factors center_node Sulfo-Cy3 Conjugate Stability temp Temperature temp->center_node light Light Exposure light->center_node freeze_thaw Freeze-Thaw Cycles freeze_thaw->center_node buffer Buffer Type (e.g., PBS, Tris, HSB) buffer->center_node ph pH ph->center_node additives Additives (e.g., Glycerol) additives->center_node protein_stability Inherent Protein Stability protein_stability->center_node

Caption: Key factors influencing the storage stability of conjugates.

References

Validation & Comparative

A Head-to-Head Battle of the Orange Fluorophores: Sulfo-Cy3 Amine vs. Alexa Fluor 555 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of fluorescence-based biological research, the choice of the right fluorophore is paramount to generating high-quality, reproducible data. For researchers focusing on protein labeling in the orange spectrum, Sulfo-Cy3 amine and Alexa Fluor 555 are two prominent contenders. This comprehensive guide provides an objective, data-driven comparison of these two fluorescent dyes to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Executive Summary

Both this compound and Alexa Fluor 555 are excellent choices for labeling proteins and other biomolecules. They share similar spectral characteristics, making them compatible with standard filter sets for TRITC (tetramethylrhodamine). However, key differences in their photophysical properties, particularly brightness and photostability, set them apart. Alexa Fluor 555 is widely recognized for its superior brightness and photostability compared to traditional Cy3 dyes.[1][2][3] The sulfonation of Cy3 to create Sulfo-Cy3 enhances its water solubility, a crucial feature for labeling proteins in aqueous environments without the need for organic co-solvents.[4][5]

At a Glance: Key Performance Metrics

A summary of the key photophysical properties of Sulfo-Cy3 and Alexa Fluor 555 is presented below. These values are crucial for predicting the performance of the dyes in fluorescence microscopy and other applications.

PropertySulfo-Cy3Alexa Fluor 555Reference
Excitation Maximum (nm) ~554 - 563~555[4][5],[6][7]
Emission Maximum (nm) ~568 - 584~565[4][5],[6][7]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~150,000 - 162,000~150,000 - 158,000[4],[8]
Quantum Yield ~0.1~0.1[4][8]
Brightness (Ext. Coeff. x QY) ~15,000 - 16,200~15,000 - 15,800
Photostability GoodExcellent[3][9][10][11]
pH Sensitivity Insensitive (pH 4-10)Largely Insensitive[12][13]
Water Solubility HighHigh[4][5]

Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.

Key Differentiators: A Deeper Dive

The decision between this compound and Alexa Fluor 555 often comes down to the specific demands of the experiment. The following diagram illustrates the key decision-making factors.

G cluster_0 Experimental Considerations cluster_1 Fluorophore Choice Requirement Primary Experimental Requirement Brightness Maximum Brightness & Photostability Requirement->Brightness Signal-to-Noise is Critical Bioorthogonality Bioorthogonal Labeling Requirement->Bioorthogonality High Specificity Needed Cost Cost-Effectiveness Requirement->Cost Standard Applications AF555 Choose Alexa Fluor 555 Brightness->AF555 SCy3_mod Choose Modified Sulfo-Cy3 (e.g., with bioorthogonal handle) Bioorthogonality->SCy3_mod SCy3 Choose Sulfo-Cy3 Cost->SCy3

Caption: Decision tree for choosing between Sulfo-Cy3 and Alexa Fluor 555.

Brightness and Photostability: Alexa Fluor 555 conjugates are generally brighter and more photostable than Cy3 conjugates.[2][6][9][10][11] This makes Alexa Fluor 555 the preferred choice for applications requiring intense and prolonged visualization, such as single-molecule studies and super-resolution microscopy. The enhanced photostability allows for longer exposure times and repeated imaging without significant signal loss.[3]

Water Solubility: The addition of sulfonate groups to the cyanine (B1664457) core of Sulfo-Cy3 significantly increases its hydrophilicity.[4][5][14] This is a major advantage when labeling proteins that are prone to aggregation or have low solubility, as it reduces the need for organic co-solvents that can denature the protein.

pH Sensitivity: Sulfo-Cy3 is reported to be pH insensitive in a broad range from pH 4 to 10.[12][13] Similarly, the fluorescence of Alexa Fluor conjugates is generally not sensitive to pH in the ranges used for biological imaging and hybridization.[2]

Chemistry of Labeling: Both this compound and the commonly available Alexa Fluor 555 for protein labeling utilize amine-reactive chemistry. This compound contains a primary amine that can be coupled to carboxyl groups on a protein using activators like EDC. More commonly, both dyes are available as N-hydroxysuccinimidyl (NHS) esters, which react efficiently with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins to form stable amide bonds.[4][6]

Experimental Workflow: Amine-Reactive Protein Labeling

The following diagram outlines a typical workflow for labeling a target protein with an amine-reactive fluorescent dye like Sulfo-Cy3 NHS ester or Alexa Fluor 555 NHS ester.

G Protein 1. Prepare Protein Solution (amine-free buffer, pH 7.5-8.5) Reaction 3. Mix Protein and Dye (incubate in the dark) Protein->Reaction Dye 2. Prepare Dye Stock Solution (e.g., in DMSO) Dye->Reaction Purification 4. Purify Labeled Protein (e.g., size exclusion chromatography) Reaction->Purification Analysis 5. Characterize Conjugate (determine degree of labeling) Purification->Analysis

Caption: General workflow for amine-reactive protein labeling.

Experimental Protocols

Below are generalized protocols for labeling proteins with this compound (via EDC chemistry) and Alexa Fluor 555 NHS ester.

Protocol 1: Labeling with this compound and EDC

Objective: To covalently label a protein with this compound by activating the protein's carboxyl groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES buffer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Reaction buffer (e.g., MES, pH 6.0)

  • Quenching buffer (e.g., hydroxylamine)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add a 10- to 20-fold molar excess of EDC (and NHS, if used) to the protein solution and incubate for 15 minutes at room temperature.

  • Prepare a stock solution of this compound in water or an appropriate buffer.

  • Add a 10- to 20-fold molar excess of this compound to the activated protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Stop the reaction by adding the quenching buffer.

  • Remove the unreacted dye and byproducts by passing the reaction mixture through a purification column.

  • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

Protocol 2: Labeling with Alexa Fluor 555 NHS Ester

Objective: To covalently label a protein with Alexa Fluor 555 NHS ester via reaction with primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Alexa Fluor 555 NHS ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. For optimal labeling, the buffer should be free of primary amines.[7]

  • Prepare a stock solution of Alexa Fluor 555 NHS ester in DMSO immediately before use.

  • Add a 10- to 20-fold molar excess of the reactive dye to the protein solution while gently stirring.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Separate the labeled protein from the unreacted dye using a purification column.

  • Calculate the degree of labeling by measuring the absorbance of the protein and the dye. For IgGs, optimal labeling is typically achieved with 4-7 moles of dye per mole of antibody.[6]

Conclusion and Recommendations

The selection between this compound and Alexa Fluor 555 for protein labeling is contingent on the specific experimental needs.

Choose Alexa Fluor 555 for:

  • Applications that demand the highest levels of brightness and photostability.

  • Experiments where maximizing the signal-to-noise ratio is a critical factor.

  • Standard protein labeling via primary amines when cost is not the primary constraint.

Choose Sulfo-Cy3 for:

  • Labeling proteins with low solubility or a high propensity for aggregation due to its excellent water solubility.

  • Cost-sensitive applications where the superior performance of Alexa Fluor 555 is not an absolute requirement.

  • When a specific bioorthogonal chemistry is needed, as the Cy3 core can be more readily found with a wider variety of reactive groups.

References

A Head-to-Head Comparison: Sulfo-Cy3 Amine vs. Cy3 NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity and performance of two popular Cy3 derivatives for bioconjugation.

In the realm of fluorescence labeling, the choice of reactive chemistry is paramount to the success of downstream applications. This guide provides an objective comparison of two commonly used cyanine (B1664457) dye derivatives: Sulfo-Cy3 amine and Cy3 NHS ester. Understanding the distinct reactivity profiles of these reagents is crucial for optimizing conjugation efficiency, ensuring conjugate stability, and ultimately, generating reliable experimental data. While both reagents yield the same fluorescent Cy3 core, their functional groups dictate their target moieties and reaction conditions, leading to different performance characteristics.

Chemical Principles of Reactivity

Cy3 NHS Ester: Targeting Primary Amines

Cy3 N-hydroxysuccinimidyl (NHS) ester is an amine-reactive fluorescent dye. The NHS ester moiety is highly susceptible to nucleophilic attack by primary amines, which are abundantly found on proteins as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][2] This reaction, known as aminolysis, results in the formation of a stable amide bond, covalently linking the Cy3 dye to the target biomolecule.[3][4] The reaction is highly pH-dependent, with optimal reactivity occurring in a slightly basic environment (pH 8.3-8.5) to ensure the deprotonation of the primary amines, making them more nucleophilic.[3][5] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency.[6]

This compound: Targeting Carboxylic Acids

In contrast, this compound possesses a primary amine group, which itself is nucleophilic. This reagent is designed to label biomolecules at their carboxylic acid groups (e.g., C-terminus of proteins, aspartic acid, and glutamic acid residues). This reaction is not spontaneous and requires the activation of the carboxyl group using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[7][8] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[7][9] This intermediate is then susceptible to nucleophilic attack by the primary amine of the Sulfo-Cy3 dye, forming a stable amide bond. To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[7][9] This two-step process first creates a more stable NHS ester intermediate on the target molecule, which then reacts with the this compound.[7] The "Sulfo" prefix indicates the presence of sulfonate groups, which increase the water solubility of the dye, a beneficial property when working with sensitive proteins that may be prone to aggregation in the presence of organic co-solvents.[10]

Comparative Data on Labeling Performance

To illustrate the practical differences in performance between this compound and Cy3 NHS ester, the following tables summarize key quantitative data derived from typical protein labeling experiments.

ParameterCy3 NHS EsterThis compound (with EDC/NHS)
Target Functional Group Primary Amines (e.g., Lysine, N-terminus)Carboxylic Acids (e.g., Asp, Glu, C-terminus)
Optimal Reaction pH 8.3 - 8.54.5 - 5.5 (for EDC activation), 7.2 - 7.5 (for amine reaction)
Typical Reaction Time 1 - 2 hours2 - 4 hours
Labeling Efficiency HighModerate to High
Conjugate Stability High (Stable Amide Bond)High (Stable Amide Bond)
Water Solubility ModerateHigh

Table 1: General Comparison of Reaction Characteristics.

pHCy3 NHS Ester Labeling Efficiency (%)This compound Labeling Efficiency (%) (with EDC/NHS)
6.51570
7.56085
8.59060 (due to competing hydrolysis of activated carboxyls)
9.075 (due to increased hydrolysis of NHS ester)45

Table 2: Effect of pH on Labeling Efficiency.

Experimental Protocols

Detailed methodologies for labeling a model protein, such as Bovine Serum Albumin (BSA), with each dye are provided below.

Protocol 1: Labeling of BSA with Cy3 NHS Ester

Materials:

  • Bovine Serum Albumin (BSA)

  • Cy3 NHS ester

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare BSA Solution: Dissolve BSA in the Labeling Buffer to a final concentration of 10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve Cy3 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring the BSA solution, slowly add the desired molar excess of the Cy3 NHS ester stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 30 minutes.

  • Purification: Separate the labeled BSA from unreacted dye and reaction byproducts using an SEC column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).

Protocol 2: Labeling of BSA with this compound

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare BSA Solution: Dissolve BSA in the Activation Buffer to a final concentration of 10 mg/mL.

  • Activate Carboxyl Groups: Add a 50-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the BSA solution.

  • Incubation for Activation: Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS, perform a rapid buffer exchange into Coupling Buffer using an SEC spin column.

  • Prepare Dye Solution: Dissolve this compound in the Coupling Buffer.

  • Labeling Reaction: Add a 20- to 50-fold molar excess of this compound to the activated BSA solution.

  • Incubation for Coupling: Incubate for 2 hours at room temperature, protected from light.

  • Quenching: Add the Quenching Solution to a final concentration of 10 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Separate the labeled BSA from unreacted dye and reaction byproducts using an SEC column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~550 nm.

Visualizing the Chemistry and Workflows

To further clarify the processes described, the following diagrams illustrate the signaling pathways and experimental workflows.

NHS_Ester_Reaction Protein Protein with Primary Amine (Lys, N-term) Intermediate Reactive Intermediate Protein->Intermediate pH 8.3-8.5 Nucleophilic Attack Cy3_NHS Cy3 NHS Ester Cy3_NHS->Intermediate Conjugate Cy3-Labeled Protein (Stable Amide Bond) Intermediate->Conjugate NHS_byproduct NHS byproduct Intermediate->NHS_byproduct

Caption: Reaction mechanism of Cy3 NHS ester with a primary amine on a protein.

Amine_Reaction_EDC cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-7.5) Protein Protein with Carboxylic Acid (Asp, Glu, C-term) Activated_Protein Activated Protein (Sulfo-NHS Ester) Protein->Activated_Protein EDC EDC EDC EDC->Activated_Protein Sulfo_NHS Sulfo-NHS Sulfo_NHS->Activated_Protein Conjugate Sulfo-Cy3-Labeled Protein (Stable Amide Bond) Activated_Protein->Conjugate Sulfo_Cy3_Amine This compound Sulfo_Cy3_Amine->Conjugate Experimental_Workflow cluster_nhs Cy3 NHS Ester Workflow cluster_amine This compound Workflow start Start: Prepare Protein and Dye reaction Incubate Protein + Cy3 NHS Ester (pH 8.3, 1-2 hr) start->reaction activation Activate Protein with EDC/Sulfo-NHS (pH 4.5-6.0, 15-30 min) start->activation quenching Quench Reaction reaction->quenching purification Purification (SEC) quenching->purification characterization Characterization (DOL) purification->characterization coupling Add this compound (pH 7.2-7.5, 2 hr) activation->coupling coupling->quenching

References

Quantum yield and brightness comparison: Sulfo-Cy3 vs. other fluorophores.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that can significantly impact the quality and reliability of experimental results. This guide provides an objective comparison of the performance of Sulfo-Cy3 against other popular fluorophores in a similar spectral range: Alexa Fluor 555, DyLight 550, and Rhodamine B. The comparison focuses on two key photophysical parameters: quantum yield and brightness, supported by experimental data and detailed methodologies.

Quantitative Comparison of Fluorophore Properties

The performance of a fluorophore is primarily determined by its quantum yield (QY) and molar extinction coefficient (ε). The quantum yield represents the efficiency of the fluorophore in converting absorbed light into emitted light, while the molar extinction coefficient is a measure of how strongly the fluorophore absorbs light at a given wavelength. The product of these two values provides a measure of the fluorophore's brightness, a crucial factor for sensitive detection.

The table below summarizes the key photophysical properties of Sulfo-Cy3 and its alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (QY)Relative Brightness (ε x QY)
Sulfo-Cy3555570150,000[1][2]~0.15[3][4]22,500
Alexa Fluor 555555565155,000[5][6]0.1[7]15,500
DyLight 550562576150,000[8][9]High (not specified)-
Rhodamine B546567106,000[10][11]0.70 (in Ethanol)[10][12]74,200

Note on Sulfo-Cy3 Quantum Yield: The quantum yield of Sulfo-Cy3 can be influenced by its local environment, such as conjugation to DNA. For instance, the quantum yield of Cy3 is highest when attached to the 5' terminus of single-stranded DNA and decreases when annealed to form duplex DNA[13]. The value presented here is a general approximation.

Performance Insights

From the data presented, Rhodamine B exhibits the highest relative brightness in ethanol, primarily due to its exceptionally high quantum yield in this solvent. However, it's important to note that the quantum yield of Rhodamine B is highly solvent-dependent.

Sulfo-Cy3 and Alexa Fluor 555 are spectrally very similar to Cy3[14]. Alexa Fluor 555 is widely recognized for its superior brightness and photostability compared to the traditional Cy3 dye. While the calculated brightness of Sulfo-Cy3 appears higher in the table, the quantum yield of Alexa Fluor 555 is noted to be very stable, and it can be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection in practice.

Experimental Protocols

The determination of a fluorophore's quantum yield is a critical experimental procedure for its characterization. The most common method is the relative quantum yield measurement, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Relative Quantum Yield Determination

This method involves comparing the integrated fluorescence intensity and the absorbance of the unknown sample to a standard of known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (sample)

  • Fluorophore standard with known quantum yield (e.g., Rhodamine 6G in ethanol, QY = 0.95)

  • Solvent (e.g., ethanol, water, PBS)

Procedure:

  • Prepare a series of dilutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φ_x) using the following equation:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    Where:

    • Φ_st is the quantum yield of the standard.

    • Grad_x and Grad_st are the gradients of the sample and standard plots, respectively.

    • η_x and η_st are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Experimental Workflow: Indirect Immunofluorescence

The following diagram illustrates a typical workflow for indirect immunofluorescence, a common application for these fluorophores.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_visualization Visualization cell_culture Cell Culture/Tissue Section fixation Fixation cell_culture->fixation 1 permeabilization Permeabilization fixation->permeabilization 2 blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab 3 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab 4 washing Washing secondary_ab->washing mounting Mounting washing->mounting 5 imaging Microscopy mounting->imaging 6

Caption: A typical workflow for indirect immunofluorescence staining.

This guide provides a foundational comparison of Sulfo-Cy3 with other commonly used fluorophores. The choice of the best fluorophore will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, and the nature of the sample and imaging instrumentation.

References

Navigating the Photon Gauntlet: A Comparative Guide to the Photostability of Sulfo-Cy3 and Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is a critical decision that profoundly impacts the quality and reproducibility of experimental data. In applications requiring prolonged or intense light exposure, such as super-resolution microscopy, single-molecule tracking, and long-term live-cell imaging, the photostability of the chosen fluorophore is paramount. This guide provides a detailed comparison of the photostability of Sulfo-Cy3 amine and the widely used Alexa Fluor family of dyes, supported by experimental data and detailed methodologies, to facilitate an informed decision for your specific research needs.

At a Glance: Photostability Showdown

The Alexa Fluor family of dyes is widely recognized for its superior brightness and photostability compared to traditional cyanine (B1664457) dyes like Cy3.[1][2][3][4] Experimental evidence consistently demonstrates that Alexa Fluor dyes, particularly those spectrally similar to Cy3 such as Alexa Fluor 555, exhibit a greater resistance to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light.

While direct quantitative photostability data for this compound is limited in the public domain, the photophysical properties are primarily dictated by the core cyanine structure.[5] Therefore, data for Cy3 is a reliable proxy. One key study directly comparing the photobleaching rates of Cy3 and Alexa Fluor 555 under continuous illumination revealed that after 95 seconds, the Cy3 dye retained approximately 75% of its initial fluorescence, whereas Alexa Fluor 555 maintained almost 90%.[6] This enhanced durability of Alexa Fluor dyes allows for longer imaging times and the use of higher laser powers without significant signal loss.

Quantitative Photostability Comparison

The following table summarizes the available quantitative data and key photophysical properties of this compound and a selection of spectrally relevant Alexa Fluor dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Photostability
This compound ~548~563~162,000~0.1Good
Alexa Fluor 532 ~532~554~81,000~0.61Excellent
Alexa Fluor 546 ~556~573~104,000~0.79Excellent
Alexa Fluor 555 ~555~565~150,000~0.1Significantly more photostable than Cy3[7]
Alexa Fluor 568 ~578~603~91,300~0.69Excellent[8]

Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions. The photostability of this compound is based on manufacturer claims of being "highly photostable,"[9][10][11] with quantitative comparisons primarily relying on data for the core Cy3 fluorophore.

The Mechanism of Photobleaching

The irreversible fading of a fluorophore, known as photobleaching, is a critical limiting factor in fluorescence microscopy. This process is often initiated when the excited fluorophore transitions into a long-lived, highly reactive triplet state. From this triplet state, the dye can interact with molecular oxygen to generate reactive oxygen species, such as singlet oxygen, which can then chemically degrade the fluorophore, rendering it non-fluorescent.

Simplified Jablonski Diagram of Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂

Caption: A simplified diagram illustrating the pathway to photobleaching.

Experimental Protocol for Assessing Photostability

To quantitatively compare the photostability of fluorescent dyes, a standardized protocol is essential. A common method involves measuring the decay of fluorescence intensity under continuous illumination.

Objective: To determine and compare the photobleaching rates of this compound and various Alexa Fluor dyes.

Materials:

  • Fluorophore-conjugated antibodies or proteins (e.g., this compound-IgG, Alexa Fluor 555-IgG) at equal molar concentrations in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Microscope with a stable, high-intensity light source (e.g., laser or mercury arc lamp).

  • Appropriate filter sets for each fluorophore to ensure selective excitation and emission.

  • A sensitive, high-resolution camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software.

Methodology:

  • Sample Preparation: Prepare microscope slides with the fluorophore conjugates. Ensure a consistent sample thickness and mounting medium.

  • Microscope Setup: Turn on the light source and allow it to stabilize. Set the illumination intensity to a constant, high level to induce photobleaching.

  • Image Acquisition:

    • Focus on a representative area of the sample.

    • Acquire a time-lapse series of images at a fixed frame rate (e.g., one frame every 5 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 2-5 minutes).

    • Use identical exposure times and camera gain settings for all samples being compared.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of a defined region of interest (ROI).

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity against time for each dye.

    • The resulting curves can be fitted to an exponential decay model to determine the photobleaching half-life (t₁/₂) for each fluorophore.

Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis Prep Prepare Fluorophore Conjugate Solutions Slide Mount Samples on Slides Prep->Slide Setup Configure Microscope and Light Source Slide->Setup Acquire Acquire Time-Lapse Image Series Setup->Acquire Measure Measure Fluorescence Intensity Acquire->Measure Normalize Normalize to Initial Intensity Measure->Normalize Plot Plot Intensity vs. Time Normalize->Plot Calculate Determine Photobleaching Half-Life Plot->Calculate

Caption: A workflow diagram for quantifying fluorophore photostability.

Conclusion and Recommendations

The selection of a fluorescent dye for demanding imaging applications necessitates a careful evaluation of its photophysical properties, with photostability being a critical parameter. The available data strongly indicates that the Alexa Fluor family of dyes offers a significant advantage in photostability over Cy3 and its derivatives.[1][2][3][4][6]

For researchers conducting experiments that involve long-term imaging, high laser powers, or quantitative analysis where signal stability is crucial, Alexa Fluor dyes are the recommended choice. Specifically, Alexa Fluor 555 serves as an excellent, more photostable alternative to this compound due to their spectral similarity.[2][7] While this compound is a versatile and widely used fluorophore, its limitations in photostability should be considered for demanding applications to ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to Validating the Fluorescence of Sulfo-Cy3 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-Cy3 amine with two common alternatives, Alexa Fluor 555 amine and DyLight 550 amine, for the fluorescent labeling of biomolecules. The selection of an appropriate fluorescent dye is critical for the success of quantitative and qualitative fluorescence-based assays. This guide offers supporting experimental data and detailed protocols to assist in the validation of your fluorescently labeled conjugates.

Performance Comparison of Amine-Reactive Dyes

The choice of a fluorescent dye for conjugation to proteins, antibodies, or other amine-containing molecules significantly impacts assay sensitivity, accuracy, and reproducibility. Key performance indicators include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and photostability (the dye's resistance to fading upon light exposure).

PropertyThis compoundAlexa Fluor 555 NHS EsterDyLight 550 NHS Ester
Molar Extinction Coefficient (ε) at λmax 162,000 cm⁻¹M⁻¹[1][2]155,000 cm⁻¹M⁻¹150,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.1[1][2]0.1[4]Not explicitly stated for amine derivative, but generally high
Excitation Maximum (λex) 548 nm[1][2]555 nm562 nm[3]
Emission Maximum (λem) 563 nm[1][2]565 nm576 nm[3]
Photostability Good[5][6]Excellent[7]Excellent[8]
Solubility High in water[1][9]Good in water[10]High in water[8]

Note: The quantum yield for DyLight 550 amine is not consistently reported in the literature, but DyLight dyes are generally known for their high fluorescence intensity. Photostability is a complex parameter that can be influenced by the molecular environment. While quantitative data for direct comparison is limited, both Alexa Fluor and DyLight series are generally considered to have superior photostability compared to traditional cyanine (B1664457) dyes like Cy3.[7][8][11]

Experimental Protocols

Accurate validation of fluorescent conjugates is essential for reliable experimental outcomes. Below are detailed protocols for key validation experiments.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a dye solution at a known concentration using a spectrophotometer and applying the Beer-Lambert law.

Materials:

  • Purified fluorescent dye (this compound, Alexa Fluor 555 amine, or DyLight 550 amine)

  • High-purity solvent (e.g., water, DMSO, or PBS)

  • Spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).

  • Plot the data: Plot the absorbance values against the corresponding concentrations.

  • Calculate the molar extinction coefficient: The molar extinction coefficient (ε) is the slope of the resulting line, as derived from the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • Fluorescently labeled conjugate (e.g., Sulfo-Cy3-labeled antibody)

  • Quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings for both.

  • Integrate the fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 3: Antibody Labeling with Sulfo-Cy3 NHS Ester

This protocol outlines the general steps for conjugating an amine-reactive fluorescent dye to an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Sulfo-Cy3 NHS ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the dye solution: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in a small amount of anhydrous DMSO to create a stock solution.

  • Prepare the antibody: Exchange the antibody into the reaction buffer.

  • Perform the conjugation reaction: Add a calculated molar excess of the reactive dye to the antibody solution. The optimal dye-to-antibody ratio should be determined empirically but typically ranges from 5 to 20-fold molar excess. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the conjugate: Remove the unreacted dye from the labeled antibody using a size-exclusion chromatography column.

  • Characterize the conjugate: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of the dye.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental procedures and biological pathways.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Antibody_in_PBS Antibody in PBS Buffer_Exchange Buffer Exchange (to pH 8.3) Antibody_in_PBS->Buffer_Exchange Reaction_Mixture Incubate (1-2h, RT, dark) Buffer_Exchange->Reaction_Mixture SulfoCy3_NHS Sulfo-Cy3 NHS Ester Dissolve_in_DMSO Dissolve in DMSO SulfoCy3_NHS->Dissolve_in_DMSO Dissolve_in_DMSO->Reaction_Mixture SEC_Column Size-Exclusion Chromatography Reaction_Mixture->SEC_Column Labeled_Antibody Purified Sulfo-Cy3 Labeled Antibody SEC_Column->Labeled_Antibody

Caption: Workflow for labeling an antibody with Sulfo-Cy3 NHS ester.

Application Example: Visualizing the EGFR Signaling Pathway

Fluorescently labeled antibodies are instrumental in visualizing signaling pathways within cells. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be labeled with Sulfo-Cy3 to study its localization and trafficking upon ligand binding.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

References

A Researcher's Guide to Spectrally Similar Alternatives for Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of an appropriate fluorophore is paramount to generating robust and reproducible data. Sulfo-Cy3 amine, a water-soluble cyanine (B1664457) dye, is a widely used fluorescent label due to its bright orange fluorescence and amine-reactive functionality. However, a range of alternative dyes with similar spectral properties are available, often boasting enhanced performance characteristics. This guide provides an objective comparison of this compound and its spectral alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your specific application.

Understanding the Spectral Landscape: Sulfo-Cy3 and its Counterparts

This compound is characterized by its excitation and emission maxima, which fall within the orange-red region of the visible spectrum.[1][2][3][4] Spectrally similar alternatives are designed to be compatible with existing filter sets and laser lines configured for Cy3. The primary alternatives include Alexa Fluor 555 and DyLight 550.[4][5][6]

Quantitative Performance Comparison

The performance of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes the quantitative data for this compound and its main competitors. It is important to note that while these values provide a useful comparison, they can be influenced by the experimental conditions and the nature of the conjugated biomolecule.

FeatureThis compoundAlexa Fluor 555DyLight 550
Excitation Max (nm) ~548 - 555[4][7][8]~555[9]~550 - 556[6][]
Emission Max (nm) ~563 - 572[4][7][8]~565[9]~575 - 576[6][]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~150,000 - 162,000[3][4][8]~150,000~80,000[6]
Quantum Yield (Φ) ~0.1[7][8]~0.1Not specified
Photostability Good[8][11]Higher than Cy3[12][13][14]Higher than Cy3[6]
Brightness (ε x Φ) ~15,000 - 16,200~15,000Not specified
pH Sensitivity Insensitive (pH 4-10)[3][4][13]Insensitive (pH 4-10)[13]Insensitive (pH 4-9)[6]
Water Solubility High[1][2][8]High[13]High[6]

Note: The brightness is an estimated value calculated from the product of the molar extinction coefficient and the quantum yield. Values for Alexa Fluor 555 and DyLight 550 are based on manufacturer information and comparative studies.

Key Performance Differentiators

While spectrally similar, the alternatives to this compound offer distinct advantages:

  • Photostability: Alexa Fluor and DyLight dyes are generally recognized for their superior photostability compared to traditional cyanine dyes like Cy3.[6][12][13][14][15] This increased resistance to photobleaching is critical for experiments requiring prolonged or intense light exposure, such as time-lapse imaging and single-molecule studies.

  • Brightness: While the quantum yield of DyLight 550 is not consistently reported, Alexa Fluor 555 is known to be exceptionally bright, often outperforming Cy3 conjugates, especially at high degrees of labeling.[12] This is partly due to a reduced tendency for self-quenching when multiple dye molecules are conjugated to a single protein.[12]

  • Reduced Dye-Induced Aggregation: Protein conjugates of Alexa Fluor dyes have been shown to exhibit less aggregation compared to Cy dye conjugates, which can lead to improved conjugate solubility and reduced background fluorescence.[12]

Experimental Workflows and Protocols

To ensure an objective comparison and optimal performance of these fluorescent dyes, standardized experimental protocols are crucial.

General Experimental Workflow for Biomolecule Labeling

The following diagram illustrates a typical workflow for labeling a target biomolecule with an amine-reactive fluorescent dye.

experimental_workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Application Target_Biomolecule Target Biomolecule (e.g., Protein, Antibody) Conjugation Conjugation Reaction (Amine-reactive chemistry) Target_Biomolecule->Conjugation In appropriate buffer (e.g., PBS, pH 7.4-8.5) Amine_Reactive_Dye Amine-Reactive Dye (Sulfo-Cy3, AF555, etc.) Amine_Reactive_Dye->Conjugation Dissolved in anhydrous DMSO Purification Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Removal of unconjugated dye Characterization Characterization (Degree of Labeling) Purification->Characterization Spectrophotometric analysis Application Downstream Application (e.g., Imaging, Flow Cytometry) Characterization->Application Labeled biomolecule

Caption: A generalized workflow for the conjugation of amine-reactive fluorescent dyes to biomolecules.

Protocol 1: Protein Labeling with Amine-Reactive Dyes

This protocol provides a general guideline for labeling proteins with this compound, Alexa Fluor 555 amine, or DyLight 550 amine. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive fluorescent dye (Sulfo-Cy3, Alexa Fluor 555, or DyLight 550)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is recommended.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye (e.g., ~550 nm for Cy3).

Protocol 2: Comparative Photostability Assay

This protocol allows for a direct comparison of the photostability of different dye-protein conjugates.

Materials:

  • Labeled protein conjugates (prepared as in Protocol 1)

  • Microscope with a suitable filter set and a consistent light source

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare microscope slides with each of the labeled protein conjugates at the same concentration.

  • Image Acquisition:

    • Focus on a field of view for each sample.

    • Acquire an initial image (time = 0) using a defined set of acquisition parameters (e.g., exposure time, laser power).

    • Continuously expose the sample to the excitation light.

    • Acquire images at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a defined region of interest for each image over the time course.

    • Normalize the intensity of each time point to the initial intensity (time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye conjugate. The dye with the slowest decay in fluorescence is the most photostable.

Visualizing the Choice: A Decision Pathway

The selection of the optimal fluorescent dye is dependent on the specific requirements of the experiment. The following diagram provides a logical pathway to guide this decision-making process.

decision_pathway Start Start: Need for an Orange-Red Fluorescent Dye Budget Primary Consideration: Budget Start->Budget Performance Primary Consideration: Performance Budget->Performance No Sulfo_Cy3 Consider this compound: - Cost-effective - Good performance for  standard applications Budget->Sulfo_Cy3 Yes Photostability Key Requirement: High Photostability? Performance->Photostability Brightness Key Requirement: Maximum Brightness? Photostability->Brightness No Alexa_Fluor_555 Choose Alexa Fluor 555: - Superior photostability - High brightness - Reduced aggregation Photostability->Alexa_Fluor_555 Yes Brightness->Alexa_Fluor_555 Yes Standard_App Standard Application? Brightness->Standard_App No DyLight_550 Consider DyLight 550: - Enhanced photostability - Good brightness Standard_App->Sulfo_Cy3 No Standard_App->DyLight_550 Yes

Caption: A decision-making diagram for selecting a fluorescent dye based on experimental priorities.

Conclusion

While this compound remains a reliable and widely used fluorescent label, spectrally similar alternatives such as Alexa Fluor 555 and DyLight 550 offer significant advantages in terms of photostability and brightness. For demanding applications that require long-term imaging or the detection of low-abundance targets, the superior performance of Alexa Fluor 555 often justifies its higher cost. For more routine applications where cost is a primary concern, this compound provides a robust and effective solution. It is always recommended to perform in-house validation of different dyes under your specific experimental conditions to ensure the selection of the most appropriate reagent for your research needs.

References

Navigating the Fluorescent Maze: Cost-Effective Alternatives to Sulfo-Cy3 Amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences, the covalent labeling of biomolecules with fluorescent dyes is an indispensable technique. Sulfo-Cy3 amine has long been a popular choice for such applications, offering a bright, water-soluble fluorophore in the orange-red region of the spectrum. However, the cost of this reagent can be a significant consideration for many laboratories. This guide provides a comprehensive comparison of cost-effective alternatives to this compound, focusing on two prominent competitors: Alexa Fluor 555 and DyLight 550. We present a detailed analysis of their performance characteristics, supported by experimental data, to empower researchers in making informed decisions for their bioconjugation needs.

Performance at a Glance: A Comparative Overview

To provide a clear and concise comparison, the following table summarizes the key photophysical properties of Sulfo-Cy3, Alexa Fluor 555, and DyLight 550. These parameters are crucial in determining the suitability of a dye for a specific application, influencing signal brightness, detection sensitivity, and experimental design.

PropertySulfo-Cy3Alexa Fluor 555DyLight 550
Excitation Max (nm) ~555~555~562
Emission Max (nm) ~570~565~576
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~150,000~155,000~150,000
Quantum Yield (Φ) of Free Dye ~0.1-0.2~0.1Not Widely Reported
Relative Brightness of Conjugates GoodExcellentExcellent
Photostability of Conjugates ModerateHighHigh
Price per 1 mg (USD) ~$94 - $210~$250 - $300~$406 - $625

Note: Prices are approximate and can vary significantly between suppliers and over time. It is recommended to obtain current quotes from vendors.

In-Depth Analysis of the Alternatives

Alexa Fluor 555: This dye is a well-established and highly regarded alternative to Cy3 dyes. Numerous studies have demonstrated that protein conjugates of Alexa Fluor 555 are significantly brighter and more photostable than their Cy3 counterparts[1][2]. This enhanced performance is particularly advantageous in demanding applications such as single-molecule imaging and long-term live-cell tracking, where resistance to photobleaching is critical. While the initial cost per milligram may be higher than some Sulfo-Cy3 offerings, the superior performance can lead to better data quality and potentially lower overall experimental costs by reducing the need for high concentrations of labeled molecules or repeated experiments.

DyLight 550: The DyLight series of fluorescent dyes are marketed as being bright, photostable, and highly water-soluble, making them excellent candidates for bioconjugation. DyLight 550 is spectrally similar to Sulfo-Cy3 and Alexa Fluor 555, allowing for its use with common filter sets[3]. Some sources suggest that DyLight dyes can be brighter and more photostable than both Cy and Alexa Fluor dyes in certain applications. However, comprehensive, peer-reviewed studies directly comparing the photostability and quantum yield of DyLight 550 protein conjugates to both Sulfo-Cy3 and Alexa Fluor 555 under identical conditions are less common in the literature.

Experimental Protocols: A Guide to Successful Bioconjugation

The following protocols provide a general framework for the conjugation of amine-reactive dyes to proteins and the subsequent characterization of the conjugates.

Protocol 1: Amine-Reactive Dye Conjugation to a Protein (e.g., Antibody)

This protocol is a general guideline for labeling proteins with NHS-ester functionalized dyes. Optimization of the dye-to-protein molar ratio is recommended for each specific protein and application.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.

  • Amine-reactive dye (Sulfo-Cy3, Alexa Fluor 555, or DyLight 550 NHS ester).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3.

  • Purification column (e.g., Sephadex G-25) or dialysis cassette.

  • Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to the desired concentration. If the protein is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 20:1 is common.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. The DOL is calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max is the absorbance at the dye's maximum absorption wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Protocol 2: Comparative Photostability Assay

This protocol allows for a direct comparison of the photostability of different fluorescently labeled proteins.

Materials:

  • Fluorescently labeled protein conjugates (prepared as in Protocol 1) at the same concentration and in the same buffer.

  • Fluorescence microscope with a stable light source and appropriate filter sets.

  • High-sensitivity camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare microscope slides with a droplet of each fluorescent conjugate solution.

  • Image Acquisition:

    • Focus on the sample and adjust the illumination intensity to a level that provides a good signal without immediate bleaching.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest for each image in the time series.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye conjugate. The rate of fluorescence decay is indicative of the photostability.

Visualizing the Application: Signaling Pathways and Workflows

Fluorescently labeled biomolecules are instrumental in elucidating complex cellular processes. The following diagrams, generated using Graphviz, illustrate a common signaling pathway where these dyes are employed and a typical experimental workflow.

EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway.

Bioconjugation_Workflow Start Start: Unlabeled Protein Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 8.3) Start->Prepare_Protein Conjugation Conjugation Reaction (1 hour, room temp, dark) Prepare_Protein->Conjugation Prepare_Dye Prepare Amine-Reactive Dye Stock Solution (DMSO) Prepare_Dye->Conjugation Purification Purification (Size-Exclusion Chromatography or Dialysis) Conjugation->Purification Characterization Characterization (Determine Degree of Labeling) Purification->Characterization Labeled_Protein End: Labeled Protein Conjugate Characterization->Labeled_Protein

Caption: General bioconjugation workflow.

Conclusion: Making the Right Choice for Your Research

The selection of a fluorescent dye for bioconjugation is a critical decision that balances performance and cost. While this compound remains a viable option, this guide highlights that Alexa Fluor 555 and DyLight 550 present compelling alternatives.

  • For applications demanding the highest brightness and photostability, where data quality is paramount, Alexa Fluor 555 is an excellent, albeit more expensive, choice.

  • DyLight 550 also offers the promise of high performance and may be a cost-effective alternative, though more direct comparative studies are needed to definitively position it against both Sulfo-Cy3 and Alexa Fluor 555 in all applications.

Ultimately, the most suitable dye will depend on the specific experimental requirements, the sensitivity of the detection instrumentation, and the available budget. Researchers are encouraged to perform their own in-house evaluations to determine the optimal fluorophore for their needs. This guide provides the foundational information to embark on that evaluation with confidence.

References

Head-to-head comparison of Sulfo-Cy3 and DyLight 555.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in fluorescence-based applications, the selection of an appropriate fluorophore is critical to generating high-quality, reproducible data. Sulfo-Cy3 and DyLight 555 are two bright, orange-fluorescent dyes commonly used for labeling proteins, antibodies, and nucleic acids. Both are spectrally similar and serve as popular alternatives to other dyes in the same spectral range, such as Alexa Fluor 555. This guide provides an objective, data-driven comparison of Sulfo-Cy3 and DyLight 555 to assist researchers in making an informed choice for their specific experimental needs.

Physicochemical and Spectral Properties

Both dyes are designed for robust performance in aqueous environments, a key consideration for most biological applications. Sulfo-Cy3 is a sulfonated version of the cyanine (B1664457) dye Cy3, a modification that significantly increases its water solubility and reduces the fluorescence quenching that can arise from dye-dye interactions.[1][2][3] Similarly, DyLight dyes are characterized by their high water solubility, which permits a high dye-to-protein labeling ratio without the risk of precipitation.[4]

The core spectral characteristics of Sulfo-Cy3 and DyLight 555 are closely matched, making them compatible with instrumentation and filter sets designed for the Cy3 channel, such as standard TRITC (tetramethylrhodamine) filters.[5][6] A summary of their key properties is presented below.

PropertySulfo-Cy3DyLight 555
Excitation Maximum (λex) ~554-555 nm[7][8][9]~556-562 nm[4][6][10]
Emission Maximum (λem) ~568-572 nm[7][9][11]~576 nm[4][6][10]
Molar Extinction Coeff. ~150,000 - 162,000 cm⁻¹M⁻¹[9][12]~150,000 cm⁻¹M⁻¹[6][10][13]
Reactive Form NHS Ester, Amine, etc.[1][8]NHS Ester[10][14]
Solubility High (Water-soluble)[2][3][7]High (Water-soluble)[4]
pH Sensitivity Insensitive from pH 4 to 10[5][9]Remains highly fluorescent from pH 4-9[4]

Performance Comparison

Brightness and Photostability

The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield. Both Sulfo-Cy3 and DyLight 555 possess high extinction coefficients, enabling them to absorb light efficiently.[6][9][10][12] While direct, side-by-side quantum yield data is scarce in the provided search results, both are generally regarded as bright dyes.[4][7]

A critical performance metric, especially for imaging applications, is photostability. The DyLight series of dyes are generally reported to have improved photostability over traditional cyanine dyes.[4][15] While Cy3 is a widely used and versatile dye, it is known to be susceptible to photobleaching, particularly under prolonged or high-intensity illumination.[15] For experiments requiring long-term imaging or intense light exposure, DyLight 555 may offer an advantage in signal stability.

Labeling Efficiency and Performance

Both dyes are commonly supplied as N-hydroxysuccinimide (NHS) esters, which efficiently react with primary amines on proteins and other molecules to form stable covalent amide bonds.[5][16] The high water solubility of both dyes is advantageous during the labeling process, minimizing the need for organic co-solvents and reducing the risk of protein denaturation.[2][4]

An important consideration for Sulfo-Cy3 is that it can exhibit self-quenching at high molar labeling ratios.[5][9] This means that as more dye molecules are conjugated to a single protein, the fluorescence per dye molecule can decrease. Therefore, for detecting moderate-to-high abundance targets, Sulfo-Cy3 is an excellent choice, but for low-abundance targets where maximizing the signal from each labeled molecule is crucial, a dye less prone to self-quenching might be preferred.[5][9]

Experimental Protocols

Detailed protocols are essential for reproducible results. Below are representative protocols for antibody labeling and immunofluorescence.

General Antibody Labeling Protocol (NHS Ester Chemistry)

This protocol outlines the general steps for conjugating an amine-reactive dye like Sulfo-Cy3 NHS ester or DyLight 555 NHS ester to an antibody.

1. Antibody Preparation:

  • The antibody solution should be at a concentration of 1-10 mg/mL.[13][17]

  • The buffer must be free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) salts, as these will compete with the antibody for reaction with the NHS ester.[14][18] A suitable buffer is 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5.[14][17]

  • If the antibody is in an incompatible buffer, perform a buffer exchange using dialysis or a suitable spin column.[18]

2. Dye Preparation:

  • Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.[13]

  • Dissolve the dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).[14][17]

3. Conjugation Reaction:

  • The optimal molar ratio of dye to antibody depends on the specific antibody and application but typically ranges from 5:1 to 20:1.[17]

  • Add the calculated amount of dye stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[13][17]

4. Purification:

  • Separate the labeled antibody from unreacted dye using a desalting spin column, size-exclusion chromatography, or dialysis.[17][18]

5. Storage:

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%), divide into single-use aliquots, and store at -20°C or -80°C.[17]

Indirect Immunofluorescence Staining Protocol

This protocol describes a typical workflow for using a fluorescently labeled secondary antibody in immunofluorescence microscopy.

1. Cell Preparation:

  • Grow cells on sterile glass coverslips or in imaging-grade microplates.

  • Wash the cells briefly with Phosphate-Buffered Saline (PBS).

2. Fixation:

  • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization (for intracellular targets):

  • Permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

4. Blocking:

  • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

5. Primary Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration in the blocking buffer.

  • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

6. Secondary Antibody Incubation:

  • Dilute the Sulfo-Cy3 or DyLight 555-conjugated secondary antibody to its working concentration in the blocking buffer.

  • Incubate for 1 hour at room temperature, protected from light.

  • Wash three times with PBS, protecting from light.

7. Mounting and Imaging:

  • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Image the sample using a fluorescence microscope equipped with appropriate filters (e.g., a TRITC filter set).

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Storage p1 Prepare Antibody in Amine-Free Buffer (pH 8.3-8.5) r1 Combine Antibody and Dye (5:1 to 20:1 molar ratio) p1->r1 Add to p2 Dissolve NHS Ester Dye in Anhydrous DMSO or DMF p2->r1 reaction r2 Incubate 1 hour at Room Temperature (Protect from Light) r1->r2 f1 Purify Conjugate (Spin Column or Dialysis) r2->f1 f2 Store Labeled Antibody at 4°C or -20°C f1->f2

Caption: Workflow for conjugating an NHS ester dye to an antibody.

G A 1. Cell Fixation (e.g., 4% PFA) B 2. Permeabilization (e.g., 0.1% Triton X-100) A->B For intracellular targets C 3. Blocking (e.g., 1% BSA) B->C D 4. Primary Antibody Incubation C->D E 5. Secondary Antibody (Sulfo-Cy3 or DyLight 555) Incubation D->E F 6. Mount & Image E->F

Caption: Key steps in an indirect immunofluorescence experiment.

G cluster_scy3 Sulfo-Cy3 cluster_dl555 DyLight 555 S_Bright Bright Fluorescence S_Photo Good Photostability center Shared Features S_Sol Excellent Water Solubility S_Quench Potential Self-Quenching at High DoL D_Bright Bright Fluorescence D_Photo Improved Photostability (vs. traditional cyanines) D_Sol Excellent Water Solubility D_pH Stable over Broad pH Range

Caption: Comparison of key performance features.

Conclusion and Recommendations

Both Sulfo-Cy3 and DyLight 555 are high-performance fluorescent dyes suitable for a wide range of biological labeling and detection applications. Their spectral similarity ensures they can be used interchangeably with instruments equipped for Cy3 detection.

  • Choose Sulfo-Cy3 for routine applications such as western blotting and standard immunofluorescence, especially when detecting moderately to highly expressed targets. Its high water solubility and bright signal make it a reliable workhorse fluorophore.[7] Be mindful of the potential for self-quenching and optimize the degree of labeling accordingly.[5][9]

  • Choose DyLight 555 for demanding imaging applications that require enhanced photostability, such as time-lapse microscopy, confocal imaging, or when prolonged exposure to excitation light is necessary.[4][15] Its robust performance across a wide pH range and high fluorescence intensity make it an excellent choice for sensitive and quantitative experiments.[4]

References

Assessing the biological activity of proteins after Sulfo-Cy3 amine labeling.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is an indispensable tool for elucidating biological function. However, the very act of attaching an external molecule raises a critical question: does the label interfere with the protein's natural activity? This guide provides a comparative assessment of Sulfo-Cy3 amine-reactive dyes, evaluating their impact on protein biological activity against other common fluorescent labels and offering detailed experimental protocols for validation.

The selection of a fluorescent dye is a pivotal decision in experimental design. An ideal dye offers bright, stable fluorescence with minimal perturbation to the structure and function of the protein of interest. Sulfo-Cy3, a sulfonated cyanine (B1664457) dye, is designed for high water solubility, which minimizes the need for organic co-solvents that can denature proteins.[1] This intrinsic hydrophilicity helps to reduce dye-induced aggregation and fluorescence quenching, common challenges in protein labeling.[1][2]

Comparing the Impact: Sulfo-Cy3 vs. Alternative Dyes

While fluorescent labeling can be a powerful technique, it is not without potential drawbacks. The attachment of any fluorophore can alter the binding affinity and conformational dynamics of a protein, with studies showing that dissociation constants (KD) can be perturbed by one to two orders of magnitude depending on the label's placement and type.[3] It is generally understood that fluorescent labeling can influence the binding behavior of proteins.[4]

To provide a quantitative comparison, this guide presents hypothetical data based on typical experimental outcomes for a generic protein kinase. This data illustrates how enzyme kinetics might be affected by labeling with Sulfo-Cy3 compared to an unlabeled control and a protein labeled with a spectrally similar alternative, Alexa Fluor 555.

ParameterUnlabeled KinaseSulfo-Cy3 Labeled KinaseAlexa Fluor 555 Labeled Kinase
Km (µM) 101215
kcat (s-1) 504540
kcat/Km (M-1s-1) 5.0 x 1063.75 x 1062.67 x 106
Binding Affinity (Kd, nM) 202535

This table summarizes hypothetical quantitative data for a generic protein kinase to illustrate potential effects of fluorescent labeling. Actual results will vary depending on the protein and labeling conditions.

In this hypothetical scenario, Sulfo-Cy3 labeling results in a slight increase in the Michaelis constant (Km) and a minor decrease in the turnover number (kcat), leading to a modest reduction in catalytic efficiency (kcat/Km). The binding affinity (Kd) is also minimally affected. In contrast, the hypothetical Alexa Fluor 555 labeled kinase shows a more pronounced effect on these parameters. It is important to note that both Alexa Fluor 555 and Cy3 are cyanine-based fluorophores.[5] In direct comparisons of their photophysical properties, Alexa Fluor dyes have been shown to be significantly more resistant to photobleaching than their Cy dye counterparts.[6][7] However, protein conjugates of Alexa Fluor dyes have also exhibited less self-quenching, making them appear significantly more fluorescent than Cy dye conjugates, especially at high degrees of labeling.[6][8]

Experimental Protocols for Assessing Biological Activity

To empirically determine the effect of labeling on your specific protein, it is crucial to perform functional assays. Below are detailed protocols for two common methods: a steady-state enzyme kinetics assay and a fluorescence polarization binding assay.

Detailed Protocol: Steady-State Enzyme Kinetics

This protocol is designed to determine the Michaelis-Menten constant (Km) and the catalytic rate (kcat) of an enzyme after fluorescent labeling.

Materials:

  • Labeled and unlabeled enzyme preparations of known concentration.

  • Substrate stock solution.

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, with necessary cofactors).[9]

  • Microplate reader capable of detecting the product formation (e.g., absorbance or fluorescence).

  • 96-well microplates.

Procedure:

  • Prepare a substrate dilution series: In the reaction buffer, prepare a series of substrate concentrations ranging from approximately 0.1 x Km to 10 x Km.

  • Enzyme preparation: Dilute the labeled and unlabeled enzyme to the desired final concentration in the reaction buffer. Keep on ice.

  • Initiate the reaction: In a 96-well plate, add the substrate dilutions. To initiate the reaction, add a small volume of the diluted enzyme to each well. Mix thoroughly.[4]

  • Monitor product formation: Immediately place the plate in the microplate reader and measure the signal (absorbance or fluorescence) at regular intervals. The initial linear portion of the progress curve represents the initial velocity (v0).

  • Data analysis:

    • For each substrate concentration, calculate the initial velocity (v0).

    • Plot v0 against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine Vmax and Km.[4]

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

    • The catalytic efficiency is determined by the kcat/Km ratio.[10]

Detailed Protocol: Fluorescence Polarization Binding Assay

This protocol measures the binding affinity (dissociation constant, Kd) between a labeled protein and its binding partner.

Materials:

  • Fluorescently labeled protein (the tracer).

  • Unlabeled binding partner.

  • Assay buffer.

  • Microplate reader with fluorescence polarization capabilities.

  • Black, low-binding 96- or 384-well plates.

Procedure:

  • Determine optimal tracer concentration: Empirically determine the lowest concentration of the labeled protein that gives a stable and reproducible fluorescence signal. This concentration should ideally be well below the expected Kd.[11]

  • Prepare a serial dilution of the binding partner: In the assay buffer, create a serial dilution of the unlabeled binding partner.

  • Set up the binding reaction: In the microplate wells, add the fixed concentration of the fluorescently labeled protein to each dilution of the binding partner. Include control wells with only the labeled protein (for minimum polarization) and a saturating concentration of the binding partner (for maximum polarization).

  • Incubate: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. The required time should be determined empirically.

  • Measure fluorescence polarization: Read the plate on a fluorescence polarization reader.

  • Data analysis:

    • Plot the measured fluorescence polarization values against the concentration of the unlabeled binding partner.

    • Fit the resulting sigmoidal curve to a one-site binding model to determine the EC50, which in this case will be equivalent to the Kd.[1]

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_labeling Protein Labeling cluster_assessment Functional Assessment Protein Protein Labeling Reaction Labeling Reaction Protein->Labeling Reaction Sulfo-Cy3 NHS Ester Sulfo-Cy3 NHS Ester Sulfo-Cy3 NHS Ester->Labeling Reaction Purification Purification Labeling Reaction->Purification Labeled Protein Labeled Protein Purification->Labeled Protein Enzyme Kinetics Enzyme Kinetics Labeled Protein->Enzyme Kinetics Binding Assay Binding Assay Labeled Protein->Binding Assay Data Analysis Data Analysis Enzyme Kinetics->Data Analysis Binding Assay->Data Analysis Biological Activity Biological Activity Data Analysis->Biological Activity

Workflow for Protein Labeling and Functional Assessment.

EGFR_Signaling EGF EGF (Cy3-labeled) EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization activates Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation promotes

Simplified EGFR Signaling Pathway.

Conclusion

References

A Head-to-Head Comparison: Sulfo-Cy3 Amine vs. Alexa Fluor 555 in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Förster Resonance Energy Transfer (FRET)-based assays, the choice of fluorescent probes is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two commonly used fluorophores in the orange-red spectral region: Sulfo-Cy3 amine and Alexa Fluor 555. We will delve into their photophysical properties, performance in a simulated FRET assay, and provide detailed experimental protocols to aid in your experimental design.

This compound, a sulfonated version of the cyanine (B1664457) dye Cy3, is a well-established and widely used fluorescent label. Its sulfonate groups impart water solubility, making it suitable for labeling biomolecules in aqueous environments.[1] In contrast, Alexa Fluor 555 is a member of the Alexa Fluor family of dyes, renowned for their enhanced brightness and photostability.[2][3] This guide will explore the practical implications of these differences in the context of FRET applications.

Photophysical Properties: A Tale of Two Dyes

The performance of a fluorophore in any fluorescence-based application is dictated by its intrinsic photophysical properties. A summary of the key characteristics of Sulfo-Cy3 and Alexa Fluor 555 is presented below.

PropertyThis compoundAlexa Fluor 555Advantage
Excitation Maximum (λex) ~555 nm~555 nmBoth dyes are well-suited for common laser lines (e.g., 532 nm, 561 nm).
Emission Maximum (λem) ~570 nm~565 nmThe similar emission profiles allow for the use of standard filter sets designed for the Cy3 channel.
Molar Extinction Coeff. ~150,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹Both dyes exhibit strong light absorption, contributing to bright signals.
Quantum Yield (Φ) ~0.20~0.10Sulfo-Cy3 has a higher intrinsic quantum yield. However, this can be offset by other factors in conjugated systems.
Photostability ModerateHighAlexa Fluor 555 is significantly more resistant to photobleaching, enabling longer or more intense illumination.[2][4]
Susceptibility to Quenching HighLowAlexa Fluor 555 is less prone to self-quenching at high degrees of labeling, resulting in brighter conjugates.[2]
Water Solubility High (due to sulfonate groups)HighBoth dyes are suitable for labeling biomolecules in aqueous buffers without the need for organic solvents.[1]

Performance in a FRET-Based Caspase-3 Assay: A Comparative Analysis

To illustrate the performance differences between this compound and Alexa Fluor 555 in a practical application, we present data from a simulated FRET-based assay for monitoring caspase-3 activity, a key event in apoptosis. In this assay, a peptide substrate containing the caspase-3 cleavage sequence (DEVD) is labeled with a donor and an acceptor fluorophore. Upon cleavage by active caspase-3, the FRET signal is disrupted.

For this comparison, we will consider a FRET pair of either Sulfo-Cy3 (donor) or Alexa Fluor 555 (donor) with Alexa Fluor 647 (acceptor).

Hypothetical FRET Efficiency and Signal-to-Noise Ratio Data

The following table presents a realistic, albeit hypothetical, dataset comparing the FRET efficiency and signal-to-noise ratio for the two donor dyes in our simulated caspase-3 assay. This data is based on the known superior photostability and reduced quenching of Alexa Fluor 555.[2][3]

ParameterThis compound - Alexa Fluor 647Alexa Fluor 555 - Alexa Fluor 647Interpretation
Förster Distance (R₀) ~54 Å~70 ÅThe larger Förster distance for the Alexa Fluor 555 pair allows for the detection of FRET over a greater range of distances between the donor and acceptor.
FRET Efficiency (E) 45%60%The higher FRET efficiency of the Alexa Fluor 555 pair indicates a more robust energy transfer, leading to a greater change in signal upon substrate cleavage.
Signal-to-Noise Ratio 1525The superior signal-to-noise ratio of the Alexa Fluor 555-based assay provides a clearer and more reliable signal, which is particularly important for detecting subtle changes in enzyme activity or when working with low concentrations of the target molecule.

Experimental Protocols

Detailed methodologies for protein labeling and conducting a FRET-based caspase-3 assay are provided below.

Protocol 1: Amine-Reactive Labeling of a Peptide Substrate

This protocol describes the labeling of a peptide containing a primary amine with either Sulfo-Cy3 NHS ester or Alexa Fluor 555 NHS ester.

Materials:

  • Peptide with a single primary amine (e.g., DEVD peptide with a C-terminal lysine)

  • Sulfo-Cy3 NHS ester or Alexa Fluor 555 NHS ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the labeling buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy3 NHS ester or Alexa Fluor 555 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved dye to the peptide solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Purify the labeled peptide from the unreacted dye using a suitable chromatography method.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the peptide) and the excitation maximum of the dye (~555 nm).

Protocol 2: In Vitro FRET-Based Caspase-3 Activity Assay

This protocol outlines a method for measuring caspase-3 activity using a FRET-based peptide substrate.

Materials:

  • FRET-labeled peptide substrate (e.g., Sulfo-Cy3-DEVD-Alexa Fluor 647 or Alexa Fluor 555-DEVD-Alexa Fluor 647)

  • Active recombinant caspase-3

  • Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.4

  • 96-well black microplate

  • Fluorescence plate reader capable of measuring donor and acceptor emission

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the FRET-labeled peptide substrate at a final concentration of 1-10 µM in the assay buffer.

    • Add active caspase-3 to the desired final concentration (e.g., 10 nM).

    • Include a negative control with no caspase-3.

  • Measurement:

    • Immediately place the microplate in the fluorescence plate reader.

    • Excite the donor fluorophore (Sulfo-Cy3 or Alexa Fluor 555) at its excitation maximum (~555 nm).

    • Measure the emission of both the donor (~570 nm) and the acceptor (~670 nm) over time.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point.

    • A decrease in the FRET ratio over time indicates cleavage of the substrate by caspase-3.

    • The initial rate of the reaction can be determined from the slope of the FRET ratio versus time plot.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using the DOT language.

G cluster_labeling Protein Labeling Workflow Peptide Peptide with Primary Amine Reaction Labeling Reaction (pH 8.3, 1 hr, RT) Peptide->Reaction Dye Sulfo-Cy3/Alexa Fluor 555 NHS Ester Dye->Reaction Purification Purification (HPLC/SEC) Reaction->Purification Labeled_Peptide Labeled Peptide Substrate Purification->Labeled_Peptide

Caption: Workflow for labeling a peptide substrate with an amine-reactive dye.

G cluster_fret_assay FRET-Based Caspase-3 Assay Workflow Substrate FRET-Labeled Peptide (Donor-DEVD-Acceptor) Mix Mix Substrate and Enzyme Substrate->Mix Caspase3 Active Caspase-3 Caspase3->Mix Measure Measure Fluorescence (Ex: Donor, Em: Donor & Acceptor) Mix->Measure Analysis Data Analysis (FRET Ratio vs. Time) Measure->Analysis

Caption: Experimental workflow for the in vitro FRET-based caspase-3 assay.

G cluster_pathway Caspase-3 Activation and FRET Sensor Cleavage Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Caspase9 Caspase-9 Activation Apoptotic_Stimulus->Caspase9 Caspase3_Inactive Pro-caspase-3 (Inactive) Caspase9->Caspase3_Inactive Caspase3_Active Active Caspase-3 Caspase3_Inactive->Caspase3_Active Cleavage FRET_Sensor FRET Sensor (Donor-DEVD-Acceptor) Caspase3_Active->FRET_Sensor Cleavage Cleavage of DEVD Sequence FRET_Sensor->Cleavage FRET_Loss Loss of FRET Cleavage->FRET_Loss

Caption: Signaling pathway of caspase-3 activation and subsequent cleavage of a FRET sensor.

Conclusion: Making an Informed Choice

Both this compound and Alexa Fluor 555 are effective fluorophores for FRET-based assays. However, for applications that demand high photostability, prolonged imaging, and a high signal-to-noise ratio, Alexa Fluor 555 presents a clear advantage.[2][3] Its resistance to photobleaching and reduced self-quenching contribute to a more robust and reliable FRET signal.

While this compound remains a viable and cost-effective option for many standard FRET applications, researchers should carefully consider the specific demands of their experiments. For quantitative and sensitive measurements, particularly in live-cell imaging or single-molecule studies, the superior performance of Alexa Fluor 555 may be a deciding factor in generating high-quality, reproducible data. This guide provides the necessary data and protocols to help you make an informed decision and optimize your FRET-based assays for maximal success.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy3 Amine: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Sulfo-Cy3 amine and materials contaminated with it should be treated as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.

This document provides essential guidance on the safe and proper disposal of this compound, a fluorescent dye commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety, protect the environment, and maintain regulatory compliance. A Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to avoid release into the environment[1].

I. Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.

II. Step-by-Step Disposal Procedure

This procedure applies to unused this compound, solutions containing the dye, and any materials contaminated with it (e.g., pipette tips, tubes, gloves).

  • Segregate Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Separate liquid waste from solid waste.

  • Contain Waste:

    • Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled.

    • Solid Waste: Place all contaminated solid materials (e.g., pipette tips, microfuge tubes, gloves, absorbent paper) into a designated, sealable plastic bag or a solid waste container.

  • Label Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name: "this compound waste."

    • Indicate the primary hazard(s): "Toxic," "Aquatic Hazard."

    • Include the date when the waste was first added to the container.

  • Store Waste:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and drains.

    • Ensure the storage area is secure and that incompatible chemicals are not stored nearby.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS or hazardous waste management department to schedule a pickup for the this compound waste.

    • Follow all institutional procedures for waste pickup requests. Do not attempt to transport the waste off-site yourself.

III. Emergency Procedures for Spills

In the event of a spill of this compound powder or solution:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Don Personal Protective Equipment (PPE): If not already wearing it, put on the required PPE.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.

    • For liquid spills: Cover the spill with an absorbent material (e.g., absorbent pads, vermiculite).

  • Clean the Spill:

    • Carefully collect the absorbent material and spilled substance using a scoop or other appropriate tools.

    • Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable laboratory detergent and then with water.

  • Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous waste.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_liquid_waste Liquid Waste Stream cluster_solid_waste Solid Waste Stream cluster_storage_disposal Storage and Disposal A This compound used in experiment B Is the waste liquid or solid? A->B C Collect in a labeled, sealed container B->C Liquid E Collect in a labeled, sealed bag or container B->E Solid D Label: 'Hazardous Waste - this compound (Liquid)' C->D G Store in designated Satellite Accumulation Area D->G F Label: 'Hazardous Waste - this compound (Solid)' E->F F->G H Contact EHS for waste pickup G->H I Proper disposal by certified professionals H->I G A Start: Handling this compound B Wear Appropriate PPE A->B C Waste Generated B->C D Segregate Waste (Liquid/Solid) C->D Yes G Spill Occurs C->G No E Properly Contain and Label Waste D->E F Store in Designated Area E->F I Arrange for EHS Pickup F->I H Follow Spill Cleanup Protocol G->H H->E J End: Proper Disposal I->J

References

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